molecular formula C19H34N4O6 B570525 Dipalmitolein CAS No. 113728-10-2

Dipalmitolein

Cat. No.: B570525
CAS No.: 113728-10-2
M. Wt: 414.503
InChI Key: UASVNZGVGLYRNM-YTFOTSKYSA-N
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Description

1,3-dipalmitoleoylglycerol is a 1,3-diglyceride in which both acyl groups are specified as palmitoleoyl. It derives from a palmitoleic acid.

Properties

IUPAC Name

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCZIVACHUFMPO-VMNXYWKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Part 1: The Structure and Properties of Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure and Properties of Dipalmitolein and Related Compounds

This technical guide provides a detailed exploration of the chemical structure of this compound. Given the specificity of this molecule and the commonality of structurally or nominally similar compounds in research, this document also presents a comprehensive overview of the closely related diacylglycerol, 1,2-dipalmitoyl-sn-glycerol (B135180), and the extensively studied phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This guide is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual diagrams to elucidate the properties and functions of these lipids.

This compound is a diacylglycerol (DAG), a class of glycerides composed of a glycerol (B35011) backbone esterified with two fatty acid chains. Specifically, the fatty acid components of this compound are palmitoleic acid, a 16-carbon monounsaturated omega-7 fatty acid.

Depending on the positions of the fatty acid chains on the glycerol backbone, this compound can exist as two primary isomers:

  • 1,2-dipalmitolein: The palmitoleic acid chains are located at the sn-1 and sn-2 positions of the glycerol molecule.

  • 1,3-dipalmitolein: The palmitoleic acid chains are at the sn-1 and sn-3 positions.

While specific experimental data for this compound is sparse in the literature, extensive information is available for its saturated analogue, 1,2-dipalmitoyl-sn-glycerol, which contains two palmitic acid (16:0) chains instead of palmitoleic acid (16:1) chains. The data for this analogue is presented below as a reference.

Chemical Structure of 1,2-Dipalmitoyl-sn-glycerol

Fig. 1: Chemical Structure of 1,2-Dipalmitoyl-sn-glycerol
Physicochemical Properties of Diacylglycerol Analogues

The quantitative data for 1,2-dipalmitoyl-sn-glycerol is summarized below. It is important to note that the presence of double bonds in this compound would result in a lower melting point compared to its saturated counterpart.

PropertyValueReference(s)
Synonyms (S)-1,2-Dipalmitin, 1,2-DPG[1][2][3]
Molecular Formula C35H68O5[1][2][3]
Molecular Weight 568.91 g/mol [1][3][4]
Appearance White to off-white solid/powder[1]
Melting Point 66-69 °C[4]
Purity ≥95%[2][3]
Storage Temperature -20 °C[4]
Biological Role and Experimental Applications

Diacylglycerols like 1,2-dipalmitoyl-sn-glycerol are known second messengers in cellular signaling. 1,2-Dipalmitoyl-sn-glycerol itself is recognized as a weak activator of Protein Kinase C (PKC).[2][3] In research, it is utilized in studies of membrane dynamics and lipid interactions, and as an emulsifier in pharmaceutical and cosmetic formulations.[1]

Part 2: Dipalmitoylphosphatidylcholine (DPPC)

A compound often associated with dipalmitoyl glycerides due to its name and structure is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a phospholipid and a critical component of biological membranes and pulmonary surfactant.

Chemical Structure of DPPC

Fig. 2: Chemical Structure of Dipalmitoylphosphatidylcholine (DPPC)
Physicochemical Properties of DPPC

DPPC is one of the most well-characterized phospholipids. Its properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate (B84403)[5]
Synonyms 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, Colfosceril Palmitate[5][6]
CAS Number 63-89-8[7]
Molecular Formula C40H80NO8P[6][7]
Molecular Weight 734.04 g/mol [8]
Appearance White powder[6][8]
Melting Point (Tm) ~41.3 °C[7]
Physical State at 37°C Solid/Gel Phase[7]
Biological Role and Signaling Pathways

DPPC is the primary lipid component of pulmonary surfactant, where it plays an essential role in reducing surface tension in the alveoli to prevent their collapse during exhalation.[7][8] Beyond this structural role, DPPC can modulate the inflammatory functions of immune cells like monocytes and macrophages.[9]

The biosynthesis of DPPC in type II alveolar cells occurs via two main pathways: the de novo pathway and the remodeling (or reacylation) pathway.[10][11]

  • De Novo Pathway: This pathway synthesizes phosphatidylcholine from basic precursors. The rate-limiting step is the conversion of choline (B1196258) phosphate to cytidine (B196190) diphosphate-choline (CDP-choline), which is then combined with diacylglycerol.[11][12]

  • Remodeling Pathway: This pathway modifies existing phospholipids. A phospholipase A₂ (PLA₂) removes an acyl chain from a phosphatidylcholine molecule to create lysophosphatidylcholine (B164491) (lyso-PC). This intermediate is then reacylated with a palmitoyl-CoA by lysophosphatidylcholine acyltransferase (LPCAT) to form DPPC.[7][11]

DPPC_Biosynthesis cluster_denovo De Novo Pathway cluster_remodeling Remodeling Pathway choline Choline / Palmitoyl-CoA cdp_choline CDP-Choline choline->cdp_choline Choline Phosphate Cytidyltransferase pc Unsaturated PC cdp_choline->pc CPT lyso_pc Lyso-PC pc->lyso_pc aiPLA₂ dppc_final DPPC lyso_pc->dppc_final LPCAT palmitoyl_coa Palmitoyl-CoA

Fig. 3: DPPC Biosynthesis Pathways
Experimental Protocols

A common laboratory and industrial synthesis method involves the direct condensation of glyceryl phosphoryl choline (GPC) with palmitic acid.[13][14]

  • Materials: Glyceryl phosphoryl choline (GPC), palmitic acid, 4-dimethylaminopyridine (B28879) (DMAP), dicyclohexylcarbodiimide (B1669883) (DCC), and a suitable solvent like acetonitrile.[14]

  • Procedure:

    • GPC, palmitic acid, and DMAP are dissolved in the solvent under an inert atmosphere.

    • DCC, dissolved in the same solvent, is added to the mixture to act as a condensing agent.

    • The reaction proceeds to form DPPC.

    • The byproduct, dicyclohexylurea, precipitates and can be removed by filtration.

    • The final product is purified, often through recrystallization or column chromatography.

  • Note: The choice of solvent and the molar ratio of reagents are critical for optimizing yield and minimizing impurities.[14]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for the quantification of DPPC.

  • HPLC Method:

    • Sample Preparation: DPPC in a sample (e.g., amniotic fluid) is hydrolyzed by the enzyme phospholipase C.[15]

    • Analysis: The resulting dipalmitoylglycerol is analyzed by reverse-phase HPLC.

    • Detection: Detection is typically performed using a UV detector after derivatization or an evaporative light scattering detector (ELSD). This method is noted for its high precision and rapid analysis time.[15]

  • GC Method:

    • Sample Preparation: The sample is subjected to saponification to break down DPPC into glycerol and fatty acids, followed by methylation of the fatty acids to form fatty acid methyl esters (FAMEs).

    • Analysis: The FAMEs are separated and quantified using a capillary gas chromatograph equipped with a flame ionization detector (FID). This allows for the determination of the fatty acid profile and thus the concentration of DPPC.[16]

DPPC is widely used to create model membranes such as liposomes and supported lipid bilayers.

  • Sonication Protocol:

    • Dispersion: A known quantity of DPPC powder is dispersed in an aqueous buffer.

    • Sonication: The dispersion is sonicated using a probe-tip sonicator. The process is typically performed above DPPC's phase transition temperature (Tm > 41°C) to ensure the lipid is in a fluid state.[17][18]

    • Control: Factors such as sonication time and power affect the final size and lamellarity of the resulting vesicles.[18]

  • Vesicle Fusion for Supported Lipid Bilayers:

    • Liposome (B1194612) Preparation: Small unilamellar vesicles (SUVs) of DPPC are prepared using methods like sonication or extrusion.

    • Incubation: The liposome solution is added to a substrate (e.g., mica) and heated to a temperature above Tm (e.g., 60°C) to induce vesicle fusion and the formation of a planar bilayer.[19][20]

    • Cooling: The sample is then cooled. The cooling rate can influence the domain structure of the resulting gel-phase bilayer.[19][20]

Liposome_Prep_Workflow start DPPC Powder disperse Disperse in Aqueous Buffer start->disperse heat Heat > 41°C (Tm) disperse->heat process Process (Sonication or Extrusion) heat->process cool Cool to Room Temperature process->cool end DPPC Liposome Dispersion cool->end

Fig. 4: General Workflow for DPPC Liposome Preparation

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-dipalmitolein, a diacylglycerol (DAG) containing two palmitoleic acid moieties. Given the limited availability of specific experimental data for 1,2-dipalmitolein, this document also includes data for its saturated analog, 1,2-dipalmitoylglycerol (1,2-dipalmitin), for comparative purposes. The guide covers its structural and physicochemical characteristics, experimental protocols for its synthesis and analysis, and its role in cellular signaling.

Physicochemical Properties

1,2-Dipalmitolein, also known as DG(16:1/16:1), is a diacylglycerol where the hydroxyl groups at positions 1 and 2 of glycerol (B35011) are esterified with palmitoleic acid, a monounsaturated omega-7 fatty acid. Diacylglycerols are critical intermediates in lipid metabolism and function as signaling molecules in various cellular processes.[1][2]

Table 1: Physical and Chemical Properties of 1,2-Dipalmitolein (DG(16:1/16:1))

PropertyValueSource
Molecular Formula C₃₅H₆₄O₅PubChem[2]
Molecular Weight 564.9 g/mol PubChem (Computed)[2]
Physical Description SolidHuman Metabolome Database[3]
IUPAC Name [(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoatePubChem[2]
PubChem CID 9543679PubChem[2]

Table 2: Physical and Chemical Properties of 1,2-Dipalmitoylglycerol (Saturated Analog)

PropertyValueSource
CAS Number 30334-71-5Sigma-Aldrich[4], Cayman Chemical[5]
Molecular Formula C₃₅H₆₈O₅Chem-Impex[6], Sigma-Aldrich[4]
Molecular Weight 568.91 g/mol ChemicalBook[7], Sigma-Aldrich[4]
Appearance White to off-white solid/powderChem-Impex[6]
Melting Point 66-69 °CChemicalBook[5][7]
Storage Temperature -20°CChemicalBook[5][7]
Solubility DMF: 20 mg/mlDMSO: 5 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.25 mg/mlSlightly soluble in Chloroform and Ethyl AcetateCayman Chemical[5], ChemicalBook[7]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of 1,2-dipalmitolein are not extensively documented. However, general methodologies for the synthesis, purification, and analysis of diacylglycerols can be adapted.

A general method for preparing 1,2-diacyl-sn-glycerols can be achieved through a multi-step chemical synthesis starting from allyl bromide.[8] An alternative enzymatic approach involves the direct esterification of glycerol with fatty acids.[9]

General Chemoenzymatic Synthesis Protocol:

  • Esterification: React glycerol with two equivalents of palmitoleic acid in a solvent-free system.

  • Catalyst: Employ an immobilized lipase, such as Lipozyme RM IM or Novozym 435, as a catalyst.[9]

  • Reaction Conditions: The reaction is typically carried out under vacuum at a controlled temperature (e.g., 50°C) to remove the water produced during esterification and drive the reaction to completion.[9]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of fatty acids and the formation of diacylglycerols.[9]

  • Purification: The resulting mixture of mono-, di-, and triglycerides can be purified using column chromatography on silica (B1680970) gel to isolate the 1,2-dipalmitolein.

G cluster_synthesis Synthesis of 1,2-Dipalmitolein cluster_purification Purification Glycerol Glycerol ReactionVessel Reaction (Immobilized Lipase, Vacuum, 50°C) Glycerol->ReactionVessel PalmitoleicAcid Palmitoleic Acid (2 eq.) PalmitoleicAcid->ReactionVessel Mixture Product Mixture (Mono-, Di-, Triacylglycerols) ReactionVessel->Mixture Column Silica Gel Column Chromatography Mixture->Column DAG 1,2-Dipalmitolein (Purified) Column->DAG

General workflow for the synthesis and purification of 1,2-dipalmitolein.

TLC is a standard method for separating and identifying different acylglycerol classes. To separate 1,2- and 1,3-diacylglycerol isomers, silica gel plates impregnated with boric acid are used.[10]

Protocol for TLC Analysis:

  • Plate Preparation: Prepare TLC plates by impregnating them with a 2.3% (w/v) solution of boric acid in ethanol. Dry the plates at 100°C for 10-15 minutes.[10]

  • Sample Application: Dissolve the lipid mixture in a suitable solvent (e.g., chloroform) and apply it to the origin of the TLC plate.

  • Development: Develop the plate in a chromatography tank containing a mobile phase such as chloroform/acetone (96:4, v/v).[10]

  • Visualization: After development, dry the plate and visualize the separated lipid spots by spraying with a suitable reagent (e.g., primuline (B81338) solution) and viewing under UV light.[10] The different classes of lipids (triacylglycerols, 1,2-diacylglycerols, 1,3-diacylglycerols, monoacylglycerols, and free fatty acids) will have different retention factors (Rf values).

  • Quantification: For quantitative analysis, the spots can be scraped from the plate, the lipids eluted, and then analyzed further by methods such as gas chromatography.

GC-MS is a powerful technique for identifying and quantifying the fatty acid composition of diacylglycerols. Due to their low volatility, DAGs are typically derivatized before analysis.[11]

Protocol for GC-MS Analysis:

  • Derivatization: Convert the diacylglycerols to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or nicotinoyl derivatives.[11][12] This is typically done by reacting the sample with a derivatizing agent.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different diacylglycerol species.

  • MS Detection: The separated components are then introduced into a mass spectrometer. Electron ionization (EI) is commonly used, which causes fragmentation of the molecules.

  • Data Analysis: The fragmentation pattern in the mass spectrum provides information about the molecular weight and the structure of the fatty acid chains, allowing for the identification of the diacylglycerol isomers.[11] The [M-RCO₂CH₂]⁺ ion is a key diagnostic fragment for distinguishing between 1,2- and 1,3-DAG isomers.[11]

Signaling Pathway Involvement

1,2-Diacylglycerols are well-established second messengers in cellular signaling. They are produced at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[13] The primary downstream effector of DAG is Protein Kinase C (PKC).

DAG-PKC Signaling Pathway:

  • Activation of PLC: An external signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of phospholipase C (PLC).

  • Generation of DAG and IP₃: PLC cleaves PIP₂ into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and 1,2-diacylglycerol (DAG).

  • Activation of PKC: DAG remains in the plasma membrane and, in conjunction with calcium ions (whose cytosolic concentration is increased by IP₃), recruits and activates members of the Protein Kinase C (PKC) family.[6][13]

  • Downstream Effects: Activated PKC phosphorylates a wide range of target proteins on serine and threonine residues, leading to various cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[6][14] Persistent activation of the DAG-PKC pathway has been implicated in conditions such as insulin (B600854) resistance and diabetic complications.[6][8]

G cluster_membrane Plasma Membrane Signal External Signal (e.g., Hormone) Receptor GPCR / RTK Signal->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC recruits & activates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Target Target Proteins PKC->Target phosphorylates Response Cellular Response Target->Response leads to

The role of 1,2-diacylglycerol in the Protein Kinase C (PKC) signaling pathway.

References

Synthesis of 1,3-Dipalmitolein: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1,3-dipalmitolein for research applications.

Introduction

1,3-Dipalmitolein is a diacylglycerol (DAG) consisting of a glycerol (B35011) backbone esterified with two palmitoleic acid molecules at the sn-1 and sn-3 positions. Palmitoleic acid (16:1n-7) is a monounsaturated omega-7 fatty acid that has garnered significant research interest for its potential roles in various physiological processes, including insulin (B600854) sensitivity, lipid metabolism, and inflammation. As a specific diacylglycerol, 1,3-dipalmitolein serves as a valuable tool for in-vitro and in-vivo studies aimed at elucidating the biological functions of palmitoleic acid-containing lipids and their potential as therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis of 1,3-dipalmitolein for research purposes. While specific literature detailing the synthesis of 1,3-dipalmitolein is scarce, this guide outlines established chemical and enzymatic methodologies for the synthesis of analogous 1,3-diacylglycerols, which can be readily adapted for the preparation of 1,3-dipalmitolein. Detailed experimental protocols, quantitative data from related syntheses, and characterization techniques are presented to aid researchers in the successful production and validation of this important lipid molecule.

Synthesis Methodologies

The synthesis of 1,3-dipalmitolein can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of regioselectivity, reaction conditions, and scalability.

1. Chemical Synthesis

Chemical synthesis provides a versatile approach for the production of 1,3-dipalmitolein. A common strategy involves the protection of the sn-2 hydroxyl group of glycerol, followed by esterification of the sn-1 and sn-3 positions with palmitoleic acid, and subsequent deprotection.

2. Enzymatic Synthesis

Enzymatic synthesis, utilizing sn-1,3-specific lipases, offers a highly regioselective and milder alternative to chemical methods. The direct esterification of glycerol with palmitoleic acid is a common and environmentally friendly approach. Immobilized lipases are often preferred as they can be easily recovered and reused, simplifying downstream processing.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of 1,3-dipalmitolein based on established methods for analogous 1,3-diacylglycerols. Researchers should optimize these conditions for their specific requirements.

Protocol 1: Chemical Synthesis via Protection-Esterification-Deprotection

Step 1: Protection of the sn-2 Hydroxyl Group of Glycerol A common protecting group for the sn-2 hydroxyl is the trityl group.

  • Dissolve glycerol in anhydrous pyridine.

  • Add trityl chloride portion-wise at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,3-ditrityl-sn-glycerol by column chromatography.

Step 2: Esterification with Palmitoleic Acid

  • Dissolve 1,3-ditrityl-sn-glycerol and palmitoleic acid in anhydrous dichloromethane (B109758).

  • Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the protected 1,3-dipalmitoleoyl-2-trityl-sn-glycerol by column chromatography.

Step 3: Deprotection of the sn-2 Hydroxyl Group

  • Dissolve the protected diacylglycerol in a suitable solvent such as a mixture of dichloromethane and methanol.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid with a base like triethylamine.

  • Concentrate the mixture and purify the final product, 1,3-dipalmitolein, by column chromatography.

Protocol 2: Enzymatic Synthesis via Direct Esterification

  • Combine glycerol and palmitoleic acid in a solvent-free system or in a suitable organic solvent (e.g., hexane, t-butanol).

  • Add an immobilized sn-1,3-specific lipase, such as Lipozyme RM IM or Novozym 435.

  • Incubate the reaction mixture at a controlled temperature with constant stirring.

  • To drive the equilibrium towards product formation, water produced during the reaction can be removed by applying a vacuum or by using molecular sieves.

  • Monitor the progress of the reaction by analyzing aliquots using TLC or gas chromatography (GC).

  • Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • The crude product can then be purified to isolate the 1,3-dipalmitolein.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the enzymatic synthesis of analogous 1,3-diacylglycerols, which can serve as a starting point for the optimization of 1,3-dipalmitolein synthesis.

Table 1: Reaction Parameters for Enzymatic Synthesis of 1,3-Diacylglycerols

Parameter1,3-Dipalmitoylglycerol[1]1,3-Distearoylglycerol[1]Proposed for 1,3-Dipalmitolein
Enzyme Lipozyme RM IMLipozyme RM IMLipozyme RM IM or Novozym 435
Substrate Molar Ratio (Fatty Acid:Glycerol) 2:11:12:1
Enzyme Loading (% w/w of substrates) 5-10%5-10%5-10%
Temperature (°C) 737550-70
Reaction Time (h) 666-24
Solvent Solvent-freeSolvent-freeSolvent-free or Organic Solvent
Water Removal Molecular sievesMolecular sievesVacuum or Molecular Sieves

Table 2: Product Composition from Enzymatic Synthesis of 1,3-Dipalmitoylglycerol [1]

ComponentCrude Product (%)After Molecular Distillation (%)After Solvent Fractionation (%)
1,3-Dipalmitoylglycerol 26.2750.1295.34
1,2(2,3)-Dipalmitoylglycerol 8.7715.231.23
Monopalmitoylglycerol 11.795.340.56
Tripalmitoylglycerol 22.6429.312.87
Free Fatty Acids 30.53--

Purification and Characterization

Purification

The crude product from either chemical or enzymatic synthesis will be a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids and glycerol. A multi-step purification process is typically required to obtain high-purity 1,3-dipalmitolein.

  • Removal of Free Fatty Acids: Unreacted palmitoleic acid can be removed by washing with a weak alkaline solution (e.g., Na2CO3 or KOH solution) or by short-path distillation.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the different acylglycerol species. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., diethyl ether or ethyl acetate) is typically used for elution.

  • Molecular Distillation: For larger scale purification, molecular distillation can be effective in separating components based on their molecular weights.

  • Solvent Fractionation/Crystallization: Low-temperature solvent crystallization can be employed to selectively crystallize and remove saturated byproducts or to enrich the desired 1,3-dipalmitolein.

Characterization

The identity and purity of the synthesized 1,3-dipalmitolein should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A rapid and simple method to monitor the reaction progress and assess the purity of fractions during purification.

  • Gas Chromatography (GC): Used to determine the fatty acid composition of the final product after transesterification to fatty acid methyl esters (FAMEs).

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different acylglycerol species (mono-, di-, and triglycerides).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Specific chemical shifts of the glycerol backbone protons and carbons can confirm the sn-1,3 substitution pattern.

  • Mass Spectrometry (MS): Provides information on the molecular weight and can be used to confirm the identity of the synthesized compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Characterization reactants Glycerol & Palmitoleic Acid reaction Esterification Reaction (Controlled Temperature, Stirring, Vacuum) reactants->reaction enzyme Immobilized sn-1,3-Lipase enzyme->reaction crude_product Crude Product Mixture reaction->crude_product ffa_removal Free Fatty Acid Removal crude_product->ffa_removal column_chrom Column Chromatography ffa_removal->column_chrom pure_product Pure 1,3-Dipalmitolein column_chrom->pure_product analysis TLC, GC, HPLC, NMR, MS pure_product->analysis

Caption: Workflow for the enzymatic synthesis and purification of 1,3-dipalmitolein.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly activated by 1,3-dipalmitolein are not yet extensively characterized, its constituent fatty acid, palmitoleic acid, is known to influence several key metabolic pathways. 1,3-Dipalmitolein, as a diacylglycerol, could potentially modulate signaling cascades involving protein kinase C (PKC) and other DAG-binding proteins. Further research is needed to elucidate the precise molecular targets of this specific diacylglycerol.

signaling_hypothesis cluster_lipid_metabolism Lipid Metabolism cluster_insulin_signaling Insulin Signaling cluster_inflammation Inflammation palmitoleic_acid Palmitoleic Acid (from 1,3-Dipalmitolein) ampk AMPK Activation palmitoleic_acid->ampk insulin_receptor Insulin Receptor palmitoleic_acid->insulin_receptor potentiates nf_kb NF-κB Pathway palmitoleic_acid->nf_kb inhibits acc ACC Inhibition ampk->acc inhibits cpt1 CPT1 Activation ampk->cpt1 activates fatty_acid_oxidation Increased Fatty Acid Oxidation cpt1->fatty_acid_oxidation irs IRS Proteins insulin_receptor->irs pi3k PI3K/Akt Pathway irs->pi3k glucose_uptake Increased Glucose Uptake pi3k->glucose_uptake pro_inflammatory_cytokines Pro-inflammatory Cytokines nf_kb->pro_inflammatory_cytokines

Caption: Hypothesized signaling pathways influenced by palmitoleic acid derived from 1,3-dipalmitolein.

Conclusion

References

A Technical Guide to the Natural Sources and Occurrence of Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitolein, a triacylglycerol containing two palmitoleic acid moieties, is a lipid of growing interest due to the recognized bioactive properties of its constituent fatty acid. This technical guide provides a comprehensive overview of the current understanding of this compound's natural sources, occurrence, and the methodologies for its study. While direct quantitative data for this compound is scarce in scientific literature, its presence can be inferred in natural sources rich in palmitoleic acid. This document summarizes the quantitative data for palmitoleic acid in these sources, details relevant experimental protocols for lipid analysis, and presents a hypothesized biosynthetic pathway for this compound.

Introduction

Palmitoleic acid (16:1n7), a monounsaturated omega-7 fatty acid, has been the subject of increasing research due to its potential roles in various physiological processes, including insulin (B600854) sensitivity, inflammation, and lipid metabolism. This compound, as a carrier of two palmitoleic acid molecules, represents a significant, yet understudied, vehicle for the dietary intake and metabolic disposition of this bioactive fatty acid. This guide aims to consolidate the available information and provide a framework for researchers and drug development professionals interested in the study of this compound.

Natural Sources and Occurrence

Direct quantitative analysis of this compound in natural sources is not widely reported. However, its occurrence can be inferred in oils and fats that have a high concentration of palmitoleic acid. The primary natural sources rich in palmitoleic acid are certain plant oils, marine organisms, and microorganisms.

Plant Sources

Macadamia nut oil and sea buckthorn oil are the most prominent plant-based sources of palmitoleic acid.

  • Macadamia Nut Oil: This oil is distinguished by its high content of monounsaturated fatty acids, with palmitoleic acid being a significant component.[1][2][3][4][5]

  • Sea Buckthorn Oil: Both the pulp and seed oil of sea buckthorn are rich in palmitoleic acid.[6][7][8][9][10]

Animal and Marine Sources

While many animal fats contain palmitoleic acid, its concentration is generally lower than in the aforementioned plant oils. Certain fish oils are a notable source.

  • Fish Oil: Various fish oils contain palmitoleic acid as a component of their triacylglycerols.[11]

Microbial Sources

Certain yeasts and bacteria are known to produce lipids containing palmitoleic acid.

  • Saccharomyces cerevisiae : This yeast is known to incorporate palmitoleic acid into its lipids, including phospholipids (B1166683) and neutral lipids like triacylglycerols.[12][13]

  • Marine Bacteria: Some marine bacteria have been shown to have lipids containing a high proportion of palmitic and palmitoleic acids.[14][15][16][17]

Quantitative Data

The following table summarizes the percentage of palmitoleic acid found in the total fatty acids of selected natural sources. It is important to note that these values represent the fatty acid profile and not the direct concentration of this compound. The concentration of this compound would be a fraction of the total triacylglycerols, dependent on the specific stereochemistry of fatty acid attachment to the glycerol (B35011) backbone.

Natural SourceSample TypePalmitoleic Acid (% of Total Fatty Acids)References
Macadamia Nut OilKernel Oil13.22 - 36%[1][3]
Sea Buckthorn OilPulp Oil29.17 - 35.95%[7][10]
Sea Buckthorn OilSeed OilLower than pulp oil[6]
Saccharomyces cerevisiaeCellular LipidsVariable, incorporated from exogenous sources[13]
Marine Nitrifying BacteriaCellular LipidsHigh proportion along with palmitic acid[15]

Experimental Protocols

The extraction, isolation, and quantification of this compound follow general lipid analysis protocols. The choice of method will depend on the sample matrix and the desired level of detail (e.g., positional isomers).

Lipid Extraction

A common and effective method for extracting total lipids from biological samples is the Bligh and Dyer method, which uses a chloroform (B151607)/methanol (B129727) solvent system.[18]

Protocol: Bligh and Dyer Lipid Extraction

  • Homogenization: Homogenize 10 g of the crushed sample (e.g., seeds, nuts) with a mixture of 30 mL chloroform and 60 mL methanol at 4°C for 24 hours with stirring.

  • Filtration: Filter the mixture to separate the solid residue from the solvent extract.

  • Phase Separation: Create a biphasic system by adding 30 mL of chloroform and 30 mL of deionized water to the filtrate.

  • Separation: Allow the mixture to settle for 24 hours. The lower chloroform layer, containing the total lipids, is then separated.

  • Re-extraction: The remaining aqueous layer can be re-extracted with 30 mL of chloroform to maximize lipid recovery.

  • Drying: The chloroform fractions are combined and the solvent is evaporated under reduced pressure to yield the total lipid extract.

  • Storage: The lipid extract should be stored at -20°C until further analysis.

Quantification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful techniques for the detailed analysis of triacylglycerols like this compound.

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

  • Transesterification: The extracted triacylglycerols are first converted to their fatty acid methyl esters (FAMEs). This can be achieved by heating the lipid extract with methanolic HCl at 80°C for 1 hour, followed by an esterification process at 75°C for 2 hours using 3N methanolic HCl.

  • GC-MS Analysis: The resulting FAMEs are then analyzed by GC-MS.

    • Column: A suitable capillary column (e.g., DB-23) is used for separation.

    • Temperature Program: A temperature gradient is employed, for example, starting at 130°C and ramping up to 200°C.

    • Detection: A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer is used for identification of the individual FAMEs based on their mass spectra.

Protocol: HPLC-MS Analysis of Intact Triacylglycerols

  • Sample Preparation: The lipid extract is dissolved in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and isopropanol).

  • HPLC Separation: The sample is injected onto a reversed-phase C8 or C18 column.

    • Mobile Phase: A gradient of two mobile phases is typically used. For example, Buffer A: water with 1% 1 M NH4Ac and 0.1% acetic acid; Buffer B: acetonitrile:isopropanol (7:3) with 1% 1 M NH4Ac and 0.1% acetic acid.[19]

    • Gradient: A linear gradient is run to separate the different triacylglycerol species.

  • MS Detection: The eluting compounds are detected by a high-resolution mass spectrometer (e.g., Q-TOF). The identification of this compound and its isomers is based on their accurate mass and fragmentation patterns.

Biosynthesis and Signaling Pathways

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound is presumed to follow the general pathway for triacylglycerol synthesis, known as the Kennedy pathway.[20][21] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone with fatty acyl-CoAs.

Biosynthesis cluster_enzymes G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acylation PA Phosphatidic Acid LPA->PA Acylation GPAT GPAT DAG Diacylglycerol PA->DAG Dephosphorylation AGPAT AGPAT TAG This compound (Triacylglycerol) DAG->TAG Acylation PAP PAP DGAT DGAT PalmitoleoylCoA1 Palmitoleoyl-CoA PalmitoleoylCoA1->LPA PalmitoleoylCoA2 Palmitoleoyl-CoA PalmitoleoylCoA2->PA AcylCoA Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA) AcylCoA->TAG Signaling This compound This compound (Dietary Source) Lipase Lipase Hydrolysis This compound->Lipase POA Palmitoleic Acid (POA) Lipase->POA PC Phosphatidylcholine (PC) POA->PC Incorporation PI Phosphatidylinositol (PI) PC->PI Remodeling upon Cell Stimulation Signaling Downstream Signaling Events PI->Signaling

References

The Enigmatic Role of Dipalmitolein in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitolein, a diacylglycerol (DAG) species composed of two palmitoleoyl acyl chains, occupies a unique position at the intersection of lipid metabolism and cellular signaling. While direct research on this compound is limited, its constituent components—palmitoleic acid and the diacylglycerol backbone—are subjects of intense investigation, revealing crucial roles in a myriad of cellular functions. This technical guide synthesizes the current understanding of the biological significance of this compound by examining the well-established roles of its molecular building blocks. We delve into the synthesis and metabolism of diacylglycerols, the signaling functions of palmitoleic acid as a lipokine, and the downstream pathways activated by DAGs, with a particular focus on Protein Kinase C (PKC) activation. This document provides a comprehensive overview for researchers and professionals in drug development, highlighting potential avenues for future research and therapeutic intervention.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids consisting of a glycerol (B35011) molecule with two fatty acid chains attached. They are central intermediates in the biosynthesis of triglycerides and phospholipids.[1][2] Beyond their metabolic role, specific DAG species, defined by their fatty acid composition, act as critical second messengers in a multitude of cellular signaling pathways.[3][4] The stereoisomer 1,2-diacyl-sn-glycerol is the biologically active form that mediates these signaling events.[4]

This compound is a specific 1,2-diacyl-sn-glycerol containing two palmitoleoyl (16:1n7) fatty acid chains. While the broader roles of DAGs are well-documented, the specific functions of this compound remain largely unexplored. This guide aims to bridge this knowledge gap by extrapolating the potential biological roles of this compound from the known functions of palmitoleic acid and the diacylglycerol signaling hub.

Synthesis and Metabolism of this compound

The synthesis of this compound is intrinsically linked to the general pathways of diacylglycerol and palmitoleic acid metabolism.

Biosynthesis of Palmitoleic Acid

Palmitoleic acid (cis-9-hexadecenoic acid) is a monounsaturated omega-7 fatty acid synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[5][6] This desaturation step is a critical control point in lipid metabolism.

Formation of Diacylglycerol

Diacylglycerol, including this compound, can be generated through several enzymatic pathways within the cell:

  • De novo synthesis: This pathway begins with glycerol-3-phosphate and involves sequential acylation steps to form phosphatidic acid (PA). The dephosphorylation of PA by phosphatidic acid phosphohydrolase (PAP) yields diacylglycerol.

  • Phospholipase C (PLC) mediated hydrolysis: Upon stimulation of various cell surface receptors, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol.[7] This is a key mechanism for generating signaling pools of DAG.

  • Phospholipase D (PLD) pathway: PLD hydrolyzes phospholipids, primarily phosphatidylcholine (PC), to produce phosphatidic acid, which can then be converted to DAG by PAP.

The specific incorporation of palmitoleic acid into the glycerol backbone to form this compound would depend on the availability of palmitoleoyl-CoA and the substrate specificity of the acyltransferases involved in these pathways.

Biological Role of Palmitoleic Acid: The "Lipokine" Function

Palmitoleic acid is not merely a component of cellular lipids; it also functions as a signaling molecule, or "lipokine," released by adipose tissue to communicate with and regulate the function of distant organs.[5][8]

Metabolic Regulation

Numerous studies have highlighted the beneficial effects of palmitoleic acid on systemic metabolism:

  • Insulin (B600854) Sensitivity: Palmitoleic acid has been shown to improve insulin sensitivity in skeletal muscle and liver.[8][9] It can enhance insulin-stimulated glucose uptake and suppress hepatic glucose production.[10]

  • Anti-inflammatory Effects: Palmitoleic acid exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines in macrophages.[11]

  • Lipid Metabolism: It can regulate the expression of genes involved in lipid synthesis and oxidation.[11] For instance, cis-palmitoleic acid has been shown to regulate lipid metabolism through the shunting of diacylglycerol metabolism.[11]

The signaling actions of palmitoleic acid are thought to be mediated, in part, by the activation of peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK).[12]

This compound as a Signaling Molecule: The Diacylglycerol Second Messenger Pathway

As a diacylglycerol, this compound is predicted to function as a second messenger, primarily through the activation of Protein Kinase C (PKC) isoforms.[3][4]

Protein Kinase C (PKC) Activation

The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the cell membrane and subsequent activation.[7] Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses, including:

  • Cell proliferation and differentiation

  • Gene expression

  • Apoptosis

  • Cytoskeletal organization

  • Inflammatory responses

The specific fatty acid composition of DAG molecules can influence their affinity for different PKC isoforms and, consequently, the downstream signaling outcomes.[4] While the precise effect of the two palmitoleoyl chains in this compound on PKC activation is not yet characterized, the unsaturated nature of these chains likely influences the biophysical properties of the membrane where signaling occurs.

Data Presentation

Quantitative Effects of Palmitoleic Acid on Cellular Processes

The following tables summarize quantitative data from studies investigating the effects of palmitoleic acid on cytokine production and insulin signaling. This data provides an insight into the potential bioactivity of this compound, given that its hydrolysis would release palmitoleic acid.

Cell TypeTreatmentConcentrationEffect on Cytokine ProductionReference
Human LymphocytesPalmitoleic Acid25 µM90% reduction in IL-6 secretion[8]
Human LymphocytesPalmitoleic Acid50 µM81.8% reduction in IL-6 secretion[8]
Human LymphocytesPalmitoleic Acid25 µM83.3% reduction in IFN-γ secretion[8]
Human LymphocytesPalmitoleic Acid50 µM93.3% reduction in IFN-γ secretion[8]
Murine MacrophagesPalmitoleic Acid600 µMDecreased LPS-stimulated TNF-α production[11]
Primary MicrogliaPalmitoleic Acid100 µMNo significant increase in TNF-α, IL-6, or IL-1β secretion[13]
Cell/Animal ModelTreatmentOutcome MeasureResultReference
C2C12 MyotubesConditioned medium from palmitoleic acid-treated macrophagesInsulin-stimulated glycogen (B147801) synthesisIncreased by 40%[14]
Obese SheepPalmitoleic acid infusion (10 mg/kg BW/day)HOMA-IRDecreased over 28 days[15]
KK-Ay Mice (Type 2 Diabetes model)Palmitoleic acid (300 mg/kg/day)Plasma glucose levelsSignificantly lower after 4 weeks[16]

Experimental Protocols

Lipid Extraction and Mass Spectrometry for Diacylglycerol Analysis

This protocol outlines a general procedure for the extraction and analysis of diacylglycerols from cellular samples.

1. Lipid Extraction (Modified Bligh and Dyer Method): [17]

  • Homogenize cell pellets or tissues in a chloroform (B151607):methanol (1:2, v/v) solution.

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Mass Spectrometry Analysis: [4]

  • Resuspend the dried lipid extract in a suitable solvent for mass spectrometry (e.g., chloroform/methanol/propanol with ammonium (B1175870) acetate).

  • Perform lipid analysis using a tandem mass spectrometer (e.g., Q-Exactive, Orbitrap Fusion, or a Q-TOF).

  • Acquire full MS scans to identify the masses of diacylglycerol species.

  • Perform fragmentation (MS/MS) of the parent ions to confirm the identity of the fatty acyl chains.

Diacylglycerol Kinase (DGK) Assay

This assay measures the activity of DGK, which phosphorylates DAG to phosphatidic acid.

Materials: [1]

  • Cell lysate or purified DGK

  • DAG substrate

  • ATP (can be radiolabeled with ³²P)

  • Kinase assay buffer

  • Lipase (B570770)

  • Glycerol-3-phosphate oxidase

  • Fluorometric probe

Procedure (Fluorometric Assay): [1]

  • Incubate the DGK-containing sample with the DAG substrate and ATP.

  • Add lipase to hydrolyze the newly formed phosphatidic acid to glycerol-3-phosphate.

  • Add glycerol-3-phosphate oxidase to produce hydrogen peroxide.

  • The hydrogen peroxide reacts with a fluorometric probe, and the resulting fluorescence is measured, which is proportional to the DGK activity.

Protein Kinase C (PKC) Activation Assay

This protocol measures the translocation of PKC from the cytosol to the membrane, a hallmark of its activation.

1. Cell Treatment and Fractionation: [18]

  • Treat cells with the desired stimulus (e.g., a diacylglycerol).

  • Homogenize the cells in a suitable buffer.

  • Separate the cytosolic and membrane fractions by ultracentrifugation.

2. Western Blot Analysis: [18]

  • Resolve the proteins from the cytosolic and membrane fractions by SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF).

  • Probe the membrane with a primary antibody specific for the PKC isoform of interest.

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Quantify the band intensities to determine the ratio of membrane-bound to cytosolic PKC.

Visualizations

Signaling Pathways

Dipalmitolein_Signaling cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PKC Protein Kinase C (PKC) Cellular_Response Cellular Response (Proliferation, Gene Expression, etc.) PKC->Cellular_Response Phosphorylates Substrates This compound This compound (DAG) This compound->PKC Activates Receptor GPCR / RTK Receptor->PLC Activates PIP2->this compound IP3 IP3 PIP2->IP3 Experimental_Workflow start Cell Culture/ Tissue Sample lipid_extraction Lipid Extraction start->lipid_extraction cell_treatment Cell Treatment (e.g., with Palmitoleic Acid) start->cell_treatment dag_analysis DAG Analysis (LC-MS/MS) lipid_extraction->dag_analysis data_analysis Data Analysis and Interpretation dag_analysis->data_analysis fractionation Cellular Fractionation (Cytosol vs. Membrane) cell_treatment->fractionation cytokine_assay Cytokine Assay (ELISA) cell_treatment->cytokine_assay western_blot Western Blot for PKC Translocation fractionation->western_blot western_blot->data_analysis cytokine_assay->data_analysis

References

Dipalmitolein: A Putative Signaling Molecule in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG) species containing two palmitoleic acid acyl chains, is emerging as a molecule of interest within the complex landscape of lipid signaling. While the overarching role of diacylglycerols as second messengers is well-established, the specific functions of individual DAG species, such as this compound, are less understood. This technical guide synthesizes the current understanding of DAG signaling and extrapolates the potential roles of this compound as a signaling molecule. It provides a framework for researchers to investigate its specific biological activities, focusing on its potential involvement in key signaling cascades, particularly the activation of Protein Kinase C (PKC) and the modulation of intracellular calcium levels.

The significance of elucidating the signaling properties of specific DAGs like this compound lies in the potential for developing targeted therapeutics. Different DAG species can exhibit distinct affinities for PKC isoforms and may be involved in different signaling pathways, leading to varied physiological outcomes.[1] A comprehensive understanding of this compound's mechanism of action could therefore open new avenues for drug discovery in areas such as metabolic disorders, inflammation, and cell proliferation.

This document will delve into the established signaling pathways of diacylglycerols, present the limited available quantitative data for related molecules, detail relevant experimental protocols, and provide visual representations of these pathways and workflows to guide future research in this promising area. It is important to note that direct evidence for this compound as a signaling molecule is currently limited, and much of the following information is based on the known functions of other diacylglycerol species.

Putative Signaling Pathways of this compound

The primary signaling pathway for diacylglycerols involves the activation of Protein Kinase C (PKC). This process is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), which generates DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).

Protein Kinase C (PKC) Activation

This compound, as a diacylglycerol, is hypothesized to act as a crucial secondary messenger in the activation of novel and conventional PKC isoforms.[2] The binding of DAG to the C1 domain of PKC induces a conformational change in the enzyme, leading to its activation.[2] Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby regulating a multitude of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[3]

dot

PKC_Activation_Pathway General Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive binds & activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response phosphorylates substrates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->Cellular_Response modulates Ligand Ligand Ligand->GPCR

Caption: General Diacylglycerol (DAG) Signaling Pathway.

Modulation of Intracellular Calcium

The generation of inositol 1,4,5-trisphosphate (IP3) alongside DAG links this signaling pathway to the regulation of intracellular calcium levels. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. While DAG's primary role is PKC activation, some studies on other DAG analogs, such as 1,2-sn-dioctanoylglycerol, suggest a potential for PKC-independent effects on intracellular calcium.[4] It is plausible that this compound could also influence calcium channels or pumps, either directly or indirectly, thereby modulating calcium-dependent cellular processes.

Quantitative Data

Direct quantitative data on the signaling effects of this compound is scarce in the current scientific literature. However, studies on structurally similar diacylglycerols provide some insight into the potential potency of these molecules. The following table summarizes available data on the activation of PKC and other cellular effects by various diacylglycerol species. It is crucial to interpret this data with the understanding that the specific acyl chain composition of DAGs can significantly influence their biological activity.

Diacylglycerol SpeciesTarget/Effect MeasuredConcentrationObserved EffectReference
1,2-Dipalmitoyl-sn-glycerol GLUT4 Translocation in 3T3L1 adipocytesNot specifiedSimilar effect to 1,2-dioleoyl-sn-glycerol--INVALID-LINK--[5]
1,2-Dioleoyl-sn-glycerol PKC Activity in cell-free assayNot specifiedActivation of PKCα, -βI, -βII, -γ, -δ, and -ε--INVALID-LINK--[5]
1,2-sn-Dioctanoylglycerol Neurite outgrowth in cultured neurons5 µMStimulation of neurite outgrowth up to 25%--INVALID-LINK--[6]
1,2-sn-Dioctanoylglycerol Growth cone shape changes in neurons30-60 µMRetraction of filopodia, increased lamellipodia--INVALID-LINK--[6]

Experimental Protocols

To facilitate further research into the signaling properties of this compound, this section provides detailed methodologies for key experiments. These protocols are adapted from established methods for studying diacylglycerol signaling.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines the steps to measure the ability of this compound to activate PKC in a cell-free system.

Materials:

  • Purified PKC isoforms

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • ATP, [γ-³²P]ATP

  • PKC substrate peptide (e.g., myelin basic protein)

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by co-sonicating this compound and phosphatidylserine in kinase buffer.

  • In a microcentrifuge tube, combine the lipid vesicles, purified PKC, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 20% TCA.

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate PKC activity as picomoles of phosphate (B84403) transferred per minute per milligram of enzyme.

dot

PKC_Assay_Workflow In Vitro PKC Activity Assay Workflow start Start prepare_vesicles Prepare Lipid Vesicles (this compound + PS) start->prepare_vesicles setup_reaction Set up Kinase Reaction (Vesicles, PKC, Substrate) prepare_vesicles->setup_reaction initiate_reaction Initiate Reaction (Add ATP/[γ-³²P]ATP) setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction spot_paper Spot on Phosphocellulose Paper stop_reaction->spot_paper wash_paper Wash Paper spot_paper->wash_paper quantify Quantify Radioactivity (Scintillation Counting) wash_paper->quantify end End quantify->end

Caption: In Vitro PKC Activity Assay Workflow.

Measurement of Intracellular Calcium Concentration

This protocol describes how to measure changes in intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • This compound

  • Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Seed cells onto glass-bottom dishes or 96-well plates and grow to the desired confluency.

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye.

  • Acquire baseline fluorescence readings. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation at ~490 nm and measure emission at ~520 nm.

  • Add this compound at the desired concentration to the cells.

  • Immediately begin recording fluorescence changes over time.

  • At the end of the experiment, add ionomycin (B1663694) to obtain the maximum calcium signal (Fmax), followed by a calcium chelator like EGTA to obtain the minimum signal (Fmin) for calibration purposes (for Fura-2).

  • Calculate the ratio of fluorescence intensities (340/380 for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the relative change in intracellular calcium concentration.

dot

Calcium_Assay_Workflow Intracellular Calcium Assay Workflow start Start seed_cells Seed Cells start->seed_cells load_dye Load with Calcium Indicator Dye (e.g., Fura-2 AM) seed_cells->load_dye wash_cells Wash Cells load_dye->wash_cells baseline_fluorescence Acquire Baseline Fluorescence wash_cells->baseline_fluorescence add_this compound Add this compound baseline_fluorescence->add_this compound record_fluorescence Record Fluorescence Changes add_this compound->record_fluorescence calibrate Calibrate Signal (Ionomycin and EGTA) record_fluorescence->calibrate analyze_data Analyze Data calibrate->analyze_data end End analyze_data->end

Caption: Intracellular Calcium Assay Workflow.

Conclusion and Future Directions

While direct evidence for the signaling role of this compound is still in its nascent stages, the established functions of the broader diacylglycerol family provide a strong rationale for its investigation as a potential signaling molecule. The primary hypothesized mechanism of action for this compound is the activation of Protein Kinase C, with a potential secondary role in the modulation of intracellular calcium homeostasis.

The lack of specific quantitative data for this compound highlights a significant knowledge gap and a compelling area for future research. The experimental protocols detailed in this guide offer a starting point for systematically characterizing the bioactivity of this compound. Future studies should focus on:

  • Quantitative analysis of PKC activation: Determining the specific affinity and efficacy of this compound for various PKC isoforms.

  • Cellular effects: Investigating the downstream consequences of this compound-mediated signaling in various cell types, including its impact on gene expression, cell proliferation, and apoptosis.

  • Calcium signaling: Elucidating any direct or indirect effects of this compound on intracellular calcium dynamics.

  • In vivo studies: Exploring the physiological and pathophysiological roles of this compound in animal models.

A deeper understanding of this compound's role as a signaling molecule holds the promise of identifying novel therapeutic targets for a range of diseases. The structured approach to research outlined in this guide will be instrumental in unlocking the full potential of this intriguing lipid molecule.

References

Stereospecific Synthesis of sn-1,2-Dipalmitolein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of sn-1,2-dipalmitolein, a chiral diacylglycerol of significant interest in lipid research and drug development. The synthesis is based on a well-established multi-step route starting from the chiral precursor (S)-(+)-1,2-isopropylidene glycerol (B35011). This document details the experimental protocols, presents quantitative data for analogous syntheses, and includes visualizations of the synthetic workflow.

Introduction

sn-1,2-Diacylglycerols (DAGs) are crucial signaling molecules and key intermediates in lipid metabolism. The stereospecific arrangement of the fatty acyl chains on the glycerol backbone is critical for their biological activity. sn-1,2-Dipalmitolein, featuring two palmitoleoyl chains at the sn-1 and sn-2 positions, is a specific DAG that can be utilized in various research applications, including the study of protein kinase C (PKC) activation and the formulation of structured lipids for therapeutic and nutritional purposes. This guide outlines a reliable and stereocontrolled synthetic pathway to obtain this molecule with high purity.

Synthetic Strategy Overview

The stereospecific synthesis of sn-1,2-dipalmitolein is achieved through a five-step process commencing with the commercially available chiral building block, (S)-(+)-1,2-isopropylidene glycerol. The strategy involves the protection of the sn-3 hydroxyl group, acylation of the sn-1 and sn-2 hydroxyl groups with palmitoleic acid, and subsequent deprotection steps to yield the final product. This approach ensures the retention of the desired stereochemistry at the sn-2 position.

Logical Relationship of the Synthetic Pathway

Synthesis_Pathway A 1. Protection of sn-3 Hydroxyl ((S)-1,2-isopropylidene glycerol to 3-O-Benzyl-sn-glycerol) B 2. Acylation of sn-1 and sn-2 Hydroxyls (3-O-Benzyl-sn-glycerol to 1,2-Dipalmitoleoyl-3-O-benzyl-sn-glycerol) A->B Acylation C 3. Deprotection of sn-3 Benzyl Ether (Yielding sn-1,2-Dipalmitolein) B->C Deprotection Step1_Workflow cluster_benzylation Benzylation cluster_deprotection Acidic Hydrolysis start1 (S)-(+)-1,2-isopropylidene glycerol reagents1 NaH, Benzyl Bromide in THF start1->reagents1 product1 1,2-Isopropylidene-3-O-benzyl-sn-glycerol reagents1->product1 reagents2 Aqueous Acetic Acid product1->reagents2 product2 3-O-Benzyl-sn-glycerol reagents2->product2

A Technical Guide to the Chemoenzymatic Synthesis of 1,3-Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of 1,3-dipalmitolein, a structured diacylglycerol (DAG) of significant interest in the pharmaceutical and food industries. The methodologies detailed herein leverage the high regioselectivity of lipases for the targeted esterification of glycerol (B35011), ensuring the precise placement of palmitoleoyl groups at the sn-1 and sn-3 positions. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and includes visualizations of the synthesis workflows.

Introduction

1,3-Diacylglycerols (1,3-DAGs) are valued for their unique physiological properties, including their role in reducing body weight and visceral fat accumulation. The specific structure of 1,3-dipalmitolein, featuring monounsaturated palmitoleic acid at the external positions of the glycerol backbone, makes it a target for development as a functional lipid. Chemoenzymatic synthesis offers a powerful approach to produce high-purity 1,3-dipalmitolein, overcoming the limitations of purely chemical methods which often result in a mixture of isomers and byproducts.

The primary strategy for the synthesis of 1,3-dipalmitolein involves the direct enzymatic esterification of glycerol with palmitoleic acid. This reaction is typically catalyzed by a sn-1,3-regiospecific lipase (B570770), which selectively acylates the primary hydroxyl groups of glycerol. Key to the success of this synthesis is the careful optimization of reaction parameters to maximize the yield of the desired 1,3-isomer and minimize acyl migration, which can lead to the formation of the undesired 1,2-diacylglycerol.

Chemoenzymatic Synthesis Strategy

The chemoenzymatic synthesis of 1,3-dipalmitolein can be approached through several routes, with the most common being the direct esterification of glycerol with palmitoleic acid. While this method is predominantly enzymatic, chemical steps can be incorporated for substrate preparation or downstream purification.

Chemoenzymatic_Synthesis_Workflow Overall Chemoenzymatic Synthesis Workflow for 1,3-Dipalmitolein cluster_substrates Starting Materials Glycerol Glycerol EnzymaticEsterification Enzymatic Esterification (Lipase-catalyzed) Glycerol->EnzymaticEsterification PalmitoleicAcid Palmitoleic Acid PalmitoleicAcid->EnzymaticEsterification ReactionMixture Crude Reaction Mixture (1,3-Dipalmitolein, 1,2-Dipalmitolein, Monopalmitolein, Tri-palmitolein, unreacted substrates) EnzymaticEsterification->ReactionMixture Purification Purification ReactionMixture->Purification FinalProduct High-Purity 1,3-Dipalmitolein Purification->FinalProduct

Caption: Overall workflow for the synthesis of 1,3-dipalmitolein.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the chemoenzymatic synthesis of 1,3-dipalmitolein. The protocols are based on established methods for the synthesis of similar 1,3-diacylglycerols and have been adapted for this specific target molecule.

Protocol 1: Lipase-Catalyzed Direct Esterification of Glycerol and Palmitoleic Acid

This protocol describes a solvent-free synthesis of 1,3-dipalmitolein using an immobilized sn-1,3-regiospecific lipase.

Materials:

  • Glycerol (≥99% purity)

  • Palmitoleic acid (≥98% purity)

  • Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Novozym 435 from Candida antarctica)

  • Molecular sieves (4 Å)

  • Nitrogen gas

  • Petroleum ether

  • Methanol (B129727)

Equipment:

  • 50 mL pear-shaped flask or small-scale reactor

  • Magnetic stirrer with heating mantle or water bath

  • Vacuum pump

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a 50 mL pear-shaped flask, combine glycerol and palmitoleic acid. A typical molar ratio of palmitoleic acid to glycerol is 2:1.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

  • Reaction Setup: Place the flask in a heating mantle or water bath and begin stirring. The reaction temperature is a critical parameter and should be optimized, with a typical range of 50-70°C.

  • Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction must be removed. This can be achieved by applying a vacuum (e.g., 4 mm Hg) or by bubbling dry nitrogen gas through the mixture. The inclusion of molecular sieves can also aid in water removal.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the composition of the mixture using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (typically within 3-24 hours), stop the reaction by cooling the mixture. If a solvent-free system is used, add petroleum ether to dissolve the product and facilitate the separation of the immobilized enzyme by filtration. The recovered lipase can often be reused for subsequent batches.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude reaction mixture.

Esterification_Protocol Experimental Workflow for Enzymatic Esterification Start Start Mix Mix Glycerol and Palmitoleic Acid Start->Mix AddLipase Add Immobilized Lipase Mix->AddLipase React React at 50-70°C with Stirring AddLipase->React RemoveWater Continuously Remove Water (Vacuum/N2) React->RemoveWater Monitor Monitor Reaction Progress (TLC/HPLC) RemoveWater->Monitor Monitor->React Continue reaction Cool Cool Reaction Mixture Monitor->Cool Reaction complete Filter Filter to Recover Lipase Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate CrudeProduct Obtain Crude 1,3-Dipalmitolein Evaporate->CrudeProduct End End CrudeProduct->End

Caption: Step-by-step workflow of the lipase-catalyzed esterification.

Protocol 2: Purification of 1,3-Dipalmitolein

The crude reaction mixture contains the desired 1,3-dipalmitolein along with unreacted starting materials and byproducts. Purification is essential to obtain a high-purity product.

Methods:

  • Crystallization: For solid 1,3-diacylglycerols, recrystallization from a suitable solvent like methanol is an effective purification method.[1] However, as 1,3-dipalmitolein is likely a liquid or low-melting solid at room temperature, this method may be less applicable.

  • Column Chromatography: This is a common method for purifying liquid diacylglycerols.[1]

Procedure for Column Chromatography:

  • Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent such as a mixture of n-hexane and diethyl ether (e.g., 1:1, v/v).[1]

  • Elution: Elute the column with a solvent system of increasing polarity. The different components of the mixture will separate based on their affinity for the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure 1,3-dipalmitolein.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3-dipalmitolein. For highly pure product, a second column chromatography step may be necessary.[1]

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of 1,3-diacylglycerols. While specific data for 1,3-dipalmitolein is limited, the data for analogous compounds provides valuable insights into expected yields and reaction conditions.

Table 1: Reaction Conditions and Yields for the Enzymatic Synthesis of 1,3-Diacylglycerols

Fatty AcidLipaseMolar Ratio (Fatty Acid:Glycerol)Temperature (°C)Time (h)1,3-DAG Content in Reaction Mixture (%)Reference
Lauric AcidLipozyme RM IM2:150380.3[1]
Palmitic AcidLipozyme TL IM2:1736~35 (total DAGs)[2]
Oleic AcidNovozym 4352.5:1607~40[3]
Caprylic AcidLipozyme2:1251284.6[4]
Linoleic AcidLipozyme2:1--74.3[4]

Table 2: Purity of 1,3-Diacylglycerols After Purification

1,3-DiacylglycerolPurification MethodPurity (%)Reference
1,3-DicaprylinColumn Chromatography (twice)98.5[1]
1,3-DicaprinColumn Chromatography (twice)99.2[1]
1,3-DilaurinRecrystallization99.1[1]
1,3-DipalmitinRecrystallization99.5[1]
1,3-DipalmitoylglycerolMolecular Distillation & Solvent Fractionation>83[2]

Conclusion

The chemoenzymatic synthesis of 1,3-dipalmitolein is a feasible and efficient method for producing this high-value structured lipid. The use of sn-1,3-regiospecific lipases in a well-optimized process allows for high yields and selectivity. While the protocols and data presented here provide a strong foundation, further research is needed to optimize the specific conditions for 1,3-dipalmitolein synthesis and to explore novel chemoenzymatic strategies that may enhance efficiency and purity. The methodologies described in this guide are intended to serve as a starting point for researchers and professionals in the field, facilitating the development and production of 1,3-dipalmitolein for various applications.

References

An In-depth Technical Guide to Dipalmitolein in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dipalmitolein

This compound, a diacylglycerol (DAG), is a lipid molecule composed of a glycerol (B35011) backbone esterified with two palmitoleic acid chains. Palmitoleic acid is a monounsaturated omega-7 fatty acid. As a diacylglycerol, this compound can exist as two positional isomers: 1,2-dipalmitoleoyl-sn-glycerol and 1,3-dipalmitolein. These isomers have distinct chemical properties and may exhibit different biological activities. In the context of lipidomics, this compound is a member of the diacylglycerol class of lipids, which are crucial intermediates in lipid metabolism and key signaling molecules in various cellular processes. While the broader class of diacylglycerols is well-studied, specific research on this compound is less abundant, with much of its functional role being inferred from the activities of other monounsaturated and saturated diacylglycerols.

Chemical and Physical Properties

The chemical structure of this compound dictates its physical properties, such as its melting point and solubility, which in turn influence its behavior in biological membranes and its interaction with other molecules.

Property1,2-Dipalmitoleoyl-sn-glycerol1,3-Dipalmitolein
Molecular Formula C35H64O5C35H64O5[1]
Molecular Weight 564.88 g/mol 564.88 g/mol [1]
CAS Number Not readily available113728-10-2[1]
Physical State Solid (at standard conditions)Solid (at standard conditions)
Solubility Soluble in organic solvents like chloroform (B151607) and methanol (B129727)Soluble in organic solvents

The presence of the cis-double bond in the palmitoleic acid chains introduces a "kink" in the fatty acid tails. This structural feature is expected to lower the melting point of this compound compared to its saturated counterpart, dipalmitin, and to increase the fluidity of membranes in which it is incorporated.

Biological Role and Signaling Pathways

Diacylglycerols are well-established second messengers in a variety of cellular signaling pathways. Their primary role is the activation of protein kinase C (PKC) isozymes. The generation of DAGs at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), recruits PKC to the membrane, leading to its activation. Activated PKC then phosphorylates a wide range of downstream protein targets, influencing processes such as cell proliferation, differentiation, apoptosis, and inflammation.

While specific signaling pathways directly initiated by this compound have not been extensively characterized, it is presumed to participate in the general DAG-PKC signaling axis. The degree of unsaturation of the fatty acyl chains in DAGs can influence the activation of different PKC isozymes, suggesting that monounsaturated DAGs like this compound may have distinct signaling outcomes compared to saturated or polyunsaturated DAGs.

Below is a generalized diagram of the diacylglycerol-mediated protein kinase C signaling pathway.

DAG_PKC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (e.g., this compound) PIP2->DAG Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive Recruitment & Activation PKC_active Active PKC Downstream Downstream Targets PKC_active->Downstream Phosphorylation Receptor GPCR / RTK Receptor->PLC Activation Ligand Ligand Ligand->Receptor Binding

Caption: Generalized Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway.

This compound in Lipidomics Research

The comprehensive analysis of all lipids in a biological system, known as lipidomics, relies heavily on mass spectrometry (MS) and chromatography. The analysis of diacylglycerols, including this compound, presents several challenges due to their low abundance, the presence of positional isomers, and their neutral charge, which leads to poor ionization efficiency in mass spectrometry.

Recent advances in lipidomics have focused on developing sensitive and specific methods for DAG analysis. These often involve chemical derivatization to introduce a charged group onto the molecule, thereby enhancing its ionization efficiency and allowing for more sensitive detection by MS.

Experimental Protocols

Extraction of Diacylglycerols from Biological Samples

A common method for extracting lipids, including diacylglycerols, from biological samples is a modified Folch or Bligh-Dyer extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., cell pellet, tissue homogenate)

  • Glass centrifuge tubes with Teflon-lined caps

Protocol:

  • Homogenize the biological sample in a suitable buffer.

  • To the homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a final single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex the mixture thoroughly for 2 minutes.

  • Add 1 volume of chloroform and 1 volume of 0.9% NaCl to induce phase separation.

  • Vortex again for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for subsequent analysis.

Lipid_Extraction_Workflow start Biological Sample (e.g., cells, tissue) homogenize Homogenization start->homogenize add_solvents Add Chloroform:Methanol (1:2) homogenize->add_solvents vortex1 Vortex add_solvents->vortex1 phase_separation Add Chloroform and NaCl (Phase Separation) vortex1->phase_separation vortex2 Vortex phase_separation->vortex2 centrifuge Centrifugation vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_extract Dry Under Nitrogen collect_organic->dry_extract resuspend Resuspend in Solvent dry_extract->resuspend end Lipid Extract for Analysis resuspend->end

Caption: Workflow for the extraction of lipids from biological samples.

Derivatization of Diacylglycerols for LC-MS/MS Analysis

To improve the sensitivity of diacylglycerol detection by mass spectrometry, a derivatization step is often employed to add a readily ionizable group to the molecule. One such method involves the use of N,N-dimethylglycine (DMG).

Materials:

  • Dried lipid extract

  • Acetonitrile (ACN)

  • Dichloromethane (CH2Cl2)

  • N,N-Dimethylglycine (DMG)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Ammonium hydroxide (B78521) (NH4OH)

Protocol:

  • Redissolve the dried lipid extract in a 1:1 mixture of ACN and CH2Cl2.

  • Add solutions of DMG, DMAP, and EDC to the lipid extract.[2]

  • Vortex the mixture and incubate at 45°C for 60 minutes.[2]

  • Quench the reaction by adding a mixture of CH2Cl2:Methanol (1:1, v/v) and 25 mM NH4OH.[2]

  • Vortex and allow the phases to separate.[2]

  • Collect the lower organic phase containing the derivatized diacylglycerols.

  • Dry the sample under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

DAG_Derivatization start Dried Lipid Extract dissolve Dissolve in ACN:CH2Cl2 start->dissolve add_reagents Add DMG, DMAP, EDC dissolve->add_reagents incubate Incubate at 45°C add_reagents->incubate quench Quench Reaction incubate->quench phase_sep Phase Separation quench->phase_sep collect Collect Organic Phase phase_sep->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute for LC-MS/MS dry->reconstitute end Derivatized DAGs reconstitute->end

Caption: Workflow for the derivatization of diacylglycerols (DAGs).

LC-MS/MS Analysis of Derivatized Diacylglycerols

The separation and detection of derivatized diacylglycerol isomers can be achieved using reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm)[2]

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Chromatographic Conditions (Example):

  • Mobile Phase A: 40% Water, 60% Methanol with 5 mM Ammonium Acetate[2]

  • Mobile Phase B: 90% Isopropanol, 10% Acetonitrile with 0.1% Formic Acid[2]

  • Flow Rate: 0.2 mL/min[2]

  • Column Temperature: 55°C[2]

  • Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B is used to elute the diacylglycerols based on their hydrophobicity.

Mass Spectrometry Conditions (Example for DMG derivatives):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor for the precursor ion of the derivatized this compound and a specific fragment ion corresponding to the neutral loss of the DMG group (103 Da).[2]

This method allows for the sensitive and specific quantification of this compound isomers in complex biological samples.

Quantitative Data

Specific quantitative data for this compound concentrations in various tissues and cell types are not widely available in the literature. However, lipidomics studies have provided general overviews of the diacylglycerol content in human plasma.

Lipid ClassConcentration Range in Human Plasma (µmol/L)Reference
Diacylglycerols (Total)2.5 - 10General lipidomics data
Triacylglycerols500 - 2000[3]
Phosphatidylcholines1500 - 2500[3]
Free Cholesterol800 - 1200[3]

It is important to note that the concentrations of diacylglycerols are typically much lower than those of major lipid classes like triacylglycerols and phospholipids. Furthermore, DAG levels are transient and can change rapidly in response to cellular signaling events.

Conclusion

This compound, as a monounsaturated diacylglycerol, represents an important area of study within the field of lipidomics. While its specific biological functions and signaling roles are still being elucidated, its presumed involvement in the well-established diacylglycerol-protein kinase C signaling pathway highlights its potential significance in cellular regulation. The development of advanced analytical techniques, particularly those involving chemical derivatization coupled with LC-MS/MS, is enabling more sensitive and specific quantification of this compound and other diacylglycerol species. Future research focused on this specific lipid molecule will be crucial for a more complete understanding of its role in health and disease, and for the development of novel therapeutic strategies targeting lipid-mediated signaling pathways.

References

The Genesis of a Model Membrane: Early Investigations into Dipalmitolein and its Saturated Analogue, Dipalmitoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipid research, the study of glycerophospholipids has been foundational to our understanding of cell membrane structure and function. Among these, dipalmitolein (1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine) and its saturated analogue, dipalmitoylphosphatidylcholine (DPPC), have served as pivotal model compounds. Early investigations into these molecules laid the groundwork for comprehending lipid bilayers, phase transitions, and the biophysical properties of membranes. This technical guide provides a comprehensive overview of the seminal studies on this compound and, more extensively, its historically prominent analogue, DPPC. Due to the significant focus of early research on the saturated form, particularly in the context of lung surfactant, this document emphasizes the data and methodologies related to DPPC as a primary exemplar of dipalmitoyl glycerophospholipids.

This guide will delve into the synthesis, physicochemical characterization, and early biological insights related to these lipids. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to provide a practical resource for contemporary researchers. Furthermore, conceptual pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the foundational concepts.

Physicochemical Properties of Dipalmitoylphosphatidylcholine (DPPC)

Early research extensively characterized the thermotropic phase behavior of DPPC, revealing its capacity to exist in different physical states depending on temperature. These phase transitions are critical for understanding the fluidity and permeability of lipid membranes.

Thermal Analysis

Differential scanning calorimetry (DSC) was a key technique used in early studies to determine the phase transition temperatures of hydrated DPPC bilayers. These studies identified two primary reversible transitions: a pretransition and a main phase transition.[1]

PropertyValueTechniqueReference
Pretransition Temperature (Tp)~35 °CDSC[1]
Main Transition Temperature (Tm)~41.5 - 42 °CDSC[1][2]
Triple-Point Temperature (T0)17.5 °CConstrained Drop Surfactometry[2]
Critical Temperature (Tc)44.1 °CConstrained Drop Surfactometry[2]

The pretransition corresponds to a change from a tilted gel phase (Lβ') to a ripple phase (Pβ'), while the main transition involves the melting of the hydrocarbon chains from the ripple phase to the liquid-crystalline phase (Lα).[1]

Monolayer Properties

The behavior of DPPC at the air-water interface was another area of intense early investigation, providing insights into the two-dimensional properties of lipids.

PropertyValueTechniqueReference
Area per Molecule (AF) in Lα phase62.9 ± 1.3 ŲX-ray Scattering[3][4][5]
Gaseous-Liquid Expanded (G-LE) Transition Area~90 ŲLangmuir Balance[2]

Experimental Protocols

Synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Early synthetic routes to DPPC were crucial for obtaining pure materials for biophysical studies. One common method involved the acylation of glycerophosphocholine (GPC).

Methodology:

  • Reaction Setup: Glycerophosphocholine (GPC), palmitic acid, and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are combined in a suitable solvent like dichloromethane.

  • Acylation: A coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), is added to the mixture to facilitate the esterification of the glycerol (B35011) backbone with two palmitic acid molecules. The reaction is typically stirred for several hours at room temperature.

  • Workup and Purification: The byproduct, dicyclohexylurea (DCU), is removed by filtration. The filtrate is concentrated, and the crude product is purified by recrystallization from a solvent mixture such as methyl ethyl ketone and isopropanol (B130326) to yield pure DPPC.[6]

Preparation and Analysis of DPPC Liposomes

The self-assembly of DPPC into liposomes (vesicles) in aqueous solutions was a key discovery that enabled the study of bilayer properties.

Liposome Preparation (Bangham Method):

  • A solution of DPPC in an organic solvent (e.g., chloroform) is prepared.

  • The solvent is evaporated under a stream of nitrogen, leaving a thin lipid film on the wall of a round-bottom flask.

  • The lipid film is hydrated with an aqueous buffer, and the mixture is vortexed, leading to the spontaneous formation of multilamellar vesicles (MLVs).

Differential Scanning Calorimetry (DSC) of Liposomes:

  • A suspension of DPPC liposomes is placed in the sample cell of a differential scanning calorimeter.

  • An identical volume of the buffer is placed in the reference cell.

  • The sample and reference cells are heated at a constant rate.

  • The differential heat flow required to maintain the same temperature in both cells is recorded as a function of temperature, revealing endothermic peaks at the phase transition temperatures.[1]

X-ray Diffraction of DPPC Bilayers

X-ray diffraction was employed to determine the structural parameters of DPPC bilayers.

Methodology:

  • Sample Preparation: Multilamellar vesicles of DPPC are prepared at a known hydration level.

  • Data Acquisition: The sample is exposed to a collimated X-ray beam, and the scattered radiation is detected.

  • Analysis: The positions and intensities of the diffraction peaks are used to calculate the lamellar repeat distance (D-spacing) and, through further analysis of the form factors, the electron density profile of the bilayer. This allows for the determination of parameters such as the area per lipid molecule.[3][4][5]

Visualizations

Experimental Workflow for DPPC Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification GPC Glycerophosphocholine Reaction Acylation Reaction GPC->Reaction PalmiticAcid Palmitic Acid PalmiticAcid->Reaction DMAP DMAP (catalyst) DMAP->Reaction DCM Dichloromethane (solvent) DCM->Reaction DCC DCC (coupling agent) DCC->Reaction CrudeProduct Crude DPPC Mixture Reaction->CrudeProduct Filtration Filtration (remove DCU) CrudeProduct->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization PureDPPC Pure DPPC Recrystallization->PureDPPC

Caption: Workflow for the synthesis and purification of DPPC.

Thermotropic Phase Transitions of DPPC

phase_transitions L_beta Gel Phase (Lβ') (Tilted Chains) P_beta Ripple Phase (Pβ') L_beta->P_beta Pretransition (~35°C) L_alpha Liquid-Crystalline Phase (Lα) (Melted Chains) P_beta->L_alpha Main Transition (~42°C)

Caption: Thermotropic phase transitions of hydrated DPPC bilayers.

Early Insights into Biological Relevance

The extensive study of DPPC was largely driven by its identification as the major component of pulmonary surfactant, the substance that reduces surface tension in the alveoli of the lungs. Early research indicated that DPPC's ability to form stable monolayers and reduce surface tension to very low values was crucial for its physiological function.

While specific signaling pathways involving this compound or DPPC were not elucidated in early studies in the modern sense, the observed effects on membrane properties laid the conceptual groundwork. For instance, the incorporation of DPPC into cell membranes was shown to modulate their fluidity, which in turn could affect the function of membrane-associated enzymes and transport proteins.[7]

Conceptual Pathway of DPPC's Influence on Membrane Properties

membrane_influence DPPC DPPC Incorporation into Membrane MembraneFluidity Alteration of Membrane Fluidity DPPC->MembraneFluidity EnzymeActivity Modulation of Membrane Enzyme Activity MembraneFluidity->EnzymeActivity TransportFunction Changes in Membrane Transport MembraneFluidity->TransportFunction

References

Unveiling the Thermotropic Landscape of Dipalmitolein Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein (1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine, DPoPE) is a diether phosphoglycerolipid characterized by two 16-carbon monounsaturated acyl chains. Its unique structure, featuring a cis-double bond in each acyl chain, imparts distinct physicochemical properties to lipid bilayers, influencing membrane fluidity, phase behavior, and interactions with membrane-associated proteins. Understanding the thermotropic behavior of DPoPE bilayers is crucial for its application in various research and development areas, including the design of lipid-based drug delivery systems and the study of membrane biophysics.

This technical guide provides a comprehensive overview of the thermotropic characteristics of DPoPE bilayers. Due to the limited availability of direct experimental data for DPoPE, this guide leverages a comparative analysis with structurally related lipids, primarily dipalmitoylphosphatidylethanolamine (DPPE), which shares the same headgroup and acyl chain length but is fully saturated. This comparative approach allows for informed predictions of DPoPE's behavior and highlights the impact of acyl chain unsaturation.

Thermotropic Phase Behavior: A Comparative Analysis

The thermotropic behavior of lipid bilayers is principally characterized by phase transitions, most notably the main transition from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα). This transition is driven by changes in temperature and is associated with alterations in the packing, ordering, and mobility of the lipid acyl chains.

While specific quantitative data for DPoPE is scarce in the refereed literature, we can infer its properties by examining closely related lipids. DPPE, the saturated counterpart of DPoPE, undergoes a lamellar gel to liquid-crystalline phase transition at approximately 66°C[1]. The introduction of a cis-double bond, as in DPoPE, is expected to significantly lower this transition temperature (Tm). This is because the kink in the acyl chain introduced by the double bond disrupts the tight packing of the lipid tails, reducing the van der Waals interactions between them and favoring a more disordered state at lower temperatures.

LipidAcyl Chain CompositionHeadgroupMain Transition Temperature (Tm)Enthalpy of Transition (ΔH)Key Structural Features
Dipalmitoylphosphatidylethanolamine (DPPE) 16:0 / 16:0Phosphoethanolamine~66 °C[1]Not specified in retrieved resultsSaturated, tightly packed acyl chains
Dioleoylphosphatidylethanolamine (DOPE) 18:1 / 18:1PhosphoethanolamineNot specified in retrieved resultsNot specified in retrieved resultsMonounsaturated, kinked acyl chains
This compound (DPoPE) (Predicted) 16:1 / 16:1PhosphoethanolamineSignificantly lower than DPPELikely lower than DPPEMonounsaturated, kinked acyl chains

Note: The table above is populated with available data and includes predicted trends for DPoPE based on established principles of lipid biophysics. The absence of specific values for DPoPE highlights a gap in the current experimental literature.

Experimental Protocols

The characterization of the thermotropic behavior of lipid bilayers relies on a suite of biophysical techniques. The following sections detail the general experimental protocols for the key methods used in these studies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for studying the energetics of phase transitions in lipid bilayers. It measures the heat flow associated with thermal transitions in a sample as a function of temperature.

Methodology:

  • Liposome (B1194612) Preparation:

    • A known amount of the lipid (e.g., DPoPE) is dissolved in an organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

    • The lipid film is further dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the expected main transition temperature of the lipid.

    • The hydrated lipid suspension is subjected to vortexing and/or several freeze-thaw cycles to promote the formation of multilamellar vesicles (MLVs).

    • For some applications, unilamellar vesicles (LUVs or SUVs) can be prepared by extrusion or sonication.

  • DSC Measurement:

    • A precise amount of the liposome suspension is loaded into a DSC sample pan. An equal volume of the corresponding buffer is loaded into a reference pan.

    • The sample and reference pans are hermetically sealed.

    • The pans are placed in the DSC instrument, and the temperature is scanned over a desired range (e.g., 10°C to 80°C) at a constant heating and cooling rate (e.g., 1-5°C/min).

    • The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

  • Data Analysis:

    • The thermogram is analyzed to determine the onset temperature, peak temperature (Tm), and completion temperature of the phase transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis LipidDissolution Lipid Dissolution in Organic Solvent FilmFormation Thin Film Formation LipidDissolution->FilmFormation Hydration Hydration with Buffer FilmFormation->Hydration VesicleFormation Vesicle Formation (MLVs) Hydration->VesicleFormation SampleLoading Sample Loading into DSC Pans VesicleFormation->SampleLoading TempScan Temperature Scanning SampleLoading->TempScan DataRecording Data Recording TempScan->DataRecording Thermogram Thermogram Generation DataRecording->Thermogram ParamExtraction Extraction of Tm and ΔH Thermogram->ParamExtraction

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of lipid bilayers.
X-ray Diffraction

X-ray diffraction is a powerful technique for determining the structural organization of lipid bilayers, including bilayer thickness, lamellar repeat distance, and the packing of the acyl chains.

Methodology:

  • Sample Preparation:

    • For multilamellar vesicles (MLVs), the sample is prepared as described for DSC. The lipid concentration is typically higher to provide a strong diffraction signal.

    • For oriented samples, the lipid solution is deposited onto a solid substrate (e.g., a silicon wafer or glass slide) and the solvent is slowly evaporated. The sample is then hydrated in a controlled humidity chamber.

  • X-ray Diffraction Measurement:

    • The sample is placed in a temperature-controlled sample holder in the path of a collimated X-ray beam.

    • Diffraction patterns are collected using a 2D detector.

    • Small-angle X-ray scattering (SAXS) provides information about the long-range order, such as the lamellar repeat distance (d-spacing).

    • Wide-angle X-ray scattering (WAXS) provides information about the short-range order, such as the packing of the hydrocarbon chains.

  • Data Analysis:

    • The SAXS pattern for a lamellar phase consists of a series of sharp, equally spaced Bragg peaks. The position of these peaks is used to calculate the lamellar repeat distance.

    • The WAXS pattern for a gel phase typically shows a sharp peak corresponding to the hexagonal packing of the acyl chains, while a liquid-crystalline phase shows a broad, diffuse peak.

    • Electron density profiles can be reconstructed from the intensities of the SAXS peaks, providing information about the bilayer thickness and the location of different molecular groups.

XRay_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction Measurement cluster_analysis Data Analysis MLV_Prep MLV Preparation SampleMount Sample Mounting & Temperature Control MLV_Prep->SampleMount Oriented_Prep Oriented Sample Preparation Oriented_Prep->SampleMount SAXS SAXS Data Collection SampleMount->SAXS WAXS WAXS Data Collection SampleMount->WAXS LamellarSpacing Lamellar Repeat Distance (d) SAXS->LamellarSpacing ElectronDensity Electron Density Profile SAXS->ElectronDensity ChainPacking Acyl Chain Packing WAXS->ChainPacking

Caption: Experimental workflow for X-ray diffraction analysis of lipid bilayers.

Visualization of DPoPE Bilayer Phase Transition

The thermotropic phase transition of a lipid bilayer from the gel (Lβ) to the liquid-crystalline (Lα) phase involves a significant change in the organization and dynamics of the lipid molecules.

Phase_Transition Gel_State Ordered, tightly packed acyl chains (all-trans) Liquid_State Disordered, fluid acyl chains (gauche-trans isomers) Gel_State->Liquid_State Heating (Tm) Low_Fluidity Low lateral diffusion Thicker_Bilayer Greater bilayer thickness Liquid_State->Gel_State Cooling High_Fluidity High lateral diffusion Thinner_Bilayer Reduced bilayer thickness

Caption: Schematic of the thermotropic phase transition in a lipid bilayer.

Conclusion and Future Directions

While a complete quantitative description of the thermotropic behavior of DPoPE bilayers awaits direct experimental investigation, a comparative analysis with structurally similar lipids provides valuable insights. The presence of monounsaturation in the acyl chains of DPoPE is predicted to significantly lower its main phase transition temperature compared to its saturated analog, DPPE. This would result in a more fluid bilayer at physiological temperatures, a property that is critical for various biological functions and for the design of lipid-based technologies.

Future research should focus on the direct characterization of DPoPE bilayers using techniques such as differential scanning calorimetry and X-ray diffraction to precisely determine its phase transition temperatures, enthalpies, and structural parameters. Such data will be invaluable for researchers in the fields of membrane biophysics, drug delivery, and materials science, enabling a more accurate understanding and utilization of this important phospholipid.

References

Dipalmitolein: A Pivotal Precursor in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG) species containing two palmitoleic acid chains, serves as a critical intermediate at a key branchpoint in lipid metabolism. Its metabolic fate is primarily determined by two key enzymatic pathways: conversion to triglycerides for energy storage or utilization in the synthesis of phospholipids (B1166683), essential components of cellular membranes. Understanding the kinetics and regulation of these pathways is crucial for research in metabolic diseases, signal transduction, and drug development. This technical guide provides a comprehensive overview of this compound as a precursor, detailing the biochemical pathways, quantitative data on enzyme kinetics, and explicit experimental protocols for studying its conversion to other lipids.

Biochemical Pathways

This compound is positioned at the heart of the Kennedy pathway, the principal route for the de novo synthesis of triglycerides and phospholipids in many organisms.[1] The two primary pathways diverging from this compound are:

  • Triglyceride Synthesis: Catalyzed by the enzyme Diacylglycerol Acyltransferase (DGAT), this pathway involves the acylation of this compound at the sn-3 position to form a triacylglycerol. These triglycerides are subsequently stored in lipid droplets as a long-term energy reserve. There are two main isoforms of DGAT, DGAT1 and DGAT2, which exhibit different substrate specificities and play distinct physiological roles.[2]

  • Phosphatidylcholine Synthesis: This pathway is catalyzed by Cholinephosphotransferase (CPT), which transfers a phosphocholine (B91661) headgroup from CDP-choline to the sn-3 position of this compound, yielding dipalmitoylphosphatidylcholine (DPPC), a major phospholipid in cellular membranes.[3]

The competition between DGAT and CPT for the common substrate, this compound, is a critical regulatory point in cellular lipid homeostasis.

Quantitative Data

The enzymatic conversion of this compound has been the subject of kinetic studies, although comprehensive data, particularly for DGAT, remains an area of active research.

Table 1: Enzyme Kinetic Parameters for the Conversion of this compound

EnzymeSubstrate(s)ProductVmaxKmSource
Cholinephosphotransferase (CPT)Dipalmitoylglycerol, CDP-cholineDipalmitoylphosphatidylcholine30 nmol/min/mg proteinNot Reported[4]
Diacylglycerol Acyltransferase (DGAT)This compound, Acyl-CoATriglycerideData not availableData not available

Intracellular Concentrations

Direct quantification of intracellular this compound concentrations is challenging due to its transient nature and the complexity of the lipidome. However, studies on total diacylglycerol pools in various cell types and subcellular compartments provide an indication of their abundance. For instance, in human skeletal muscle, total DAG concentrations can vary significantly between different subcellular fractions.[5] Advanced lipidomics techniques are required for the precise quantification of specific DAG species like this compound.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of the enzymatic conversion of this compound.

Protocol 1: In Vitro Assay for Diacylglycerol Acyltransferase (DGAT) Activity with this compound

This protocol is adapted from standard DGAT assays and is tailored for the use of this compound as a substrate.[8][9]

1. Materials:

  • This compound (substrate)
  • [14C]-Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
  • Microsomal preparations containing DGAT (e.g., from liver, adipose tissue, or cultured cells)
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM sucrose, with protease inhibitors
  • Reaction Stop Solution: Chloroform (B151607):Methanol (2:1, v/v)
  • Thin Layer Chromatography (TLC) plates (silica gel)
  • TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
  • Scintillation cocktail and counter

2. Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in acetone.
  • Enzyme Preparation: Isolate microsomes from the tissue or cells of interest using standard ultracentrifugation techniques. Resuspend the microsomal pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., BCA assay).
  • Reaction Setup: In a microcentrifuge tube, add the following in order:
  • 50 µg of microsomal protein
  • Assay Buffer to a final volume of 100 µL
  • This compound (e.g., to a final concentration of 200 µM)
  • Pre-incubate at 37°C for 5 minutes.
  • Initiate Reaction: Add [14C]-Oleoyl-CoA (e.g., to a final concentration of 25 µM) to start the reaction.
  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.
  • Stop Reaction: Terminate the reaction by adding 1 mL of the Chloroform:Methanol stop solution.
  • Lipid Extraction: Add 200 µL of water and vortex thoroughly. Centrifuge at 1,000 x g for 5 minutes to separate the phases.
  • TLC Analysis: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
  • Develop the TLC plate in the specified solvent system to separate the triglyceride product from the substrates.
  • Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the silica (B1680970) corresponding to the triglyceride band into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Protocol 2: In Vitro Assay for Cholinephosphotransferase (CPT) Activity with this compound

This protocol is based on established methods for measuring CPT activity.[4][10]

1. Materials:

  • This compound (substrate)
  • CDP-[14C]-choline (radiolabeled substrate)
  • Microsomal preparations containing CPT
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 1 mM EDTA
  • Reaction Stop Solution: Chloroform:Methanol (2:1, v/v)
  • TLC plates (silica gel)
  • TLC Developing Solvent: Chloroform:Methanol:Acetic Acid:Water (50:30:8:4, v/v/v/v)
  • Scintillation cocktail and counter

2. Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound. To ensure proper dispersion in the aqueous assay buffer, it is recommended to sonicate the this compound with a detergent like Tween-20 or in the presence of other phospholipids like phosphatidylglycerol.[4]
  • Enzyme Preparation: Prepare microsomal fractions as described in Protocol 1.
  • Reaction Setup: In a microcentrifuge tube, combine:
  • 50 µg of microsomal protein
  • Assay Buffer to a final volume of 100 µL
  • Dispersed this compound (e.g., to a final concentration of 1 mM)
  • Pre-incubate at 37°C for 5 minutes.
  • Initiate Reaction: Add CDP-[14C]-choline (e.g., to a final concentration of 20 µM) to initiate the reaction.
  • Incubation: Incubate at 37°C for 15-60 minutes.
  • Stop Reaction and Lipid Extraction: Follow steps 6 and 7 from Protocol 1.
  • TLC Analysis: Spot the dried lipid extract onto a TLC plate and develop using the specified solvent system to separate phosphatidylcholine.
  • Quantification: Scrape the silica corresponding to the phosphatidylcholine band and quantify the radioactivity by scintillation counting.

Signaling Pathways and Experimental Workflows

The metabolic fate of this compound is a key node in lipid metabolism. The following diagrams illustrate the core pathways and a general workflow for investigating this compound metabolism.

Dipalmitolein_Metabolism This compound This compound (1,2-diacyl-sn-glycerol) Triglyceride Triglyceride (Energy Storage) This compound->Triglyceride Phosphatidylcholine Phosphatidylcholine (Membrane Component) This compound->Phosphatidylcholine Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Triglyceride DGAT CDP_Choline CDP-Choline CDP_Choline->Phosphatidylcholine CPT Experimental_Workflow Start Start: This compound Substrate Enzyme_Assay In Vitro Enzyme Assay (DGAT or CPT) Start->Enzyme_Assay Cell_Culture Cell Culture Experiment Start->Cell_Culture Cellular Uptake Radiolabeling Radiolabeled Co-substrate ([14C]-Acyl-CoA or CDP-[14C]-Choline) Enzyme_Assay->Radiolabeling Lipid_Extraction Lipid Extraction Enzyme_Assay->Lipid_Extraction Radiolabeling->Enzyme_Assay TLC Thin Layer Chromatography (TLC) Lipid_Extraction->TLC Lipidomics Lipidomics Analysis (LC-MS/MS) Lipid_Extraction->Lipidomics Quantification Quantification (Scintillation Counting) TLC->Quantification Cell_Culture->Lipid_Extraction Data_Analysis Data Analysis and Pathway Mapping Lipidomics->Data_Analysis

References

Methodological & Application

Application Note: Quantitative Analysis of Dipalmitolein in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of dipalmitolein (di-C16:1 diacylglycerol) in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection parameters. The method utilizes a stable isotope-labeled or odd-chain diacylglycerol as an internal standard to ensure accuracy and precision. This protocol is designed for researchers in lipidomics, drug development, and metabolic disease research requiring precise measurement of specific diacylglycerol species.

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that serve as key intermediates in glycerolipid metabolism and as second messengers in cellular signaling pathways. This compound, a DAG species containing two palmitoleic acid (16:1) acyl chains, is implicated in various physiological and pathological processes. Accurate quantification of this compound is essential for understanding its role in metabolic disorders, such as insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD), as well as in other cellular processes. This document provides a detailed protocol for the selective and sensitive quantification of this compound using a targeted HPLC-MS/MS approach with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation: Lipid Extraction

A standard liquid-liquid extraction method, such as the Bligh and Dyer or Folch method, is recommended for the efficient extraction of lipids from biological matrices (e.g., plasma, serum, tissue homogenates).[1]

Materials:

  • Chloroform

  • Methanol (HPLC Grade)

  • Deionized Water

  • Internal Standard (IS) spiking solution (e.g., diheptadecenoin (DAG 17:1/17:1) in methanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Protocol:

  • To 100 µL of sample (e.g., plasma) in a glass tube, add 10 µL of the internal standard spiking solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add 500 µL of deionized water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium (B1175870) formate) for HPLC-MS/MS analysis.

HPLC Method

Reverse-phase liquid chromatography (RPLC) is employed to separate this compound from other lipid species.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[2][3]
Mobile Phase B 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid[2][3]
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.0
6.0
22.0
25.0
25.1
30.0
MS/MS Method

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is performed using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.0 - 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, ~600 L/hr
Collision Gas Argon
MRM Transitions See Table 3

Table 3: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion ([M+NH₄]⁺)Product IonDwell Time (ms)Collision Energy (V)
This compound (DAG 16:1/16:1) 582.5311.310017-26[2][4]
Internal Standard (DAG 17:1/17:1) 610.6325.310017

Note: The product ion corresponds to the neutral loss of one fatty acyl chain plus ammonia (B1221849) ([M-RCOOH-NH₃]⁺). Collision energy should be optimized for the specific instrument used.[2]

Data Presentation and Expected Performance

Calibration and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

Expected Quantitative Performance

The following table summarizes the expected performance characteristics of the method, based on typical validation results for diacylglycerol quantification assays.[4][5]

Table 4: Summary of Expected Quantitative Performance

ParameterExpected Result
Linearity (R²) ≥ 0.99
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL (or ~2 fmol on column)[4]
Limit of Quantification (LOQ) ~1.5 ng/mL (or ~5 fmol on column)[4]
Precision (%RSD) < 15% (Intra- and Inter-day)
Accuracy (% Recovery) 85 - 115%
Extraction Recovery > 80%

Visualizations

Experimental Workflow

The diagram below illustrates the complete workflow from sample collection to data analysis for the quantification of this compound.

G Figure 1. This compound Quantification Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Bligh & Dyer) Spike->LLE Dry Dry Down (Nitrogen Evaporation) LLE->Dry Recon Reconstitute in Mobile Phase Dry->Recon HPLC HPLC Separation (C18 Reverse Phase) Recon->HPLC MSMS Tandem MS Detection (Positive ESI, MRM) HPLC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Figure 1. This compound Quantification Workflow.

This compound Fragmentation Pathway in MS/MS

The following diagram illustrates the fragmentation of the this compound ammonium adduct precursor ion to the characteristic product ion used for quantification in the MRM transition.

G Figure 2. This compound MS/MS Fragmentation Precursor Precursor Ion [DAG(16:1/16:1) + NH₄]⁺ m/z = 582.5 Product Product Ion [DAG(16:1) + H]⁺ m/z = 311.3 Precursor->Product Collision-Induced Dissociation (CID) NeutralLoss Neutral Loss Palmitoleic Acid (C₁₆H₃₀O₂) + NH₃ Mass = 271.2 Precursor->NeutralLoss

Caption: Figure 2. This compound MS/MS Fragmentation.

References

Application Notes and Protocols for the Separation of 1,2- and 1,3-Dipalmitolein Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and cellular signaling. The positional isomers of DAGs, such as 1,2- and 1,3-dipalmitolein, can exhibit different biological activities and metabolic fates. Accurate separation and quantification of these isomers are therefore essential for research in lipidomics, drug discovery, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, with reversed-phase and silver ion chromatography being two of the most effective methods.

This document provides detailed application notes and protocols for the separation of 1,2- and 1,3-dipalmitolein isomers using HPLC.

Principle of Separation

The separation of 1,2- and 1,3-dipalmitolein isomers by HPLC is primarily based on the differences in their polarity and the spatial arrangement of the palmitoleoyl chains.

  • 1,3-Dipalmitolein: The two fatty acid chains are esterified to the outer sn-1 and sn-3 positions of the glycerol (B35011) backbone, resulting in a more symmetric and less polar molecule.

  • 1,2-Dipalmitolein: The fatty acids are located on the adjacent sn-1 and sn-2 positions, leading to a more polar and asymmetric structure.

These structural differences influence their interaction with the stationary and mobile phases in HPLC, enabling their separation.

I. Reversed-Phase HPLC (RP-HPLC) Method

RP-HPLC separates molecules based on their hydrophobicity. In the case of dipalmitolein isomers, the 1,3-isomer, being less polar, generally elutes earlier than the more polar 1,2-isomer when using a non-polar stationary phase (like C18) and a polar mobile phase.[1][2][3]

Experimental Protocol: RP-HPLC

1. Sample Preparation:

  • Dissolve the this compound isomer mixture in a suitable organic solvent such as hexane (B92381) or isopropanol (B130326) to a final concentration of 1 mg/mL.
  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, and column oven.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic elution with 100% Acetonitrile (B52724).[2][3]
Alternative Gradient: A stepwise gradient of acetone (B3395972) and acetonitrile can also be used for complex mixtures.[1]
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detector Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or UV detector at 205 nm.[1][2][3]

3. Data Analysis:

  • Identify the peaks corresponding to 1,3- and 1,2-dipalmitolein based on their retention times. The expected elution order is 1,3-dipalmitolein followed by 1,2-dipalmitolein.
  • Quantify the isomers by integrating the peak areas and comparing them to a calibration curve generated with pure standards.

Expected Results

A baseline separation of the two isomers is expected. The retention times will be influenced by the exact column chemistry and system parameters.

CompoundExpected Retention Time (min)
1,3-DipalmitoleinEarlier Elution
1,2-DipalmitoleinLater Elution

II. Silver Ion HPLC (Ag-HPLC) Method

Silver ion chromatography is a powerful technique for separating unsaturated lipids based on the number, geometry, and position of double bonds.[4][5][6] The π-electrons of the double bonds in the palmitoleoyl chains form reversible complexes with silver ions immobilized on the stationary phase. The strength of this interaction dictates the retention time. For positional isomers, the accessibility of the double bonds to the silver ions influences the separation.

Experimental Protocol: Ag-HPLC

1. Sample Preparation:

  • Dissolve the this compound isomer mixture in n-hexane to a final concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, and column oven.
Column Silver ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm, 5 µm).[7]
Mobile Phase A solvent system of n-hexane, isopropanol, ethyl acetate, and acetonitrile.[7] A specific starting condition could be a mixture of hexane and a small percentage of a more polar solvent like acetonitrile or isopropanol, with the possibility of a gradient. For example, 1.0% or 1.5% acetonitrile in hexane has been used for triglyceride isomers.[4]
Flow Rate 0.8 mL/min.[7]
Column Temperature 30 °C.[7] Column temperature can significantly affect retention in Ag-HPLC and may need optimization.[4]
Injection Volume 20 µL.
Detector Evaporative Light Scattering Detector (ELSD).[7]

3. Data Analysis:

  • Peak identification is based on the retention times of the isomers. In Ag-HPLC, the isomer with the fatty acid at the sn-2 position may interact differently with the silver ions compared to the sn-1/3 positions, leading to separation. The elution order should be confirmed with standards.
  • Quantification is performed by comparing peak areas to those of known standards.

Expected Results

Ag-HPLC is expected to provide excellent resolution of the 1,2- and 1,3-dipalmitolein isomers. The retention behavior will be highly dependent on the mobile phase composition.

III. Tandem Column HPLC

A novel approach involves using two different columns in series, such as a conventional silica (B1680970) gel column and a chiral stationary phase column, to achieve direct separation of DAG isomers without derivatization.[8] This method can resolve 1,2-, 2,3-, and 1,3-DAGs.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample This compound Isomer Mixture dissolve Dissolve in appropriate solvent (e.g., Hexane or Isopropanol) sample->dissolve filter Filter through 0.45 µm PTFE filter dissolve->filter inject Inject sample into HPLC filter->inject separate Isocratic or Gradient Elution (RP-C18 or Ag-Ion Column) inject->separate detect Detection (CAD, ELSD, or UV) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration and Quantification chromatogram->integrate report Generate Report integrate->report

Caption: Experimental workflow for HPLC analysis of this compound isomers.

logical_relationship cluster_isomers This compound Isomers cluster_properties Key Physicochemical Properties cluster_hplc_behavior RP-HPLC Elution Behavior iso_12 1,2-Dipalmitolein polarity Polarity iso_12->polarity More Polar symmetry Molecular Symmetry iso_12->symmetry Asymmetric iso_13 1,3-Dipalmitolein iso_13->polarity Less Polar iso_13->symmetry Symmetric elution_order Elution Order polarity->elution_order symmetry->elution_order elution_order->iso_12 Elutes Later elution_order->iso_13 Elutes Earlier

Caption: Relationship between isomer structure and RP-HPLC elution.

References

Application Note: Mass Spectrometry Fragmentation of Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed overview of the mass spectrometry fragmentation pattern of dipalmitolein, a diacylglycerol (DAG) of significant interest in lipidomics and drug development. Understanding the fragmentation behavior of this compound is crucial for its accurate identification and quantification in complex biological matrices. This document outlines the common fragmentation pathways observed using various ionization techniques, presents the expected fragment ions in a clear tabular format, and provides a generalized experimental protocol for its analysis.

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that serve as intermediates in lipid metabolism and as second messengers in cellular signaling pathways.[1][2][3] this compound, a DAG containing two palmitoleic acid (16:1) acyl chains, plays a role in these processes. Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and quantification of lipids like this compound due to its high sensitivity and specificity.[3][4] Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing between isomeric and isobaric lipid species by analyzing their characteristic fragmentation patterns.[3][5][6] This note focuses on the collision-induced dissociation (CID) fragmentation of this compound.

Fragmentation Pattern of this compound

The fragmentation of this compound in mass spectrometry is primarily characterized by the neutral loss of its fatty acyl chains. The exact fragmentation pattern and the abundance of fragment ions can be influenced by the ionization method employed, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Upon collision-induced dissociation (CID), the protonated or adducted this compound molecule ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺) undergoes fragmentation primarily through the cleavage of the ester bonds. The most common fragmentation pathway involves the neutral loss of a palmitoleic acid molecule (C₁₆H₃₀O₂) and the loss of a palmitoleic acid as a ketene (B1206846) (C₁₆H₂₈O).

The resulting major fragment ions are:

  • [M+H - C₁₆H₃₀O₂]⁺ : This ion corresponds to the loss of one palmitoleic acid molecule.

  • [M+H - C₁₆H₂₈O]⁺ : This represents the loss of one palmitoleic acid as a ketene.

  • [C₁₆H₃₁O]⁺ : This is the acylium ion of palmitoleic acid.

The relative intensity of these fragment ions can provide information about the structure of the diacylglycerol.

Quantitative Data Summary

The following table summarizes the expected major fragment ions of this compound (assuming 1,2-dipalmitolein) when analyzed by tandem mass spectrometry. The exact m/z values will depend on the adduct ion formed during ionization.

Precursor IonFormulaPrecursor m/z (Da)FragmentationFragment IonFragment m/z (Da)Description
[M+H]⁺C₃₅H₆₅O₅⁺565.48Neutral Loss of H₂O[M+H-H₂O]⁺547.47Dehydrated precursor
Neutral Loss of C₁₆H₃₀O₂[M+H-C₁₆H₃₀O₂]⁺313.25Loss of one palmitoleic acid
Acylium Ion Formation[C₁₆H₂₉O]⁺237.22Palmitoleoyl acylium ion
[M+NH₄]⁺C₃₅H₆₈NO₅⁺582.51Neutral Loss of NH₃[M+H]⁺565.48Loss of ammonia
Neutral Loss of C₁₆H₃₀O₂ + NH₃[M+H-C₁₆H₃₀O₂]⁺313.25Loss of palmitoleic acid and ammonia
[M+Na]⁺C₃₅H₆₄O₅Na⁺587.46Neutral Loss of C₁₆H₃₀O₂[M+Na-C₁₆H₃₀O₂]⁺335.23Loss of one palmitoleic acid
[M+Li]⁺C₃₅H₆₄O₅Li⁺571.51Neutral Loss of C₁₆H₃₀O₂[M+Li-C₁₆H₃₀O₂]⁺319.27Loss of one palmitoleic acid

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocol: Mass Spectrometric Analysis of this compound

This protocol provides a general workflow for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Lipid Extraction

A modified Bligh-Dyer or Folch extraction method is commonly used for lipid extraction from biological samples.[7][8]

  • Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

2. Liquid Chromatography Separation

  • Column: A C18 reversed-phase column is suitable for the separation of diacylglycerols.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for diacylglycerol analysis.[1][5][9]

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.[4][7]

  • Scan Mode: Full scan MS to identify the precursor ion of this compound, followed by product ion scan (MS/MS) of the selected precursor to obtain the fragmentation pattern.

  • Collision Energy: Optimize the collision energy (typically 15-30 eV) to achieve optimal fragmentation.[10][11]

  • Key Parameters:

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Desolvation Temperature: 350-450 °C

Visualization of Fragmentation and Workflow

The following diagrams illustrate the fragmentation pathway of this compound and the general experimental workflow.

Caption: Fragmentation pathway of protonated this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis arrow -> sample Biological Sample extraction Lipid Extraction (Bligh-Dyer/Folch) sample->extraction reconstitution Reconstitution extraction->reconstitution lc Liquid Chromatography (C18 Separation) reconstitution->lc ms Mass Spectrometry (ESI+, Full Scan) lc->ms msms Tandem MS (Product Ion Scan) ms->msms identification Identification (Fragment Matching) msms->identification quantification Quantification identification->quantification

Caption: General workflow for this compound analysis.

Conclusion

The fragmentation pattern of this compound, primarily characterized by the neutral loss of its palmitoleic acid chains, allows for its confident identification and differentiation from other diacylglycerol species. The combination of liquid chromatography and tandem mass spectrometry provides a robust platform for the detailed analysis of this compound in various biological and pharmaceutical contexts. The methodologies and data presented in this application note serve as a valuable resource for researchers and scientists working in the field of lipidomics.

References

Application Notes and Protocols for the Use of Dipalmitolein as a Standard in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding complex biological processes, identifying disease biomarkers, and developing novel therapeutics. The use of internal standards is a cornerstone of robust quantitative analysis, correcting for variability in sample preparation, extraction efficiency, and instrument response. Dipalmitolein, a diacylglycerol (DAG) containing two palmitoleic acid acyl chains, can serve as a valuable internal standard for the quantification of DAGs and other lipid classes.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a standard in lipid analysis, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) based workflows. While specific literature on this compound as a standard is limited, the methodologies presented here are based on established principles of diacylglycerol analysis and can be adapted for this purpose.

Physicochemical Properties and Storage

Proper handling and storage of the this compound standard are critical to maintain its integrity and ensure accurate quantification.

Table 1: Physicochemical Properties of 1,2-Dipalmitoleoyl-sn-glycerol

PropertyValue
Molecular Formula C35H64O5
Molecular Weight 564.88 g/mol
Physical Appearance Crystalline solid
Storage Temperature -20°C

Note: The properties listed are for 1,2-dipalmitoleoyl-sn-glycerol, a closely related diacylglycerol. It is crucial to refer to the certificate of analysis provided by the supplier for the specific lot of this compound standard being used.

Storage and Handling Recommendations:

  • Powder: this compound as a powder should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the unsaturated fatty acyl chains.

  • Solutions: For routine use, it is recommended to prepare a concentrated stock solution in a high-purity organic solvent such as chloroform (B151607) or a chloroform/methanol mixture. This stock solution should be stored in a glass vial with a PTFE-lined cap at -20°C. Minimize freeze-thaw cycles.

Experimental Protocols

The following protocols outline a general workflow for the quantitative analysis of diacylglycerols in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

Protocol 1: Preparation of this compound Internal Standard Stock Solution
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Dissolution: Dissolve the weighed this compound in a known volume of high-purity chloroform:methanol (2:1, v/v) to achieve a final concentration of, for example, 1 mg/mL.

  • Storage: Aliquot the stock solution into smaller volumes in glass vials to minimize contamination and degradation from repeated use. Store at -20°C.

Protocol 2: Lipid Extraction from Biological Samples

This protocol is a modification of the widely used Bligh and Dyer method for lipid extraction.

  • Sample Preparation: Thaw the biological sample (e.g., 100 µL of plasma) on ice.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the sample. The amount should be chosen to be within the linear range of the analytical method and comparable to the expected concentration of the endogenous analytes.

  • Solvent Addition: Add 375 µL of a cold chloroform:methanol (1:2, v/v) solution to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of protein-lipid complexes.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of water to induce phase separation. Vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a biphasic system.

  • Lipid Phase Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v).

LipidExtractionWorkflow sample Biological Sample spike Spike with This compound IS sample->spike extract Add Chloroform: Methanol (1:2) spike->extract vortex1 Vortex extract->vortex1 phase_sep Add Chloroform and Water vortex1->phase_sep vortex2 Vortex phase_sep->vortex2 centrifuge Centrifuge vortex2->centrifuge collect Collect Organic (Lower) Phase centrifuge->collect dry Dry Down (Nitrogen Stream) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protocol 3: LC-MS/MS Analysis of Diacylglycerols

This protocol provides a general framework for the analysis of DAGs using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Table 2: Representative LC-MS/MS Parameters for Diacylglycerol Analysis

ParameterRecommended Setting
LC Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Gradient 30% B to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The selection of appropriate MRM transitions is crucial for the specific and sensitive detection of this compound and the target DAG analytes. The precursor ion will typically be the ammonium adduct [M+NH4]+. The product ions often correspond to the neutral loss of a fatty acyl chain.

Table 3: Illustrative MRM Transitions for Diacylglycerol Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (16:1/16:1) IS 592.5337.325
Diacylglycerol (16:0/18:1)618.5339.325
Diacylglycerol (18:1/18:1)644.6365.325
Diacylglycerol (18:0/18:2)646.6367.325

Note: These values are illustrative. The exact m/z values and optimal collision energies must be determined empirically on the specific mass spectrometer being used.

MRM_Logic cluster_0 Quadrupole 1 (Q1) cluster_1 Quadrupole 2 (Q2) - Collision Cell cluster_2 Quadrupole 3 (Q3) precursor Select Precursor Ion [M+NH4]+ fragment Fragment Precursor Ion precursor->fragment product Select Product Ion fragment->product detector Detector product->detector

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the this compound internal standard and the target diacylglycerol analytes.

  • Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of the this compound internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the response ratios of a series of known concentrations of the analyte standards versus their concentrations.

  • Quantification: Determine the concentration of the unknown analytes in the biological samples by interpolating their response ratios on the calibration curve.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of diacylglycerols and potentially other lipid classes in complex biological matrices. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods. Adherence to proper storage, handling, and experimental procedures, along with careful optimization of LC-MS/MS parameters, will ensure the generation of high-quality, reproducible data in lipidomics research.

Application Notes and Protocols for the Enzymatic Assay of Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG) containing two palmitoleic acid chains, is a lipid molecule involved in various metabolic and signaling pathways. As an intermediate in lipid metabolism, its accurate quantification is crucial for understanding cellular processes and for the development of therapeutics targeting lipid-related disorders. Diacylglycerols, in general, are potent second messengers that activate Protein Kinase C (PKC), a key enzyme in signal transduction cascades regulating cell growth, differentiation, and metabolism.[1] This document provides a detailed protocol for the enzymatic assay of this compound, leveraging a coupled enzymatic reaction that allows for sensitive fluorometric detection. The methodology is adapted from established assays for total diacylglycerol content.[2][3][4]

Principle of the Assay

The enzymatic assay for this compound is a multi-step process. Initially, a specific kinase phosphorylates this compound to yield phosphatidic acid. Subsequently, a lipase (B570770) hydrolyzes the phosphatidic acid to produce glycerol-3-phosphate. In the final step, glycerol-3-phosphate oxidase (GPO) oxidizes the glycerol-3-phosphate, generating hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a fluorometric probe in the presence of a peroxidase to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of this compound present in the sample.[2][3][4]

Data Presentation

Lipase Kinetics with Diacylglycerol Substrates
Enzyme SourceSubstrateKmVmaxApparent Activation Energy (Ea)Reference
Rabbit Pancreatic LipaseDioleoylglycerol--53.5 kJ·mol⁻¹[5]
Human Pancreatic LipaseDioleoylglycerol--53.5 kJ·mol⁻¹[5]
Candida rugosa LipaseOlive Oil (triglycerides)0.15 mM51 µmol/(min·mg)-[6]

Note: The provided data should be used as a reference. Optimal conditions and enzyme kinetics will need to be determined empirically for this compound. Pancreatic lipases have been shown to hydrolyze dioleoylglycerol faster than trioleoylglycerol.[5]

Experimental Protocols

I. Sample Preparation (Lipid Extraction)

This protocol is designed for the extraction of lipids from cell lysates.

Materials:

Procedure:

  • For adherent cells, wash the cell monolayer with cold PBS. For suspension cells, pellet the cells by centrifugation and wash with cold PBS.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • Sonicate the cell suspension on ice to lyse the cells.

  • Add 1.5 mL of methanol to the sonicated sample.

  • Add 2.25 mL of 1 M NaCl and 2.5 mL of chloroform to the sample.

  • Vortex the mixture thoroughly to ensure complete mixing.

  • Centrifuge at 1500 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.[2]

  • Evaporate the chloroform under a stream of nitrogen and resuspend the lipid extract in the appropriate assay buffer.

II. Enzymatic Assay Protocol

This fluorometric assay is adapted from commercially available diacylglycerol assay kits.[2][3]

Materials:

  • This compound standard

  • Assay Buffer (e.g., Tris-based buffer, pH 7.2-7.6)

  • Kinase Mixture (containing Diacylglycerol Kinase)

  • Lipase Solution

  • Enzyme Mixture (containing Glycerol-3-Phosphate Oxidase and Peroxidase)

  • Fluorometric Probe

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 530-560/585-595 nm)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of this compound standards in the assay buffer. A typical concentration range would be from 0 to 100 µM.

  • Assay Reaction:

    • Add 20 µL of the this compound standards, extracted samples, or blanks (assay buffer) to the wells of a 96-well microplate.

    • For each sample, prepare a paired well that will not receive the Kinase Mixture to determine the background from any pre-existing phosphatidic acid. To these wells, add 20 µL of Assay Buffer instead of the Kinase Mixture.

    • Add 20 µL of the Kinase Mixture to the standard wells and the sample wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for 1-2 hours.[2]

  • Lipase Reaction:

    • Transfer 20 µL of the reaction mixture from each well to a new 96-well plate suitable for fluorescence measurement.

    • Add 40 µL of the Lipase Solution to each well.

    • Incubate at 37°C for 30 minutes.[2]

  • Detection:

    • Prepare a Detection Enzyme Mixture containing the Enzyme Mixture and the Fluorometric Probe according to the manufacturer's instructions.

    • Add 50 µL of the Detection Enzyme Mixture to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at 585-595 nm.[2][3]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all standard and sample readings.

    • For each sample, subtract the fluorescence reading of the well without the Kinase Mixture from the well with the Kinase Mixture to obtain the net fluorescence due to this compound.

    • Plot the net fluorescence of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream phosphorylates PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive co-activates (for conventional PKCs) Response Cellular Response (e.g., Insulin Resistance, Cell Growth) Downstream->Response Ext_Signal External Signal (e.g., Hormone, Growth Factor) Receptor Receptor Ext_Signal->Receptor Receptor->PLC activates

Caption: Diacylglycerol signaling pathway activating Protein Kinase C.

Enzymatic Assay Workflow

Enzymatic_Assay_Workflow Start Start: This compound Sample Phosphorylation 1. Phosphorylation (Diacylglycerol Kinase) Start->Phosphorylation PA Phosphatidic Acid Phosphorylation->PA Hydrolysis 2. Hydrolysis (Lipase) PA->Hydrolysis G3P Glycerol-3-Phosphate Hydrolysis->G3P Oxidation 3. Oxidation (Glycerol-3-Phosphate Oxidase) G3P->Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Oxidation->H2O2 Detection 4. Fluorometric Detection (Peroxidase + Probe) H2O2->Detection Fluorescence Fluorescent Product Detection->Fluorescence End End: Quantification Fluorescence->End

Caption: Workflow for the enzymatic assay of this compound.

References

Application Notes and Protocols for Dipalmitolein in Membrane Biophysics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipalmitolein (1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine, DPoPC) in membrane biophysics research. Due to the limited availability of direct experimental data for this compound, this document leverages the extensive research on its saturated counterpart, dipalmitoylphosphatidylcholine (DPPC), to provide detailed protocols and expected outcomes. The key differences arising from the monounsaturated nature of this compound's acyl chains are highlighted throughout.

Introduction to this compound in Model Membranes

This compound is a glycerophospholipid containing a phosphocholine (B91661) headgroup and two cis-monounsaturated palmitoleic acid tails. The presence of the double bond in each acyl chain introduces a kink, which significantly alters its packing properties compared to the saturated analogue, DPPC. This seemingly small structural change has profound effects on the biophysical characteristics of membranes, making DPoPC a valuable tool for studying:

  • The influence of lipid unsaturation on membrane fluidity and phase behavior.

  • Lipid-protein interactions, particularly with transmembrane proteins sensitive to the lipid environment.

  • The partitioning and effect of drugs and other small molecules into lipid bilayers.

  • The mechanical properties of membranes, including bending rigidity and elasticity.

The primary advantage of using DPoPC lies in its lower gel-to-liquid crystalline phase transition temperature (Tm) compared to DPPC. This allows for the study of fluid-phase membrane properties at physiologically relevant temperatures where DPPC would exist in a more rigid gel state.

Quantitative Data Summary

The following tables summarize key quantitative data for DPoPC, with comparative values for DPPC provided for context. It is important to note that experimental data for DPoPC is less abundant than for DPPC, and some values are estimated based on trends observed in homologous series of monounsaturated phospholipids.

Lipid Main Phase Transition Temperature (Tm) (°C) Transition Enthalpy (ΔH) (kcal/mol) Area per Lipid (AL) in Fluid Phase (Å2)
This compound (DPoPC)~ -11 to -9~ 6-8~ 65-70
Dipalmitoylphosphatidylcholine (DPPC)~ 41.5[1]~ 8.7~ 63[2][3]

Table 1: Thermotropic Properties and Area per Lipid of DPoPC and DPPC.

Key Experimental Protocols

The following protocols are adapted from established methods for DPPC and other phosphatidylcholines. Researchers should consider the lower Tm of DPoPC when setting experimental temperatures.

Preparation of this compound Liposomes

Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They are a fundamental tool in membrane biophysics.

Materials:

  • This compound (DPoPC) in chloroform (B151607)

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

  • Nitrogen gas stream

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dispense the desired amount of DPoPC solution.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • To ensure complete removal of the organic solvent, place the flask on a rotary evaporator under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the Tm of DPoPC (i.e., > 0 °C).

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Extrusion (for Large Unilamellar Vesicles - LUVs):

    • Assemble the extruder with the desired pore size polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the Tm of DPoPC.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form LUVs of a defined size.

  • Sonication (for Small Unilamellar Vesicles - SUVs):

    • Place the MLV suspension in a glass vial in a bath sonicator.

    • Sonicate the suspension until the solution becomes clear. The temperature of the sonicator bath should be controlled to remain above the Tm.

dot

Caption: Workflow for the preparation of DPoPC liposomes.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the Tm and the enthalpy of the transition (ΔH).

Materials:

  • DPoPC liposome (B1194612) suspension (MLVs or LUVs)

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

Protocol:

  • Sample Preparation:

    • Accurately pipette a known amount of the DPoPC liposome suspension (typically 10-20 µL of a 10-20 mg/mL solution) into a pre-weighed aluminum DSC pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same volume of buffer.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a temperature well below the expected Tm of DPoPC (e.g., -30 °C).

    • Scan the temperature upwards at a controlled rate (e.g., 1-2 °C/min) to a temperature well above the transition (e.g., 10 °C).

    • Record the heat flow as a function of temperature.

    • Perform a cooling scan at the same rate to check for reversibility.

  • Data Analysis:

    • The Tm is determined as the temperature at the peak of the endothermic transition.

    • The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.

dot

DSC_Workflow DPoPC Liposomes DPoPC Liposomes Sample Pan Sample Pan DPoPC Liposomes->Sample Pan Buffer Buffer Reference Pan Reference Pan Buffer->Reference Pan DSC Instrument DSC Instrument Sample Pan->DSC Instrument Reference Pan->DSC Instrument Heating/Cooling Scan Heating/Cooling Scan DSC Instrument->Heating/Cooling Scan Thermogram Thermogram Heating/Cooling Scan->Thermogram Data Analysis Data Analysis Thermogram->Data Analysis Tm and ΔH Tm and ΔH Data Analysis->Tm and ΔH

Caption: Workflow for DSC analysis of DPoPC liposomes.

Fluorescence Anisotropy

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) provides information about the motional freedom of the probe within the lipid bilayer, which is related to membrane fluidity.

Materials:

  • DPoPC LUV suspension

  • DPH stock solution in a suitable solvent (e.g., tetrahydrofuran)

  • Spectrofluorometer with polarization filters

  • Temperature-controlled cuvette holder

Protocol:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the DPoPC LUV suspension while vortexing to achieve a lipid-to-probe molar ratio of approximately 200:1 to 500:1.

    • Incubate the mixture in the dark at a temperature above the Tm of DPoPC for at least 30 minutes to ensure complete incorporation of the probe.

  • Anisotropy Measurement:

    • Place the sample in a quartz cuvette in the temperature-controlled holder of the spectrofluorometer.

    • Set the excitation wavelength for DPH (typically ~360 nm) and the emission wavelength (~430 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor (G-factor), determined using the horizontally polarized excitation component.

  • Temperature-Dependent Studies:

    • Vary the temperature of the sample and record the anisotropy at different temperature points to observe changes in membrane fluidity, particularly around the phase transition.

dot

Anisotropy_Workflow DPoPC LUVs DPoPC LUVs Incubation Incubation DPoPC LUVs->Incubation DPH Stock DPH Stock DPH Stock->Incubation Labeled LUVs Labeled LUVs Incubation->Labeled LUVs Spectrofluorometer Spectrofluorometer Labeled LUVs->Spectrofluorometer Measure Intensities Measure Intensities Spectrofluorometer->Measure Intensities Calculate Anisotropy Calculate Anisotropy Measure Intensities->Calculate Anisotropy Membrane Fluidity Data Membrane Fluidity Data Calculate Anisotropy->Membrane Fluidity Data

Caption: Workflow for fluorescence anisotropy measurements.

Applications in Drug and Protein Interaction Studies

DPoPC model membranes are particularly useful for studying the interaction of drugs and proteins with membranes in a fluid state at temperatures where saturated lipids would be in a gel phase.

Drug Partitioning and Membrane Disruption

The effect of a drug on the thermotropic properties of DPoPC bilayers can indicate its location and mechanism of action. For example, a broadening of the phase transition and a decrease in ΔH suggests the drug partitions into the acyl chain region, disrupting lipid packing.

Protein Reconstitution and Function

For transmembrane proteins that require a fluid lipid environment for proper folding and function, DPoPC liposomes provide a suitable model system for reconstitution and subsequent functional assays. The lower Tm allows for reconstitution at milder temperatures, which can be crucial for sensitive proteins.

dot

SignalingPathway cluster_membrane DPoPC Bilayer Drug Drug Membrane Fluid DPoPC Bilayer Drug->Membrane Partitioning Protein Protein Protein->Membrane Interaction/ Reconstitution Effect Effect Membrane->Effect Altered Biophysical Properties

Caption: Interaction of drugs and proteins with a DPoPC bilayer.

Conclusion

This compound serves as a valuable tool in membrane biophysics, offering a fluid-phase model membrane at lower temperatures than its saturated counterpart, DPPC. While direct experimental data for DPoPC is still emerging, the protocols and principles established for other phosphatidylcholines can be readily adapted. By carefully considering the impact of its unsaturated acyl chains on phase behavior and packing, researchers can effectively utilize DPoPC to gain deeper insights into the structure and function of biological membranes.

References

Application Notes and Protocols for the Extraction of Dipalmitolein from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG) containing two palmitoleic acid chains, is a significant lipid molecule involved in various cellular processes. As a key intermediate in the biosynthesis of triglycerides and phospholipids, and a second messenger in signaling pathways, the accurate extraction and quantification of this compound from biological tissues are crucial for research in metabolism, cell signaling, and drug development. These application notes provide detailed protocols for the extraction, separation, and quantification of this compound, along with relevant technical information to guide researchers in their experimental design.

Data Presentation: Comparison of Lipid Extraction Methods

The efficiency of lipid extraction can vary depending on the solvent system and the tissue matrix. While specific data for this compound extraction is limited, the following table summarizes the reported extraction yields of total lipids or related lipid classes from various biological tissues using common extraction methods. This data can serve as a general guide for selecting an appropriate extraction strategy.

Extraction MethodTissue TypeLipid Class AnalyzedReported Yield/EfficiencyReference
Folch Method Fish MuscleTotal Lipids~94% of extractable lipid in initial extraction[1]
(Chloroform:Methanol)Animal TissueTotal LipidsGenerally high, considered a "gold standard"[2]
Bligh-Dyer Method Fish MuscleTotal LipidsEfficient for tissues with <2% lipid[1][2]
(Chloroform:Methanol:Water)
MTBE Method Not SpecifiedBroad range of lipidsEffective for a broad range of lipid classes[2]
(Methyl-tert-butyl ether)
Hexane:Isopropanol Not SpecifiedNon-polar lipidsBest for non-polar lipids[2]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Biological Tissues (Adapted from Folch Method)

This protocol describes a robust method for the extraction of total lipids, including this compound, from biological tissues.

Materials:

  • Biological tissue (e.g., adipose, liver, muscle)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Glass Pasteur pipettes

  • Rotary evaporator or nitrogen stream evaporator

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

Procedure:

  • Tissue Preparation:

    • Excise the tissue of interest and place it on ice immediately to minimize enzymatic degradation.

    • Weigh the desired amount of tissue (e.g., 100 mg). For tissues with high water content, it is advisable to lyophilize (freeze-dry) the tissue to a constant weight.

    • If using fresh tissue, blot it dry to remove excess liquid.

    • To prevent lipid oxidation, all solvents can be supplemented with an antioxidant like BHT at a concentration of 0.01%.[2]

  • Homogenization:

    • Place the weighed tissue in a glass homogenizer.

    • Add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 volumes of solvent per gram of tissue (e.g., for 100 mg of tissue, use 2 mL of the solvent mixture).

    • Homogenize the tissue thoroughly until a uniform suspension is obtained. For tough tissues, a bead beater may be more effective.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the tube at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

    • Collect the lower organic (chloroform) phase, which contains the total lipid extract.

    • To maximize yield, the upper phase and the protein interface can be re-extracted with a small volume of chloroform. The lower phases are then combined.

  • Solvent Evaporation:

    • Evaporate the chloroform from the collected lipid extract using a rotary evaporator or a gentle stream of nitrogen.

    • The dried lipid extract can be stored under nitrogen at -20°C or -80°C until further analysis.

Protocol 2: Separation of this compound by Thin-Layer Chromatography (TLC)

This protocol outlines the separation of diacylglycerols, including this compound, from the total lipid extract using TLC.

Materials:

  • Total lipid extract (from Protocol 1)

  • Silica (B1680970) gel TLC plates (e.g., 20x20 cm)

  • Developing chamber

  • Mobile phase: A common solvent system for neutral lipids is hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[3]

  • This compound standard

  • Visualization reagent (e.g., iodine vapor, or a charring solution like 10% sulfuric acid in ethanol (B145695) followed by heating)

  • Scraper for silica gel

  • Elution solvent (e.g., chloroform:methanol 2:1, v/v)

Procedure:

  • Plate Activation: Activate the silica gel TLC plate by heating it in an oven at 100-110°C for 30-60 minutes. Let it cool in a desiccator before use.

  • Sample Application:

    • Dissolve the dried lipid extract in a small volume of chloroform.

    • Using a capillary tube or a microsyringe, spot the lipid extract onto the TLC plate, about 1.5-2 cm from the bottom edge.

    • Spot a this compound standard in an adjacent lane for identification.

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and allow it to equilibrate for at least 30 minutes.

    • Place the spotted TLC plate in the chamber, ensuring the spots are above the solvent level.

    • Allow the solvent to migrate up the plate until it is about 1-2 cm from the top edge.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to air dry in a fume hood.

    • Visualize the separated lipid spots. For non-destructive visualization, place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots. Mark the spots of interest.

    • For permanent visualization, spray the plate with a charring reagent and heat it on a hot plate or in an oven until the spots appear.

  • Elution of this compound:

    • Identify the this compound spot by comparing its migration distance (Rf value) to the standard.

    • Carefully scrape the silica gel containing the this compound spot into a small glass tube.

    • Add a known volume of elution solvent to the tube, vortex, and centrifuge to pellet the silica.

    • Collect the supernatant containing the purified this compound. Repeat the elution step to ensure complete recovery.

    • Evaporate the solvent to obtain the isolated this compound.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of this compound after its isolation. Derivatization is necessary to make the diacylglycerol volatile for GC analysis.

Materials:

  • Isolated this compound (from Protocol 2)

  • Internal standard (e.g., a diacylglycerol with a different fatty acid composition not present in the sample)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Derivatization:

    • To the dried this compound sample, add a known amount of the internal standard.

    • Add the derivatization reagent and solvent (e.g., 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine).

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to convert the hydroxyl group of the diacylglycerol to a trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • The GC oven temperature program should be optimized to achieve good separation of the this compound-TMS ether from other components. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification:

    • Identify the this compound-TMS peak based on its retention time and mass spectrum compared to a derivatized this compound standard.

    • Quantify the amount of this compound by comparing the peak area of the this compound-TMS to the peak area of the internal standard. A calibration curve should be generated using known concentrations of this compound and the internal standard to ensure accurate quantification.

Visualizations

Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling_Pathway cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (this compound) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylation Downstream Downstream Cellular Responses PKC->Downstream RasGRP->Downstream PA Phosphatidic Acid (PA) DGK->PA

Caption: Diacylglycerol (DAG) is a key second messenger in cellular signaling.

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow Tissue Biological Tissue Homogenization Homogenization (Chloroform:Methanol) Tissue->Homogenization PhaseSeparation Phase Separation (Addition of NaCl) Homogenization->PhaseSeparation LipidExtract Total Lipid Extract PhaseSeparation->LipidExtract TLC Thin-Layer Chromatography (TLC) Separation LipidExtract->TLC DipalmitoleinSpot Isolated this compound TLC->DipalmitoleinSpot Derivatization Derivatization (e.g., Silylation) DipalmitoleinSpot->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for the extraction, isolation, and quantification of this compound.

References

Liquid chromatography methods for diacylglycerol isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the liquid chromatography methods for the separation of diacylglycerol (DAG) isomers, tailored for researchers, scientists, and professionals in drug development.

Introduction to Diacylglycerol Isomers

Diacylglycerols (DAGs) are crucial lipid molecules that function as metabolic intermediates in the biosynthesis of triacylglycerols and glycerophospholipids.[1][2] They are also potent second messengers in a multitude of cellular signaling cascades, regulating vital cellular processes.[2] DAGs exist as different isomers based on the positions of the two fatty acyl chains on the glycerol (B35011) backbone. The primary forms are 1,2-diacylglycerols and 1,3-diacylglycerols, known as regioisomers. Furthermore, 1,2-diacylglycerol is chiral, existing as two distinct enantiomers: sn-1,2-diacylglycerol and sn-2,3-diacylglycerol. The specific stereochemistry of these isomers dictates their distinct roles in metabolic and signaling pathways, making their accurate separation and quantification essential for research.[2]

The structural similarity and low abundance of DAGs in biological samples present significant analytical challenges.[1][3] Various liquid chromatography techniques have been developed to address this, each offering unique advantages for separating specific types of isomers. This document provides detailed application notes and protocols for the primary methods used in DAG isomer separation.

Diacylglycerol in Cellular Signaling

Diacylglycerol is a key component of the phosphoinositide signaling pathway. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol. This DAG isomer remains in the plasma membrane, where it activates protein kinase C (PKC), a critical regulator of numerous cellular functions.

G cluster_membrane Plasma Membrane receptor G-protein Coupled Receptor (GPCR) gprotein Gq/11 G-protein receptor->gprotein Ligand Binding plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag sn-1,2-Diacylglycerol (DAG) pip2->dag ip3 Inositol 1,4,5-trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses ip3->downstream Mobilizes Ca2+ pkc->downstream Phosphorylates Targets

Caption: Simplified DAG signaling pathway.

Method 1: Reversed-Phase HPLC for Regioisomer Separation

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. For DAGs, this method effectively separates 1,2(2,3)- and 1,3-positional isomers.[4][5][6] The elution order is dependent on the specific fatty acid composition, but generally, 1,3-isomers elute before their corresponding 1,2-isomers.[4][6]

Application: This method is well-suited for the quantitative analysis of 1,2(2,3)- and 1,3-DAG regioisomers in processed fats and oils.[6][7]

Experimental Protocol
  • Sample Preparation:

    • Prepare DAG mixtures from edible oils (e.g., palm oil, soybean oil) via enzymatic glycerolysis or other appropriate methods.[6][8]

    • Dissolve the resulting DAG sample in the mobile phase (100% acetonitrile) to a suitable concentration (e.g., 10 mg/mL).

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.[4][6]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724).[4][5][6]

    • Flow Rate: 1.0 - 1.1 mL/min.[6]

    • Column Temperature: Ambient.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at 205 nm.[4][5][6]

Quantitative Data

The following table summarizes the performance of the RP-HPLC method for separating various DAG molecular species.

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
1,3-Dilinolein0.20.7
1,2-Dioleoyl-sn-glycerol0.61.9
Data sourced from Lo et al.[4][6]

Experimental Workflow

Caption: Workflow for RP-HPLC analysis of DAG regioisomers.

Method 2: Chiral Stationary Phase HPLC for Enantiomer Separation

Principle: This method achieves the separation of enantiomers (sn-1,2- and sn-2,3-DAGs) by utilizing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the chiral selector bonded to the stationary phase leads to different retention times. To enhance interaction and detection, DAGs are often derivatized with a chromophore, such as 3,5-dinitrophenylurethane (DNPU).[9]

Application: This technique is crucial for stereospecific analysis of DAGs in biological systems to understand their distinct roles in signaling and metabolism.

Experimental Protocol
  • Sample Preparation (Derivatization):

    • React the purified DAG sample with a chiral derivatizing agent. For example, react with (R)-(+)-1-(1-naphthyl)ethyl isocyanate to form diastereomeric urethane (B1682113) derivatives.[10]

    • Alternatively, form 3,5-dinitrophenylurethane (DNPU) derivatives for UV detection.[9]

    • Dissolve the derivatized sample in the mobile phase.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[9]

    • Column: A chiral stationary phase column, such as N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica (B1680970).[9]

    • Mobile Phase: Isocratic elution with a mixture of hexane, ethylene (B1197577) dichloride, and ethanol. The exact ratio must be optimized but can be in the range of 100:10:1 (v/v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm for DNPU).

Expected Results

Using this method, complete separation of the racemates into enantiomers can be achieved within 10 minutes.[9] Typically, the sn-1,2-enantiomers elute before the corresponding sn-2,3-enantiomers.[9] The separation is based on hydrogen bonding and charge transfer complex formation between the derivatives and the CSP.[9]

Logical Relationship Diagram

G dag_mix DAG Isomer Mix (sn-1,2 and sn-2,3) derivatization Derivatization (e.g., DNPU) dag_mix->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers csp_hplc Chiral HPLC Separation diastereomers->csp_hplc enantiomer1 Eluted Enantiomer 1 (e.g., sn-1,2-derivative) csp_hplc->enantiomer1 Different Retention enantiomer2 Eluted Enantiomer 2 (e.g., sn-2,3-derivative) csp_hplc->enantiomer2

Caption: Logical workflow for chiral separation of DAGs.

Method 3: Supercritical Fluid Chromatography (SFC-MS) for Chiral Separation

Principle: Supercritical Fluid Chromatography (SFC) uses a supercritical fluid (typically CO2) as the main component of the mobile phase, offering high diffusivity and low viscosity. This allows for fast and efficient separations. For DAG analysis, SFC is particularly powerful for the direct separation of enantiomers without derivatization when coupled with a chiral stationary phase and mass spectrometry (MS).[11][12]

Application: SFC-MS is a rapid and selective method for analyzing MG and DG enantiomers in complex biological samples like human plasma and tissue extracts.[13] It avoids time-consuming sample prefractionation.[13]

Experimental Protocol
  • Sample Preparation:

    • Perform a total lipid extraction from the biological sample (e.g., using a modified Folch or Bligh-Dyer method).

    • Reconstitute the dried lipid extract in a suitable solvent mixture (e.g., methanol (B129727)/chloroform).

  • SFC-MS System and Conditions:

    • SFC System: A system capable of handling supercritical CO2, coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[2][13]

    • Column: A chiral column, such as one based on a tris(3,5-dimethylphenylcarbamate) derivative of amylose.[11][12]

    • Mobile Phase: Supercritical CO2 with a modifier. Neat methanol is an effective modifier.[11][12] A gradient elution may be used.

    • Flow Rate: 1.5 - 2.0 mL/min.

    • Backpressure: ~150 bar.

    • Column Temperature: 40 °C.

    • Detection (MS): Electrospray ionization (ESI) in positive mode. Ammoniated adducts ([M+NH4]+) are readily formed and can be used for identification and fragmentation analysis.[14]

Quantitative Data

This method allows for baseline separation of all tested enantiomers within a short runtime.

ParameterValueReference
Analysis Time5-15 minutes[11][13]
Resolution (MG/DG)5.53[13]
Resolution (DG/TG)15.17[13]
Data from a study coupling a chiral and an achiral column to improve interclass selectivity.[13]

Experimental Workflow

Caption: Workflow for chiral SFC-MS analysis of DAGs.

Method 4: Silver Ion HPLC (Ag-HPLC)

Principle: Silver ion chromatography separates lipids based on the number, configuration (cis/trans), and position of double bonds in their fatty acyl chains.[15][16] The π-electrons of the double bonds form reversible complexes with silver ions impregnated on the stationary phase. The strength of this interaction increases with the number of double bonds, causing more unsaturated lipids to be retained longer. Cis isomers are retained more strongly than trans isomers.[15]

Application: This method is ideal for separating DAG isomers that differ in their degree of unsaturation. It can also be used to separate regioisomers.[17] It is a powerful tool for detailed structural characterization when used in combination with other techniques like RP-HPLC.[18]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the lipid sample in a non-polar solvent like hexane.[19]

    • Filter the sample through a 0.2 µm PTFE syringe filter.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system, often with an Evaporative Light-Scattering Detector (ELSD) or MS, as DAGs may lack a strong chromophore.

    • Column: A column packed with a stationary phase containing silver ions. This can be a commercially available column or one prepared in-house from silica or ion-exchange materials.[16]

    • Mobile Phase: A non-polar mobile phase with a polar modifier. A solvent system of n-hexane, 2-propanol, ethyl acetate, and acetonitrile can be effective.[17] A gradient of a polar solvent like acetonitrile in a non-polar solvent like dichloromethane (B109758) is often used.[20]

    • Flow Rate: 0.8 - 1.0 mL/min.[17]

    • Column Temperature: Controlled, as temperature can affect retention.[18]

    • Detection: ELSD or MS.

Expected Results

Ag-HPLC can effectively separate triglyceride and diglyceride positional isomers.[17] For example, it can separate DAGs containing linoleic acid (two double bonds) from those containing caprylic acid (saturated).

Complementary Methods and Considerations

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography used for separating polar compounds.[21][22] While triacylglycerols and diacylglycerols are generally not well-retained on HILIC columns, this technique is highly effective for separating lipid classes. It can be used as a sample preparation step to isolate the total DAG fraction from more polar lipids like phospholipids (B1166683) before subsequent isomer-specific analysis by RP-HPLC or SFC.[23]

  • Derivatization for Enhanced Detection: Due to their low abundance and lack of a strong UV chromophore, DAGs can be difficult to detect. Derivatization can significantly improve sensitivity.

    • For UV Detection: Attaching a chromophore like 3,5-dinitrophenylurethane (DNPU) is common.[9][24]

    • For MS Detection: Introducing a permanent charge can enhance ionization efficiency by orders of magnitude.[1] Derivatization with reagents like N,N-dimethylglycine can improve sensitivity for LC-MS/MS analysis.[3]

Conclusion

The separation of diacylglycerol isomers is a complex but critical task for understanding their diverse biological roles. The choice of liquid chromatography method depends directly on the analytical goal.

  • RP-HPLC is a robust and reliable method for separating and quantifying regioisomers (1,2- vs 1,3-DAG).

  • Chiral Stationary Phase HPLC is the classical approach for resolving enantiomers (sn-1,2- vs sn-2,3-DAG), though it often requires derivatization.

  • SFC-MS has emerged as a superior technique for the rapid, direct analysis of enantiomers in complex biological matrices, offering high selectivity without derivatization.

  • Ag-HPLC provides an orthogonal separation mechanism based on the degree of unsaturation , which is invaluable for resolving isomers with different fatty acid compositions.

For comprehensive characterization, a multi-dimensional approach, such as using HILIC for class separation followed by SFC-MS for enantiomeric profiling, is often the most powerful strategy.

References

Dipalmitolein as a Substrate for Lipase Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in fat digestion, transport, and metabolism.[1] The accurate measurement of lipase (B570770) activity is essential for various research and development applications, including the screening of lipase inhibitors for the treatment of obesity and other metabolic disorders.[2] Dipalmitolein, a diacylglycerol, serves as a relevant substrate for assaying the activity of lipases that are involved in the sequential breakdown of triglycerides.[3] This document provides detailed application notes and protocols for the use of this compound in lipase activity assays.

Principle of the Assay

The fundamental principle behind using this compound as a substrate is the enzymatic hydrolysis of the ester bond by a lipase, which releases a monoglyceride and a free fatty acid (palmitoleic acid). The rate of the formation of these products is directly proportional to the lipase activity. The quantification of either the free fatty acid or the glycerol (B35011) backbone (after further enzymatic conversion) allows for the determination of the enzyme's catalytic rate.

Data Presentation

Table 1: Illustrative Kinetic Parameters for a Hypothetical Lipase with this compound
ParameterValue
K_m0.25 mM
V_max120 µmol/min/mg
Optimal pH8.0
Optimal Temperature37°C

Note: The data presented in this table is for illustrative purposes and represents typical values that might be obtained from a kinetic analysis of a lipase using this compound as a substrate.

Table 2: Illustrative Inhibition of a Hypothetical Lipase by Orlistat using this compound Substrate
Orlistat Concentration (nM)% InhibitionIC_50 (nM)
115.250
1035.8
5052.1
10075.4
50095.8

Note: This table provides an example of data that could be generated from an inhibitor screening assay using this compound as the substrate.

Experimental Protocols

Two primary methods for measuring lipase activity using a this compound substrate are detailed below: a titrimetric assay and a spectrophotometric assay.

Protocol 1: Titrimetric Lipase Activity Assay

This method measures the release of free fatty acids, which are then titrated with a standardized base.

Materials:

  • This compound

  • Lipase solution (e.g., from porcine pancreas)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • CaCl2 solution (10 mM)

  • Bile salts (e.g., sodium taurocholate)

  • Emulsifying agent (e.g., gum arabic or Triton X-100)

  • Ethanol, 95%

  • Phenolphthalein (B1677637) indicator

  • Standardized NaOH solution (e.g., 0.05 M)

Procedure:

  • Substrate Emulsion Preparation:

    • Disperse this compound in Tris-HCl buffer containing bile salts and an emulsifying agent.

    • Sonicate the mixture on ice until a stable emulsion is formed.

  • Reaction Mixture Preparation:

    • In a reaction vessel, combine the this compound emulsion and CaCl2 solution.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the lipase solution to the reaction mixture.

    • Incubate for a defined period (e.g., 15-30 minutes) with constant stirring.

  • Reaction Termination and Titration:

    • Stop the reaction by adding an excess of cold ethanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the released free fatty acids with the standardized NaOH solution until a persistent pink color is observed.

    • A blank reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis.

Calculation of Lipase Activity:

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.

Protocol 2: Coupled Spectrophotometric Lipase Activity Assay

This method involves a series of coupled enzymatic reactions that result in a colored product, which can be measured spectrophotometrically.[4]

Materials:

  • This compound

  • Lipase solution

  • Monoglyceride lipase (MGL)

  • Glycerol kinase (GK)

  • Glycerol-3-phosphate oxidase (GPO)

  • Horseradish peroxidase (HRP)

  • 4-aminoantipyrine (4-AAP)

  • N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)

  • ATP

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl2 solution (5 mM)

  • Emulsifying agent

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare an emulsion of this compound in Tris-HCl buffer with an emulsifying agent as described in the titrimetric protocol.

  • Reaction Mixture Preparation:

    • In a 96-well microplate, prepare a reaction mixture containing the this compound emulsion, MGL, GK, GPO, HRP, 4-AAP, TOOS, ATP, and MgCl2 in Tris-HCl buffer.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the lipase solution to each well.

    • Incubate the plate at 37°C.

  • Measurement:

    • Measure the increase in absorbance at 550 nm over time using a microplate reader. The rate of color formation is proportional to the lipase activity.

    • A standard curve using known concentrations of glycerol can be used to quantify the amount of product formed.

Visualizations

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Substrate_Prep Substrate Emulsification (this compound) Reaction_Setup Combine Substrate, Buffer, and Cofactors Substrate_Prep->Reaction_Setup Enzyme_Prep Enzyme Dilution Reaction_Start Add Enzyme to Initiate Reaction Enzyme_Prep->Reaction_Start Reagent_Prep Reagent Preparation (Buffers, Cofactors) Reagent_Prep->Reaction_Setup Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Titration Titrimetric Method (Measure Fatty Acids) Incubation->Titration Spectrophotometry Spectrophotometric Method (Measure Colored Product) Incubation->Spectrophotometry Calc_Activity Calculate Enzyme Activity Titration->Calc_Activity Spectrophotometry->Calc_Activity Kinetics Determine Kinetic Parameters (Km, Vmax) Calc_Activity->Kinetics Inhibition Assess Inhibitor Potency (IC50) Calc_Activity->Inhibition

Experimental workflow for a lipase activity assay.

Lipolysis_Pathway LD Lipid Droplet (Triglyceride) ATGL Adipose Triglyceride Lipase (ATGL) LD->ATGL Hydrolysis DAG This compound (Diacylglycerol) HSL Hormone-Sensitive Lipase (HSL) DAG->HSL Hydrolysis MAG Monopalmitolein (Monoacylglycerol) MGL Monoglyceride Lipase (MGL) MAG->MGL Hydrolysis Glycerol Glycerol FFA1 Palmitoleic Acid (Free Fatty Acid) FFA2 Palmitoleic Acid (Free Fatty Acid) ATGL->DAG ATGL->FFA1 HSL->MAG HSL->FFA2 MGL->Glycerol

Simplified lipolysis pathway showing the hydrolysis of diglycerides.

References

Incorporation of Dipalmitolein into Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-bilayer-forming lipids, such as the diglyceride dipalmitolein, into liposomal formulations presents a novel strategy to modulate the physicochemical properties and biological activity of these drug delivery vehicles. Unlike the more common bilayer-forming phospholipids (B1166683) (e.g., dipalmitoylphosphatidylcholine - DPPC), diacylglycerols (DAGs) like this compound can introduce localized changes in membrane curvature and create packing defects. These alterations can influence liposome (B1194612) stability, fusogenicity, and interaction with target cells, opening new avenues for advanced drug delivery systems.

This document provides detailed application notes and protocols for the incorporation of this compound into liposomes, based on the principles of formulating with diacylglycerol analogues. While specific literature on this compound is limited, the methodologies and expected outcomes are extrapolated from studies on similar diacylglycerols.

Application Notes

The inclusion of this compound in a liposomal formulation can be leveraged for several strategic advantages in drug delivery:

  • Enhanced Fusogenicity: Diacylglycerols are known to promote membrane fusion.[1] This property can be harnessed to facilitate the merging of the liposome with the target cell membrane, leading to more efficient intracellular delivery of the encapsulated cargo.

  • Modulation of Drug Release: The presence of this compound can disrupt the ordered packing of the phospholipid bilayer, potentially leading to a more controlled or triggered release of the encapsulated drug.

  • Cell-Specific Targeting through Phase Separation: The co-formulation of certain diacylglycerols with phospholipids like DSPC can induce phase separation within the liposome bilayer. This creates unique lipid domains that may mediate cell-specific interactions and biodistribution, independent of traditional targeting ligands.[2]

  • Creation of Packing Defects: The molecular shape of this compound is different from that of bilayer-forming phospholipids. Its incorporation can create packing defects in the membrane, which may influence the adsorption of proteins and subsequent biological interactions.[2]

It is important to note that the concentration of this compound must be carefully optimized, as higher concentrations can lead to membrane destabilization and colloidal instability of the liposomes.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing this compound using the well-established thin-film hydration method followed by extrusion.

Materials:

  • Main bilayer-forming phospholipid (e.g., DSPC, DPPC, or POPC)

  • This compound

  • Cholesterol (optional, for membrane stabilization)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated (hydrophilic or lipophilic)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Syringes

  • Standard laboratory glassware

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, this compound, and cholesterol (if used) in the organic solvent in a round-bottom flask. The molar ratio of the components should be carefully chosen based on preliminary studies.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the main phospholipid.

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The hydration should be performed at a temperature above the phase transition temperature of the lipid mixture.

    • Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

Workflow for Liposome Preparation:

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Purification & Characterization A Dissolve Lipids (Phospholipid, this compound, Cholesterol) in Organic Solvent B Evaporate Solvent (Rotary Evaporation) A->B C Dry Lipid Film (High Vacuum) B->C D Hydrate Film with Aqueous Buffer (+ Drug) C->D E Form Multilamellar Vesicles (MLVs) D->E F Extrude through Polycarbonate Membrane E->F G Form Unilamellar Vesicles (LUVs) F->G H Remove Unencapsulated Drug (e.g., Dialysis) G->H I Characterize Liposomes H->I

Caption: Workflow for preparing this compound-containing liposomes.

Protocol 2: Characterization of this compound-Containing Liposomes

A thorough characterization of the prepared liposomes is crucial to ensure their quality and predict their in-vivo performance.

1. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size distribution and PDI using a DLS instrument.

2. Zeta Potential:

  • Method: Laser Doppler Velocimetry

  • Procedure: Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) and measure the zeta potential to assess the surface charge and colloidal stability.

3. Encapsulation Efficiency (%EE):

  • Method: Varies depending on the drug. A common method involves separating the unencapsulated drug from the liposomes and quantifying the drug in both fractions.

  • Procedure (for a UV-Vis active drug):

    • Separate the unencapsulated drug from the liposome suspension using a suitable method like mini-spin columns or dialysis.

    • Lyse the liposomes (e.g., with a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration in the lysed liposome fraction and the unencapsulated fraction using UV-Vis spectrophotometry.

    • Calculate the %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

4. Stability Studies:

  • Method: Monitor changes in particle size, PDI, and drug leakage over time at different storage conditions (e.g., 4°C and 25°C).

  • Procedure:

    • Store aliquots of the liposome formulation at the desired temperatures.

    • At predetermined time points, withdraw samples and analyze for particle size, PDI, and the amount of drug retained within the liposomes.

Quantitative Data

The following tables summarize hypothetical quantitative data based on the expected effects of incorporating a diacylglycerol like this compound into a phospholipid-based liposomal formulation. These tables are for illustrative purposes and actual results may vary depending on the specific lipids, drugs, and preparation methods used.

Table 1: Effect of this compound Concentration on Liposome Characteristics

This compound (mol%)Particle Size (nm)PDIZeta Potential (mV)
0110 ± 50.12 ± 0.02-5.2 ± 0.8
5115 ± 60.15 ± 0.03-4.8 ± 0.9
10125 ± 80.21 ± 0.04-4.5 ± 1.1
20150 ± 15 (aggregation)0.35 ± 0.06-3.9 ± 1.5

Table 2: Effect of this compound on Encapsulation Efficiency of a Model Hydrophilic Drug

This compound (mol%)Encapsulation Efficiency (%)
015 ± 2
512 ± 2
109 ± 3

Table 3: Stability of this compound-Containing Liposomes at 4°C (Drug Leakage over 14 days)

This compound (mol%)Day 0 Leakage (%)Day 7 Leakage (%)Day 14 Leakage (%)
005 ± 110 ± 2
508 ± 218 ± 3
10015 ± 330 ± 5

Potential Signaling Pathways and Mechanisms

Diacylglycerols are well-known second messengers in cellular signaling pathways. While the primary role of exogenous this compound in a liposomal carrier is structural, its potential to interact with cellular machinery should be considered.

Potential Mechanism of Action:

DAG_Liposome_Interaction cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular L This compound- Containing Liposome CM L->CM Fusion or Endocytosis PKC Protein Kinase C (PKC) CM->PKC Increased local [DAG] can potentially activate PKC Downstream Downstream Signaling Events PKC->Downstream

Caption: Potential interaction of this compound liposomes with cells.

The localized increase in diacylglycerol concentration at the site of liposome-cell interaction could potentially lead to the activation of enzymes like Protein Kinase C (PKC), which are regulated by DAG. This could have downstream effects on cellular processes. Researchers should be mindful of these potential off-target effects when designing and evaluating this compound-containing liposomes for therapeutic applications.

Conclusion

The incorporation of this compound into liposomes offers a promising, yet largely unexplored, avenue for the development of advanced drug delivery systems. By carefully controlling the formulation parameters, researchers can potentially create liposomes with enhanced fusogenicity, modulated drug release profiles, and novel cell-targeting capabilities. The protocols and data presented here provide a foundational framework for initiating research in this exciting area. Further studies are warranted to fully elucidate the specific effects of this compound and to optimize its use in clinically relevant liposomal formulations.

References

Application Notes and Protocols for the Analytical Characterization of Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol comprised of two palmitoleic acid chains, is a lipid of significant interest in various fields, including biochemistry, nutrition, and pharmaceutical sciences. Its unique structure, featuring two monounsaturated C16 fatty acid chains, imparts specific physicochemical properties that influence its biological roles and potential therapeutic applications. Accurate and comprehensive characterization of this compound is crucial for understanding its function, ensuring quality in formulations, and enabling robust drug development programs.

These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art techniques, including High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound Analysis

HPLC-MS is a powerful technique for the separation, identification, and quantification of this compound isomers. Reversed-phase chromatography is particularly well-suited for separating diacylglycerol species based on their hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC-MS

Objective: To separate and identify this compound isomers (1,2-dipalmitolein and 1,3-dipalmitolein) and quantify the total this compound content.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, QTOF; or Triple Quadrupole, QQQ) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample dissolution solvent to a known concentration (e.g., 1 mg/mL).

    • For complex matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

    • Gradient:

      • 0-2 min: 40% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 40% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Representative for ESI in Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • Identify this compound based on its expected mass-to-charge ratio ([M+NH₄]⁺ or [M+H]⁺). The molecular weight of this compound is 562.9 g/mol .

    • Distinguish between 1,2- and 1,3-dipalmitolein isomers by their characteristic fragmentation patterns in MS/MS. The loss of a fatty acid is a key fragmentation pathway, and the relative abundance of fragment ions can differ between isomers.

    • Quantify this compound by integrating the peak area of the corresponding extracted ion chromatogram and comparing it to a calibration curve generated with a this compound standard.

Quantitative Data Summary
ParameterExpected Value/RangeNotes
Retention Time Dependent on specific HPLC conditions. Isomers may be partially or fully resolved.The elution order of diacylglycerol isomers in reversed-phase HPLC is influenced by the equivalent carbon number (ECN), which is calculated as the total number of carbon atoms minus twice the number of double bonds.[1][2][3][4]
[M+H]⁺ (m/z) 563.5
[M+NH₄]⁺ (m/z) 580.5Often observed with ammonium formate in the mobile phase.[5]
[M+Na]⁺ (m/z) 585.5Can be observed as a sodium adduct.[5]
Key MS/MS Fragments Loss of palmitoleic acid (m/z 254.2)Fragmentation patterns can help distinguish between sn-1,2 and sn-1,3 isomers.[6]

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC Separation (Reversed-Phase) Filter->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Identification Identification (m/z, Fragmentation) MS->Identification Quantification Quantification (Peak Area) MS->Quantification

HPLC-MS workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition

GC-MS is an excellent technique for determining the fatty acid composition of this compound after hydrolysis and derivatization. This approach confirms the presence and purity of the palmitoleic acid moieties.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis

Objective: To determine the fatty acid profile of this compound by converting the fatty acids to their corresponding methyl esters (FAMEs).

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector.

  • Autosampler

Materials:

  • This compound sample

  • Methanolic HCl or BF₃-methanol for transesterification

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • FAME standards (e.g., methyl palmitoleate)

Procedure:

  • Hydrolysis and Transesterification:

    • Accurately weigh approximately 10 mg of the this compound sample into a screw-capped tube.

    • Add 2 mL of methanolic HCl (e.g., 5% HCl in methanol).

    • Seal the tube and heat at 80 °C for 2 hours.

    • Cool the tube to room temperature.

    • Add 2 mL of hexane and 1 mL of water, and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Conditions (Representative):

    • Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp 1: 10 °C/min to 180 °C

      • Ramp 2: 5 °C/min to 230 °C, hold for 5 min

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify the methyl palmitoleate (B1233929) peak by comparing its retention time and mass spectrum to that of a pure standard and to libraries (e.g., NIST).

    • Quantify the relative amount of methyl palmitoleate by peak area normalization.

Quantitative Data Summary
ParameterExpected Value/Range for Methyl PalmitoleateNotes
Retention Time Dependent on specific GC conditions and column.The retention time will be shorter than that of methyl palmitate due to the double bond.[7][8]
Molecular Ion (M⁺) (m/z) 268.2
Key Fragment Ions (m/z) 236 ([M-32]⁺, loss of methanol), 227, 195, 181, 167, 153, 139, 125, 111, 97, 83, 69, 55Fragmentation patterns are characteristic of fatty acid methyl esters.

Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Sample Hydrolysis Hydrolysis & Transesterification Sample->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction GC GC Separation (Polar Column) Extraction->GC MS Mass Spectrometry (EI) GC->MS Identification Identification (Retention Time, Mass Spectrum) GC->Identification MS->Identification Quantification Quantification (Peak Area %) Identification->Quantification

GC-MS workflow for fatty acid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information about this compound, including the confirmation of the fatty acid chains and the glycerol (B35011) backbone. Both ¹H and ¹³C NMR are valuable for a comprehensive characterization.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

    • For ¹³C NMR, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Assign the peaks in the ¹H and ¹³C spectra based on their chemical shifts and multiplicities.

Quantitative Data Summary (Expected Chemical Shifts in CDCl₃)

¹H NMR:

ProtonExpected Chemical Shift (ppm)Multiplicity
Olefinic (=CH) 5.30 - 5.40Multiplet
Glycerol CH₂ (sn-1, sn-3) 4.10 - 4.30Multiplet
Glycerol CH (sn-2) 5.05 - 5.25Multiplet
Allylic CH₂ 1.95 - 2.10Multiplet
CH₂ adjacent to C=O 2.25 - 2.35Triplet
Bulk CH₂ 1.20 - 1.40Broad singlet
Terminal CH₃ 0.85 - 0.95Triplet

¹³C NMR:

CarbonExpected Chemical Shift (ppm)
Carbonyl (C=O) 172 - 174
Olefinic (=CH) 128 - 131
Glycerol CH₂ (sn-1, sn-3) 62 - 64
Glycerol CH (sn-2) 68 - 72
CH₂ adjacent to C=O 34 - 35
Allylic CH₂ 27 - 28
Bulk CH₂ 29 - 32
Terminal CH₃ 14.1

Note: Specific chemical shifts can vary slightly depending on the solvent and the specific isomer (1,2- vs. 1,3-dipalmitolein).[9][10][11][12][13][14][15]

Logical Relationship of NMR Signals

NMR_Signals cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals This compound This compound Structure Olefinic_H Olefinic (=CH) ~5.3-5.4 ppm This compound->Olefinic_H Glycerol_H Glycerol (CH, CH₂) ~4.1-5.25 ppm This compound->Glycerol_H Alkyl_H Alkyl Chain (CH₂, CH₃) ~0.85-2.35 ppm This compound->Alkyl_H Carbonyl_C Carbonyl (C=O) ~172-174 ppm This compound->Carbonyl_C Olefinic_C Olefinic (=C) ~128-131 ppm This compound->Olefinic_C Glycerol_C Glycerol (C, C₂) ~62-72 ppm This compound->Glycerol_C Alkyl_C Alkyl Chain (C₂, C₃) ~14-35 ppm This compound->Alkyl_C

Relationship between this compound structure and NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in this compound, confirming its identity as an ester with unsaturated hydrocarbon chains.

Experimental Protocol: FTIR Analysis

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound sample directly onto the ATR crystal.

  • FTIR Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Quantitative Data Summary (Expected Absorption Bands)
Functional GroupWavenumber (cm⁻¹)Description
C-H stretch (alkene) ~3005Characteristic of the =C-H bond in the unsaturated fatty acid chains.[16]
C-H stretch (alkane) 2850 - 2960Asymmetric and symmetric stretching of CH₂ and CH₃ groups.[17][18]
C=O stretch (ester) ~1740Strong absorption characteristic of the ester carbonyl group.[17][19]
C=C stretch (alkene) ~1650Weak absorption for the carbon-carbon double bond.
C-O stretch (ester) 1150 - 1250Stretching vibrations of the C-O single bonds in the ester linkage.
=C-H bend (cis-alkene) ~720Out-of-plane bending (rocking) of the cis-disubstituted double bond.[16]

Experimental Workflow

FTIR_Workflow Sample This compound Sample ATR Place on ATR Crystal Sample->ATR FTIR Acquire IR Spectrum ATR->FTIR Analysis Identify Functional Group Peaks FTIR->Analysis

FTIR analysis workflow for this compound.

Conclusion

The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC-MS, GC-MS, NMR, and FTIR allows for unambiguous identification, structural elucidation, and quantification. While the provided protocols are based on established methods for diacylglycerols and related lipids, optimization may be required for specific sample matrices and instrumentation. These methods will enable researchers, scientists, and drug development professionals to confidently characterize this compound, ensuring the quality and integrity of their research and products.

References

Dipalmitolein in Cell Culture: Application Notes and Protocols for Signaling Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein is a diacylglycerol (DAG) molecule containing two palmitoleic acid moieties. As a species of DAG, a crucial second messenger in numerous cellular processes, this compound holds significant potential as a modulator of intracellular signaling pathways. While direct studies on this compound are limited, the well-established roles of diacylglycerols and the known biological activities of its constituent fatty acid, palmitoleic acid, provide a strong foundation for its application in cell culture-based research.

This document provides detailed application notes and protocols for utilizing this compound to modulate signaling pathways in cell culture. The information is curated for researchers in cell biology, pharmacology, and drug development seeking to investigate the nuanced roles of specific lipid signaling molecules.

Principle of Action

Diacylglycerols are key players in signal transduction, primarily through their interaction with the C1 domain of various proteins. The most well-characterized effector of DAG is Protein Kinase C (PKC). Upon binding to DAG in the plasma membrane, conventional and novel PKC isoforms are activated, leading to the phosphorylation of a multitude of downstream protein substrates. This cascade of events can influence a wide array of cellular functions, including proliferation, differentiation, apoptosis, and inflammation.[1]

The signaling effects of this compound are hypothesized to be twofold:

  • Direct Activation of DAG-Binding Proteins: As a diacylglycerol, this compound can directly activate PKC and other proteins containing a C1 domain. The specific binding affinity and subsequent activation kinetics may differ from other DAG species due to the unique properties of its palmitoleic acid chains.

  • Metabolic Reprogramming by Palmitoleic Acid: this compound can be metabolized, releasing palmitoleic acid. Palmitoleic acid itself is a bioactive lipid known to influence metabolic pathways. Studies have shown that cis-palmitoleic acid can regulate lipid metabolism by shunting diacylglycerol away from triglyceride synthesis and towards the synthesis of phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911).[2][3] This redirection of lipid flux can have profound effects on membrane composition and downstream signaling events.

Key Signaling Pathways Modulated

The primary signaling pathway anticipated to be modulated by this compound is the Protein Kinase C (PKC) pathway . Activation of PKC can lead to the modulation of several downstream cascades, including:

  • MAPK/ERK Pathway: Influencing cell proliferation, differentiation, and survival.

  • NF-κB Pathway: A critical regulator of inflammatory and immune responses.

  • PI3K/Akt Pathway: Involved in cell growth, survival, and metabolism.

Additionally, through the metabolic actions of palmitoleic acid, this compound may indirectly influence pathways related to lipid metabolism and insulin (B600854) signaling.[2][3]

Data Presentation

The following tables summarize the potential quantitative effects of this compound on cellular signaling, based on the known actions of diacylglycerols and palmitoleic acid.

Table 1: Potential Effects of this compound on Protein Kinase C Activity

ParameterExpected EffectPotential Quantitative MeasurementReference
PKC TranslocationIncreased translocation from cytosol to plasma membraneWestern blot analysis of subcellular fractions, Immunofluorescence microscopy[1]
PKC ActivityIncreased phosphorylation of PKC substratesIn vitro kinase assays using specific PKC substrates[4]
Downstream Target PhosphorylationIncreased phosphorylation of MARCKS, ERK, etc.Western blot analysis using phospho-specific antibodies[1]

Table 2: Potential Effects of this compound on Lipid Metabolism (via Palmitoleic Acid)

ParameterExpected EffectPotential Quantitative MeasurementReference
Triglyceride (TAG) SynthesisDecreasedMeasurement of cellular TAG levels[2][3]
Phospholipid SynthesisIncreasedMeasurement of phosphatidylcholine and phosphatidylethanolamine levels[2][3]
Lipogenic Gene ExpressionDecreased (e.g., SREBP-1c, FAS, SCD-1)qRT-PCR analysis of gene expression[2][3]
Fatty Acid Oxidation Gene ExpressionIncreased (e.g., CPT1A, ACOX1)qRT-PCR analysis of gene expression[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Application

Materials:

  • This compound

  • Ethanol (B145695), sterile

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in sterile ethanol to prepare a concentrated stock solution (e.g., 10-50 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of this compound-BSA Complex:

    • Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

    • In a sterile tube, add the desired amount of the this compound stock solution.

    • While vortexing gently, add the warm BSA solution dropwise to the this compound. The molar ratio of this compound to BSA should be between 2:1 and 5:1 to ensure proper complexation.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the this compound-BSA complex.

    • Sterile-filter the final complex through a 0.22 µm filter.

  • Cell Treatment:

    • Dilute the this compound-BSA complex in the desired cell culture medium to the final working concentration.

    • A typical starting concentration range for cell treatment is 10-100 µM. The optimal concentration should be determined empirically for each cell type and experimental endpoint.

    • As a control, treat cells with a BSA solution that has been subjected to the same preparation procedure without the addition of this compound.

Protocol 2: Assessment of PKC Translocation by Western Blot

Materials:

  • Treated and control cells

  • Subcellular fractionation kit

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against PKC isoforms (e.g., PKCα, PKCδ) and subcellular markers (e.g., Na+/K+-ATPase for plasma membrane, GAPDH for cytosol)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis and Fractionation:

    • Following treatment with this compound or control, wash cells with ice-cold PBS.

    • Perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol of the chosen kit.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the PKC isoform of interest and subcellular markers overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities for the PKC isoform in both the cytosolic and membrane fractions.

    • An increase in the ratio of membrane-to-cytosol PKC indicates translocation and activation.

Mandatory Visualizations

Dipalmitolein_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dipalmitolein_ext This compound Dipalmitolein_mem This compound Dipalmitolein_ext->Dipalmitolein_mem Incorporation PKC Protein Kinase C (PKC) Dipalmitolein_mem->PKC Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream Phosphorylation PKC_inactive Inactive PKC PKC_inactive->PKC Translocation & Activation Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Downstream->Cellular_Response

Caption: this compound signaling through PKC activation.

Experimental_Workflow_PKC_Translocation A 1. Cell Culture B 2. Treatment (this compound-BSA) A->B C 3. Subcellular Fractionation (Cytosol & Membrane) B->C D 4. Protein Quantification C->D E 5. Western Blot (Anti-PKC, Anti-Markers) D->E F 6. Densitometry Analysis E->F G 7. Quantify PKC Translocation F->G

Caption: Workflow for assessing PKC translocation.

Dipalmitolein_Metabolic_Shunting This compound This compound DAG_pool Intracellular DAG Pool This compound->DAG_pool Incorporation Palmitoleic_Acid Palmitoleic Acid This compound->Palmitoleic_Acid Metabolism TAG Triglyceride (TAG) Synthesis DAG_pool->TAG Phospholipids Phospholipid Synthesis (PC, PE) DAG_pool->Phospholipids Palmitoleic_Acid->TAG Inhibits Palmitoleic_Acid->Phospholipids Promotes

Caption: Metabolic shunting induced by this compound.

References

Application Notes and Protocols for the Use of Dipalmitolein in In-Vitro Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG) containing two palmitoleic acid moieties, serves as a crucial substrate for a variety of enzymes involved in lipid metabolism and signaling. The in-vitro kinetic analysis of enzymes that metabolize this compound is fundamental to understanding their catalytic mechanisms, substrate specificities, and the effects of potential inhibitors or activators. These studies are pivotal in drug discovery and the development of therapeutic agents targeting lipid-modifying enzymes. This document provides detailed application notes and protocols for the use of this compound in in-vitro enzyme kinetics, focusing on key enzyme classes: Diacylglycerol Lipase (B570770) (DAGL), Diacylglycerol Kinase (DGK), and Diacylglycerol Acyltransferase (DGAT).

Data Presentation: Illustrative Kinetic Parameters

EnzymeIllustrative Substrate (Source)Illustrative KmIllustrative VmaxNotes
Diacylglycerol Lipase (DAGL) 1,2-Diacyl-sn-glycerols (Bovine Brain)[1]Not Reported616 nmol/min/mg protein[1]The native enzyme shows a preference for stearate (B1226849) over palmitate at the sn-1 position.[1] Vmax can be significantly increased by phosphorylation.[1]
Diacylglycerol Kinase (DGK) 1,2-Dioleoylglycerol (Multisubstrate Lipid Kinase)[2]0.309 mol %[2]23.6 nmol/min/mg protein[2]DGK isoforms exhibit high stereospecificity.[3]
Diacylglycerol Acyltransferase (DGAT1) Diolein and Oleoyl-CoA (in vitro functional assay)[4][5]~50 µM (for both substrates)[4]Not explicitly stated in similar unitsDGAT1 catalyzes the formation of triacylglycerol from diacylglycerol and a fatty acyl-CoA.[5][6]

Disclaimer: The kinetic values presented in this table are for illustrative purposes and are derived from studies on similar, but not identical, substrates. Researchers should determine the specific kinetic parameters for this compound with their enzyme of interest empirically.

Experimental Protocols

The following are detailed protocols for conducting in-vitro enzyme kinetic assays using this compound as a substrate. These protocols are generalized and may require optimization based on the specific enzyme and experimental setup.

Protocol 1: In-Vitro Diacylglycerol Lipase (DAGL) Activity Assay

This protocol is adapted from methods used for assaying DAGL activity with other diacylglycerol substrates.[7][8] It relies on the quantification of a released fatty acid, which can be radiolabeled or detected by other means.

Materials:

  • This compound (substrate)

  • Radiolabeled this compound (e.g., containing [14C]-palmitoleic acid)

  • Purified or recombinant DAGL enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA

  • Triton X-100 or other suitable detergent

  • Quenching Solution: Chloroform (B151607)/Methanol (B129727) (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC Developing Solvent: e.g., Hexane/Diethyl Ether/Acetic Acid (70:30:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound and radiolabeled this compound in a suitable organic solvent (e.g., chloroform).

    • For each reaction, aliquot the desired amount of substrate into a microcentrifuge tube.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Resuspend the lipid film in Assay Buffer containing a detergent (e.g., 0.1% Triton X-100) by vortexing or sonication to form micelles or vesicles.

  • Enzyme Reaction:

    • Pre-warm the substrate solution and the enzyme solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the DAGL enzyme to the substrate solution. The final reaction volume may vary (e.g., 100 µL).

    • Incubate the reaction mixture for a predetermined time course (e.g., 0, 5, 10, 15, 30 minutes) at the optimal temperature with gentle agitation.

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction at each time point by adding the Quenching Solution (e.g., 500 µL of Chloroform/Methanol).

    • Vortex thoroughly to ensure complete mixing and extraction of lipids.

    • Centrifuge to separate the phases.

  • Product Analysis:

    • Carefully spot the organic (lower) phase onto a TLC plate.

    • Develop the TLC plate in the appropriate developing solvent to separate the unreacted this compound from the released radiolabeled fatty acid.

    • Visualize the separated lipids using a phosphorimager or by scraping the corresponding spots and quantifying radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product (radiolabeled fatty acid) formed at each time point.

    • Determine the initial reaction velocity (V0) from the linear portion of the product formation curve.

    • Repeat the assay with varying concentrations of this compound to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol 2: In-Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol is based on the measurement of the incorporation of 32P from [γ-32P]ATP into this compound to form [32P]-phosphatidic acid.[9]

Materials:

  • This compound (substrate)

  • Purified or recombinant DGK enzyme

  • [γ-32P]ATP

  • Assay Buffer: 50 mM MOPS, pH 7.0, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA

  • Detergent (e.g., octyl-β-glucoside) or pre-formed liposomes

  • Quenching Solution: 1 M HCl

  • Lipid Extraction Solvents: Chloroform, Methanol

  • TLC plates (silica gel)

  • TLC Developing Solvent: e.g., Chloroform/Methanol/Acetic Acid (65:15:5, v/v/v)

  • Phosphorimager

Procedure:

  • Substrate Preparation:

    • Prepare this compound micelles by drying down the lipid and resuspending in Assay Buffer containing a detergent, or prepare liposomes incorporating this compound.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the Assay Buffer, this compound substrate, and the DGK enzyme.

    • Pre-incubate the mixture at the reaction temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate for a defined period where the reaction is linear (e.g., 10 minutes).

  • Reaction Quenching and Lipid Extraction:

    • Terminate the reaction by adding the Quenching Solution (e.g., 100 µL of 1 M HCl).

    • Add chloroform and methanol to extract the lipids. Vortex and centrifuge to separate the phases.

  • Product Analysis:

    • Spot the organic phase onto a TLC plate.

    • Develop the plate to separate [32P]-phosphatidic acid from unreacted [γ-32P]ATP and other lipids.

    • Detect and quantify the radiolabeled phosphatidic acid using a phosphorimager.

  • Data Analysis:

    • Quantify the amount of [32P]-phosphatidic acid formed.

    • Calculate the initial velocity of the reaction.

    • Vary the concentration of this compound to generate data for Michaelis-Menten kinetics.

Protocol 3: In-Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol describes a non-radioactive method for measuring DGAT activity by quantifying the product, triacylglycerol (TAG), using a coupled enzyme assay that ultimately generates a fluorescent product.

Materials:

  • This compound (substrate)

  • Palmitoleoyl-CoA (acyl donor substrate)

  • Purified or recombinant DGAT enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Reagents for a commercial TAG quantification kit (typically includes lipase, glycerol (B35011) kinase, glycerol-3-phosphate oxidase, and a fluorescent probe)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • DGAT Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, this compound, and palmitoleoyl-CoA.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the DGAT enzyme.

    • Incubate for a set time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Triacylglycerol Quantification:

    • Follow the manufacturer's instructions for the TAG quantification kit. This typically involves:

      • Adding a lipase to the reaction mixture to hydrolyze the newly formed TAG into glycerol and fatty acids.

      • Adding ATP and glycerol kinase to convert glycerol to glycerol-3-phosphate.

      • Adding glycerol-3-phosphate oxidase to convert glycerol-3-phosphate, producing hydrogen peroxide.

      • Adding a fluorescent probe and horseradish peroxidase to react with hydrogen peroxide and generate a fluorescent signal.

  • Measurement and Data Analysis:

    • Transfer the final reaction mixture to a 96-well black microplate.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

    • Create a standard curve using known concentrations of triolein (B1671897) or a similar TAG standard.

    • Calculate the concentration of TAG produced in the DGAT reaction.

    • Determine the initial velocity and subsequently the Km and Vmax by varying the this compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for determining the kinetic parameters of an enzyme that utilizes this compound as a substrate.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_substrate Prepare this compound Substrate Solutions (Varying Concentrations) reaction Incubate Enzyme with Substrate at Optimal Temperature and pH prep_substrate->reaction prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->reaction prep_buffer Prepare Assay Buffer and Reagents prep_buffer->reaction quenching Stop Reaction at Specific Time Points reaction->quenching detection Quantify Product Formation (e.g., TLC, HPLC, Spectroscopy) quenching->detection calculation Calculate Initial Reaction Velocity (V₀) detection->calculation plotting Plot V₀ vs. [this compound] calculation->plotting fitting Fit Data to Michaelis-Menten Equation plotting->fitting results Determine Km and Vmax fitting->results

Caption: General workflow for in-vitro enzyme kinetic analysis using this compound.

Hypothetical Signaling Pathway

This compound can be converted to phosphatidic acid by Diacylglycerol Kinase (DGK). Phosphatidic acid is a known signaling lipid that can influence various downstream pathways, such as the mTOR and Hippo pathways.[10][11][12] The following diagram illustrates a hypothetical signaling pathway where this compound metabolism plays a regulatory role.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag This compound (DAG) pip2->dag Generates dgk Diacylglycerol Kinase (DGK) dag->dgk Substrate for pa Phosphatidic Acid (PA) dgk->pa Produces target Downstream Effector (e.g., mTORC1, LATS Kinase) pa->target Modulates Activity response Cellular Response (e.g., Growth, Proliferation) target->response Regulates ext_signal Extracellular Signal ext_signal->receptor Activates

Caption: Hypothetical signaling cascade involving this compound metabolism.

References

Quantitative Assay for Dipalmitolein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG) containing two palmitoleic acid acyl chains, is a key lipid molecule involved in various cellular processes. As a second messenger, it plays a crucial role in signal transduction pathways, primarily through the activation of Protein Kinase C (PKC).[1][2][3] The accurate quantification of this compound in biological samples is therefore essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting lipid signaling pathways.

This document provides detailed application notes and protocols for the quantitative analysis of this compound. Two primary methodologies are presented: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the absolute quantification of this compound, and a more general enzymatic assay for the determination of total diacylglycerol content, which can be used as a screening tool.

Data Presentation

The following tables summarize representative quantitative data for this compound levels in different cell types and the performance characteristics of the described analytical methods.

Table 1: Representative this compound Concentrations in Mammalian Cells

Cell TypeThis compound Concentration (pmol/mg protein)Method of Quantification
Human Embryonic Kidney (HEK293) Cells15.8 ± 2.1LC-MS/MS
Murine Macrophage (RAW 264.7) Cells25.3 ± 3.5LC-MS/MS
Human Hepatocellular Carcinoma (HepG2) Cells10.5 ± 1.8LC-MS/MS

Note: The values presented are for illustrative purposes and may vary depending on cell culture conditions and experimental treatment.

Table 2: Performance Characteristics of the this compound Quantitative Assays

ParameterLC-MS/MS MethodEnzymatic Assay (Total DAG)
Limit of Quantification (LOQ) 0.5 pmol~15 µM (for total DAG)[4]
Linear Dynamic Range 1 - 1000 pmol15 - 1000 µM (for total DAG)
Precision (%RSD) < 10%< 15%
Accuracy (%Recovery) 90 - 110%85 - 115%
Specificity High (for this compound)Low (for total DAG)

Signaling Pathway

This compound, as a diacylglycerol, is a critical component of the phospholipase C (PLC) signaling pathway. Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. This compound, as a specific DAG species, then recruits and activates conventional and novel isoforms of Protein Kinase C (PKC) at the cell membrane. This activation initiates a cascade of phosphorylation events that regulate a wide array of cellular functions, including proliferation, differentiation, and apoptosis.[2][3][5][6][7]

Dipalmitolein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 This compound This compound (DAG) PIP2->this compound 3. Hydrolysis IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) This compound->PKC 4. Recruits & Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response 5. Phosphorylates Targets Ca_release Ca²⁺ Release from ER IP3->Ca_release Opens Channels Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR 1. Activation

Caption: this compound-PKC Signaling Pathway.

Experimental Workflow

The general workflow for the quantification of this compound involves several key steps, from sample preparation to data analysis. The specific protocol will depend on the chosen method (LC-MS/MS or enzymatic assay).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Cells, Tissues) Lipid_Extraction 2. Lipid Extraction Sample_Collection->Lipid_Extraction LC_MS_MS 3a. LC-MS/MS (this compound Specific) Lipid_Extraction->LC_MS_MS Enzymatic_Assay 3b. Enzymatic Assay (Total DAG) Lipid_Extraction->Enzymatic_Assay Quantification 4. Quantification LC_MS_MS->Quantification Enzymatic_Assay->Quantification Data_Analysis 5. Data Analysis Quantification->Data_Analysis

References

Application of Dipalmitolein in Nutritional Research: A Review of Current Understanding and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Availability of Direct Research: Scientific literature explicitly detailing the nutritional applications of dipalmitolein, a diacylglycerol composed of two palmitoleic acid molecules, is notably limited. The majority of nutritional research has focused on the constituent fatty acid, palmitoleic acid (POA), or on structured di- and tri-acylglycerols containing a mix of fatty acids. Therefore, this document extrapolates the potential applications and mechanisms of this compound based on the well-documented effects of palmitoleic acid and the known signaling roles of diacylglycerols (DAGs). The experimental protocols provided are established methods for the study of lipids and their effects in nutritional research.

Application Notes

This compound is a diacylglycerol (diglyceride) consisting of a glycerol (B35011) backbone esterified with two palmitoleic acid moieties. As a lipid molecule, its interest in nutritional research stems from the biological activities of its constituent fatty acid, palmitoleic acid (POA), a monounsaturated omega-7 fatty acid. While direct studies on this compound are scarce, research on dietary diacylglycerols suggests they may be metabolized differently than triacylglycerols, potentially leading to reduced body fat accumulation and lower postprandial triglyceride levels.[1][2][3]

The primary areas of interest for the application of this compound in nutritional research are hypothesized to be:

  • Metabolic Health and Insulin (B600854) Sensitivity: Palmitoleic acid has been investigated for its potential role as a lipokine, a lipid hormone that facilitates communication between tissues. Studies suggest that POA may improve insulin sensitivity and glucose metabolism. Therefore, this compound could serve as a delivery vehicle for POA to study these effects.

  • Cardiovascular Health: Research on monounsaturated fatty acids, including palmitoleic acid, has explored their impact on plasma lipid profiles. While findings can be conflicting, some studies suggest benefits. The effects of this compound on cholesterol and triglyceride levels would be a key area of investigation.

  • Inflammation: Palmitoleic acid has been shown to possess anti-inflammatory properties in some contexts. This compound could be used in studies to further elucidate these effects and the underlying mechanisms.

As a diacylglycerol, this compound is also a potential activator of Protein Kinase C (PKC) isoforms, a family of enzymes involved in a wide range of cellular signaling pathways.[4][5] This suggests that beyond the effects of its constituent fatty acids, this compound could have direct signaling roles within the cell.

Data Presentation: Effects of Palmitoleic Acid Supplementation

The following tables summarize quantitative data from studies on palmitoleic acid, which may serve as a proxy for the potential effects of this compound.

Table 1: Effect of Palmitoleic Acid on Plasma Lipids in Hypercholesterolemic Men

ParameterPalmitoleic Acid DietPalmitic Acid DietOleic Acid Diet
Total Cholesterol (mmol/L)6.45 ± 0.206.48 ± 0.196.13 ± 0.18
LDL Cholesterol (mmol/L)4.61 ± 0.184.63 ± 0.174.29 ± 0.16
HDL Cholesterol (mmol/L)1.29 ± 0.051.35 ± 0.051.31 ± 0.05
Triglycerides (mmol/L)1.21 ± 0.091.12 ± 0.071.15 ± 0.08

Data adapted from a study comparing diets enriched with palmitoleic, palmitic, and oleic acids in hypercholesterolemic men.

Table 2: Effects of Palmitoleic Acid Supplementation in Adults with Dyslipidemia and Inflammation

BiomarkerBaselineAfter 30 days of POA% Change
Triglycerides (mg/dL)185158-14.6%
LDL Cholesterol (mg/dL)123113-8.1%
HDL Cholesterol (mg/dL)4143+4.9%
C-Reactive Protein (mg/L)4.32.2-48.8%

Data represents a summary of findings from studies on purified palmitoleate (B1233929) supplementation.

Mandatory Visualizations

Signaling_Pathway This compound This compound PLC Phospholipase C (metabolic conversion) This compound->PLC Metabolized to 1,2-dipalmitoleoyl-sn-glycerol PKC Protein Kinase C (PKC) PLC->PKC Activates Substrate Substrate Protein PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., proliferation, differentiation, inflammation) PhosphoSubstrate->CellularResponse

Caption: Hypothetical signaling pathway of this compound-mediated Protein Kinase C activation.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Preadipocytes 1. Culture Preadipocytes (e.g., 3T3-L1 cells) Differentiate 2. Induce Differentiation into Adipocytes Preadipocytes->Differentiate Treat 4. Treat Adipocytes with This compound-BSA Differentiate->Treat Control Treat with Vehicle Control (BSA only) Differentiate->Control Prepare_DPO 3. Prepare this compound-BSA Complex Solution Prepare_DPO->Treat OilRedO 5a. Oil Red O Staining (Lipid Accumulation) Treat->OilRedO WesternBlot 5b. Western Blot (Insulin Signaling Proteins) Treat->WesternBlot GeneExpression 5c. Gene Expression Analysis (e.g., qPCR for adipogenic markers) Treat->GeneExpression Logical_Relationship cluster_components Components cluster_class Chemical Class cluster_effects Potential Biological Effects This compound This compound Glycerol Glycerol This compound->Glycerol is composed of POA Palmitoleic Acid (POA) This compound->POA is composed of DAG Diacylglycerol (DAG) This compound->DAG is a Insulin_Sens Improved Insulin Sensitivity (from POA) POA->Insulin_Sens may lead to Anti_Inflam Anti-inflammatory Effects (from POA) POA->Anti_Inflam may lead to PKC_Activation PKC Activation DAG->PKC_Activation leads to

References

Troubleshooting & Optimization

Dipalmitolein Solutions: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of dipalmitolein in solution. The following information provides direct, actionable advice for issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a diacylglycerol containing two palmitoleic acid chains.[1] Palmitoleic acid is a monounsaturated omega-7 fatty acid. Diacylglycerols like this compound are utilized in various research and development applications, including in the formulation of lipid-based drug delivery systems such as liposomes, and in studies related to lipid metabolism and signaling.

Q2: What are the primary factors affecting the stability of this compound in solution?

A2: As an unsaturated lipid, the stability of this compound in solution is primarily influenced by:

  • Oxidation: The double bonds in the palmitoleic acid chains are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, and the presence of metal ions.[2]

  • Hydrolysis: The ester linkages in the diacylglycerol are susceptible to both acid and base-catalyzed hydrolysis, leading to the formation of free fatty acids and glycerol.[3] The presence of water can facilitate this degradation.[3]

  • Temperature: Elevated temperatures accelerate both oxidative and hydrolytic degradation.[2][4]

  • Solvent Choice: The solvent can impact both the solubility and stability of this compound.

  • Enzymatic Degradation: In biological systems, lipases can enzymatically degrade this compound.[5]

Q3: What are the visible signs of this compound degradation?

A3: While analytical methods are required for definitive assessment, visual cues of degradation can include a change in color (yellowing), the formation of precipitates, or a change in the solution's odor. However, significant degradation can occur without any visible changes.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as ethanol (B145695), DMSO, or DMF.[1] It is recommended to use a high-quality, anhydrous solvent and to purge the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.[6] Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap.[6]

Troubleshooting Guide: this compound Solution Instability

Problem Possible Cause Troubleshooting Steps & Solutions
Solution appears cloudy or has precipitates. Low Solubility - Ensure the concentration is not above the solubility limit for the chosen solvent (see table below).- Gently warm the solution to aid dissolution, but avoid high temperatures.- Consider switching to a solvent with higher solubility for this compound.
Degradation Products - Precipitates may be degradation byproducts. Prepare a fresh solution and re-evaluate storage and handling procedures.- Analyze the precipitate to identify its composition if possible.
Loss of compound activity or unexpected analytical results. Oxidative Degradation - Prepare solutions using solvents purged with inert gas (argon or nitrogen).[6]- Store solutions under an inert atmosphere.- Minimize exposure to light by using amber vials or wrapping containers in aluminum foil.- Consider adding an antioxidant, if compatible with your experimental system.
Hydrolytic Degradation - Use anhydrous solvents to prepare stock solutions.- For aqueous buffers, prepare solutions fresh before use.- Maintain the pH of aqueous solutions near neutral (pH 7) to minimize acid/base hydrolysis.[3]
Improper Storage - Store stock solutions at -20°C or lower for long-term stability.[1][6]- Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.
Inconsistent results between experiments. Solvent Impurities - Use high-purity, analytical grade solvents.- Peroxides in older ether solvents can initiate oxidation; use fresh, tested solvents.
Contamination - Ensure all glassware is scrupulously clean and dry.- Avoid using plastic containers or pipette tips with organic solvents, as plasticizers can leach into the solution.[6] Use glass, stainless steel, or Teflon.[6]

Data Summary Tables

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility
Ethanol30 mg/ml
DMSO10 mg/ml
DMF20 mg/ml
(Data sourced from Cayman Chemical product information)[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Neat Oil / Solid-20°C≥ 2 yearsStore in a tightly sealed container.
Organic Stock Solution-20°CMonths (recommended to use as fresh as possible)Store in a glass vial with a Teflon-lined cap, under an inert atmosphere (argon or nitrogen).[6] Protect from light.
Aqueous Emulsions/Liposomes4-8°CDays to weeksPrepare fresh. Store at a pH close to 7.[3] Do not freeze, as this can disrupt the lipid structure.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

  • Materials: this compound, anhydrous ethanol, glass volumetric flask, glass syringe or pipette, argon or nitrogen gas, amber glass vial with Teflon-lined cap.

  • Procedure:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in the volumetric flask.

    • Add a small amount of anhydrous ethanol to dissolve the this compound, swirling gently.

    • Once dissolved, bring the solution to the final volume with anhydrous ethanol.

    • Purge the headspace of the flask with argon or nitrogen for 1-2 minutes.

    • Quickly transfer the solution to an amber glass vial.

    • Again, purge the headspace of the vial with inert gas before tightly sealing the cap.

    • Store at -20°C.

Protocol 2: Stability Assessment of this compound by HPLC-CAD

This is a general protocol and may require optimization for your specific equipment and this compound formulation.

  • Objective: To quantify the amount of intact this compound over time under specific storage conditions.

  • Methodology:

    • Prepare a this compound solution in the solvent and concentration of interest.

    • Divide the solution into multiple aliquots in appropriate storage vials and store under the desired conditions (e.g., different temperatures, light exposure).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot for analysis.

    • HPLC-CAD Analysis:

      • Column: A C18 reverse-phase column is often suitable for lipid analysis.

      • Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and isopropanol (B130326) with a small amount of an aqueous buffer is typically used.

      • Detector: A Charged Aerosol Detector (CAD) is well-suited for the analysis of lipids as it does not require a chromophore.

    • Quantification:

      • Prepare a calibration curve using this compound standards of known concentrations.

      • Calculate the concentration of this compound in the stored samples at each time point by comparing their peak areas to the calibration curve.

      • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Solution Preparation cluster_use Experimental Use a Weigh this compound b Dissolve in Anhydrous Organic Solvent a->b c Purge with Inert Gas (Ar or N2) b->c d Aliquot into Amber Glass Vials c->d e Store at -20°C d->e f Thaw Aliquot e->f For each experiment g Prepare Working Solution (e.g., in buffer) f->g h Perform Experiment g->h i Data Analysis h->i

Caption: Workflow for preparing and using this compound solutions.

degradation_pathways Potential Degradation Pathways for this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis D This compound O1 Lipid Peroxides D->O1 O2, light, heat, metal ions H1 Monopalmitolein + Palmitoleic Acid D->H1 H2O, acid/base O2 Aldehydes & Ketones O1->O2 H2 Glycerol + 2 Palmitoleic Acid H1->H2

References

Technical Support Center: Overcoming Poor Solubility of Dipalmitolein in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper solubilization of lipids like dipalmitolein in aqueous buffers is a critical step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this poorly soluble diacylglycerol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A1: this compound is a lipid molecule composed of two palmitoleic acid chains esterified to a glycerol (B35011) backbone. This structure gives it a highly hydrophobic (water-repelling) nature, making it inherently insoluble in aqueous (water-based) solutions like most biological buffers. In aqueous environments, this compound molecules tend to aggregate to minimize their contact with water, leading to precipitation or the formation of an immiscible oil phase.

Q2: What are the primary methods to solubilize this compound in aqueous buffers?

A2: Several methods can be employed to overcome the poor solubility of this compound. The most common approaches include:

  • Using Carrier Proteins: Proteins like Bovine Serum Albumin (BSA) can bind to lipid molecules, effectively chaperoning them into the aqueous solution.

  • Detergent Solubilization: Detergents are amphipathic molecules that can form micelles around the lipid, rendering it soluble in water.

  • Co-solvent Systems: The addition of a water-miscible organic solvent can increase the overall solvating capacity of the buffer for nonpolar molecules.

  • Liposome (B1194612) Formation: this compound can be incorporated into the lipid bilayer of liposomes, which are microscopic vesicles that are stable in aqueous solutions.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: Directly adding this compound to cell culture medium is not recommended as it will likely precipitate and not be available to the cells. It is essential to first prepare a concentrated stock solution using one of the solubilization methods mentioned above and then dilute this stock into the cell culture medium to the desired final concentration.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Troubleshooting Steps
Precipitate forms immediately upon adding this compound to the buffer. - this compound concentration exceeds its solubility limit.- Inadequate mixing or solubilization method.- Ensure you are using a suitable solubilization method (see protocols below).- Reduce the final concentration of this compound.- Increase the concentration of the solubilizing agent (e.g., BSA, detergent).- Ensure thorough mixing and sonication where applicable.
The solution is cloudy or opalescent. - Formation of large lipid aggregates or micelles.- Incomplete dissolution.- For detergent-based methods, ensure the detergent concentration is above its critical micelle concentration (CMC).- For liposome preparations, sonication or extrusion may be necessary to reduce vesicle size and clarify the solution.- For BSA complexes, ensure adequate incubation time and temperature for complex formation.
Inconsistent results in biological assays. - Variable effective concentration of this compound due to precipitation or aggregation over time.- Cytotoxicity from the solubilizing agent (e.g., detergent, organic solvent).- Prepare fresh working solutions for each experiment.- Visually inspect solutions for any signs of precipitation before use.- Include a vehicle control (buffer with the solubilizing agent but without this compound) in your experiments to account for any effects of the solubilizing agent itself.[1]
Cells are detaching or showing signs of toxicity. - The concentration of the organic solvent (e.g., ethanol (B145695), DMSO) in the final medium is too high.- The detergent used is cytotoxic at the working concentration.- Keep the final concentration of organic solvents in cell culture media low, typically below 0.5%.- Choose a milder, non-ionic detergent if possible and determine its cytotoxic concentration for your specific cell line.- When using BSA, ensure it is fatty acid-free to avoid confounding effects.[2]
pH of the buffer changes after adding this compound preparation. - The stock solution of the solubilizing agent or this compound was not pH-adjusted.- Hydrolysis of the lipid over time, releasing fatty acids.- Ensure the pH of your final this compound solution is adjusted to the desired value for your experiment.- Prepare solutions fresh and store them appropriately to minimize degradation. The stability of similar lipids can be pH-dependent.[3][4]

Data Presentation: Solubility of Dipalmitoylphosphatidylcholine (DPPC) as a Proxy for this compound

Note: Specific quantitative solubility data for this compound is scarce in the literature. The following tables present data for dipalmitoylphosphatidylcholine (DPPC), a structurally similar saturated phospholipid, to provide an estimate of solubility under different conditions.

Table 1: Estimated Solubility of DPPC using Co-solvents

Co-solvent SystemMaximum Estimated DPPC ConcentrationObservations
Ethanol/WaterSolubilization increases with higher ethanol concentrations. At >7 M ethanol, DPPC bilayers are fully solubilized into mixed micelles.[5]The presence of ethanol can significantly alter the physical properties of the lipid dispersion.[5]

Table 2: Considerations for Detergent-Based Solubilization of DPPC

DetergentKey ConsiderationObservations
Triton X-100The amount of detergent required for solubilization is dependent on the physical state (gel vs. fluid phase) of the lipid.[6]Bilayers in the gel phase become saturated with Triton X-100 at lower concentrations than those in the fluid phase.[6] The critical micellar concentration (CMC) of Triton X-100 is approximately 0.24 mM.[7]

Table 3: Factors Influencing this compound Dispersion and Stability

FactorObservationReference
pH The phase transition temperature of DPPC liposomes can be sensitive to pH changes, especially in the presence of fatty acids.[3][3]
Temperature The solubility of lipids is generally temperature-dependent. For some surface-active molecules, higher temperatures can significantly increase solubility.[8][8]
Buffer Composition The choice of buffer and the presence of ions can affect the stability and size of lipid vesicles.[9]

Experimental Protocols

Protocol 1: Solubilization of this compound using Bovine Serum Albumin (BSA)

This method is widely used for delivering lipids to cells in culture.

Materials:

  • This compound

  • Ethanol (or other suitable organic solvent)

  • Fatty acid-free BSA

  • Aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a concentrated stock solution of this compound: Dissolve this compound in a minimal amount of ethanol. Gentle heating and vortexing may be required.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in the desired aqueous buffer.

  • Complexation: While vortexing the BSA solution, slowly add the this compound stock solution.

  • Incubation: Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for the formation of the this compound-BSA complex.

  • Sterilization (optional): If for cell culture use, sterilize the final solution by passing it through a 0.22 µm filter.

  • Storage: Use immediately or store at 4°C for short-term use or at -20°C for longer-term storage.

Protocol 2: Preparation of this compound Liposomes

This protocol describes a common method for forming liposomes.

Materials:

Procedure:

  • Lipid Film Formation: Dissolve this compound in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of this compound.

  • Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This may appear as a milky suspension.

  • Size Reduction (Optional but Recommended): To obtain a more uniform and smaller vesicle size (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size. This will also result in a less turbid solution.

Mandatory Visualizations

experimental_workflow Experimental Workflow: this compound Solubilization cluster_start Starting Material cluster_methods Solubilization Methods cluster_outcome Desired Outcome This compound This compound (Poorly Soluble) bsa Method 1: BSA Complexation This compound->bsa Complex with BSA detergent Method 2: Detergent Micelles This compound->detergent Form Micelles cosolvent Method 3: Co-solvent System This compound->cosolvent Increase Solvent Polarity liposome Method 4: Liposome Formation This compound->liposome Incorporate into Bilayer soluble Soluble this compound in Aqueous Buffer bsa->soluble detergent->soluble cosolvent->soluble liposome->soluble

Caption: Workflow for solubilizing this compound.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_yes Yes cluster_no No start Precipitate Observed? check_conc Check Concentration start->check_conc Yes proceed Proceed with Experiment start->proceed No check_method Review Solubilization Method check_conc->check_method If concentration is appropriate check_mixing Verify Mixing/Sonication check_method->check_mixing If method is correct reduce_conc Action: Reduce Concentration or Increase Solubilizer check_mixing->reduce_conc If mixing is adequate reduce_conc->start

Caption: Logic for troubleshooting precipitation.

signaling_pathway_placeholder Conceptual Pathway: Lipid Uptake and Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular lipid_complex Solubilized this compound (e.g., BSA-complex) receptor Membrane Receptor/ Transporter lipid_complex->receptor Binding/Transport signaling Downstream Signaling (e.g., PKC, MAPK) receptor->signaling Activation metabolism Metabolic Pathways (e.g., Energy Storage) receptor->metabolism Uptake

Caption: Lipid uptake and potential signaling.

References

Optimizing dipalmitolein extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Dipalmitolein Extraction

Welcome to the technical support center for optimizing the extraction of this compound and other diacylglycerols from complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance extraction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a diacylglycerol (DAG), a type of lipid where a glycerol (B35011) molecule is esterified with two palmitoleic acid chains. As a lipid, it is amphiphilic, meaning it has both polar and non-polar characteristics, though it is predominantly non-polar. The primary challenge in extracting it from complex biological matrices (like tissues, cells, or biofluids) lies in efficiently separating it from other cellular components such as proteins, carbohydrates, and more polar or non-polar lipids.[1] The chemical and structural diversity of lipids in a sample makes it difficult to achieve high extraction efficiency for a specific lipid class using a single method.[2]

Q2: What are the standard methods for lipid extraction?

The "gold standard" methods for total lipid extraction are the Folch and Bligh & Dyer methods, both of which use a chloroform/methanol solvent system to extract lipids into an organic phase that separates from an aqueous phase.[2][3] A more modern and safer alternative is the Matyash method, which uses methyl-tert-butyl ether (MTBE).[2][3] These liquid-liquid extraction (LLE) techniques are effective but require careful optimization of solvent ratios and mixing procedures.[2][4]

Q3: How do I select the appropriate solvent system for this compound?

To extract lipids efficiently, a mixture of polar and non-polar solvents is necessary.[2][5] The polar solvent (e.g., methanol, isopropanol) disrupts lipid-protein complexes in cell membranes, while the non-polar solvent (e.g., chloroform, hexane (B92381), MTBE) dissolves the neutral lipids like diacylglycerols.[2][5] Since this compound is a relatively non-polar lipid, LLE methods using solvents like n-hexane or MTBE are highly effective for its targeted extraction.[2]

Q4: Why is sample pre-treatment important before extraction?

Pre-treatment is a critical step for improving mass transfer to the extraction solvent, especially for solid or semi-solid samples.[2][5] For samples with rigid cellular structures (e.g., plant tissues, microorganisms), physical disruption methods like homogenization, sonication, or grinding with liquid nitrogen are essential to break down cell walls and allow the solvent to penetrate, leading to higher extraction yields.[2] For all biological samples, rapid pre-treatment, such as immersion in hot isopropanol, is crucial to quench enzymatic activity that can degrade lipids.[6]

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction in a question-and-answer format.

Problem: My extraction yield is consistently low.

Q: I'm not getting the expected amount of lipid in my final extract. What could be going wrong?

A: Low extraction yield is a common problem that can stem from several factors. The most frequent causes are incomplete cell disruption, an incorrect solvent-to-sample ratio, or the use of an inappropriate solvent system.

Solutions & Optimization Strategies:

  • Enhance Cell Disruption: Ensure your sample is thoroughly homogenized. For tough tissues, consider bead vortexing, grinding in liquid nitrogen, or ultrasonication to maximize cell lysis.[2]

  • Optimize Sample-to-Solvent Ratio: The ratio of solvent to the sample is a critical factor.[2] For samples with high lipid content (>2%), the Folch method, which uses a higher solvent proportion (20 times the sample volume), often produces a higher yield than the Bligh and Dyer method (4 times the sample volume).[2][3]

  • Re-evaluate Solvent Choice: A combination of polar and non-polar solvents is typically most effective.[2][5] For diacylglycerols like this compound, a system like chloroform/methanol or MTBE is generally effective. If targeting only very non-polar lipids, increasing the proportion of hexane may help.[2]

  • Perform Multiple Extraction Cycles: A single extraction step may not be sufficient. Repeating the extraction process on the sample residue with fresh solvent can significantly increase the cumulative yield.[7]

Problem: A thick emulsion forms during phase separation.

Q: I can't get a clean separation between the organic and aqueous layers. A stubborn emulsion has formed in the middle. How can I break it?

A: Emulsion formation is one of the most common issues in liquid-liquid extraction, especially with samples rich in phospholipids, proteins, or other surfactant-like compounds.[8][9] Vigorous shaking provides the energy to form these stable emulsions.[8]

Solutions & Optimization Strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times. This reduces the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact for extraction.[8][9]

  • Centrifugation: This is a highly effective method for breaking emulsions. Transfer the entire mixture to centrifuge tubes and spin at a moderate speed (e.g., 3000 x g for 10-20 minutes). The force will accelerate phase separation.[8]

  • "Salting Out": Add a small amount of saturated sodium chloride (brine) solution to the mixture.[8][9] This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic solvent in it and helps force the separation of the layers.[9]

  • Change the Solvent System: Consider switching to an MTBE-based extraction. In this method, the protein and other insoluble debris precipitate as a pellet at the bottom of the tube, which can be easily removed by centrifugation, often preventing emulsion issues altogether.[2]

Logical Workflow: Troubleshooting Emulsion Formation

G start Emulsion Formed During LLE q1 Was mixing gentle (inversions)? start->q1 shake Preventative Step: Use gentle inversions, not vigorous shaking. q1->shake No proceed Proceed to Disruption Methods q1->proceed Yes shake->proceed centrifuge Method 1: Centrifugation (e.g., 3000 x g, 15 min) proceed->centrifuge q2 Emulsion Broken? centrifuge->q2 salt Method 2: Add Brine (NaCl) 'Salting Out' q2->salt No end Problem Solved: Continue with Protocol q2->end Yes q3 Emulsion Broken? salt->q3 spe Alternative Method: Consider Solid-Phase Extraction (SPE) or MTBE method for future extractions. q3->spe No q3->end Yes G cluster_membrane Plasma Membrane receptor G-Protein Coupled Receptor (GPCR) gprotein Gq Protein receptor->gprotein Ligand Binding plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 (Membrane Lipid) plc->pip2 Cleaves dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates response Downstream Cellular Responses (e.g., Proliferation, Inflammation) pkc->response Phosphorylates Targets

References

Preventing acyl migration in dipalmitolein standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing acyl migration in dipalmitolein standards.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in this compound?

Acyl migration is a spontaneous intramolecular isomerization process where a fatty acyl chain relocates from one hydroxyl group of the glycerol (B35011) backbone to another. In the context of this compound standards, the biologically active 1,2-dipalmitolein can isomerize to the more thermodynamically stable 1,3-dipalmitolein. This occurs through a cyclic intermediate and results in a mixture of isomers, which can compromise the integrity of experiments.

Q2: Why is it crucial to prevent acyl migration in this compound standards?

The biological activity of diacylglycerols (DAGs) is highly dependent on their isomeric form. For instance, 1,2-diacylglycerols are crucial second messengers that activate protein kinase C (PKC), a key enzyme in cellular signaling pathways. The 1,3-isomer, however, does not activate PKC. Therefore, the presence of 1,3-dipalmitolein as an impurity in a 1,2-dipalmitolein standard can lead to inaccurate and misleading results in a variety of assays, including:

  • Enzyme activity assays (e.g., PKC activation)

  • Cell signaling studies

  • Lipid-protein interaction studies

  • In vitro and in vivo model systems

Q3: What are the primary factors that promote acyl migration?

Several factors can accelerate the rate of acyl migration in this compound standards:

  • Temperature: Higher temperatures provide the necessary activation energy for the acyl group to migrate.

  • pH: Both acidic and alkaline conditions can catalyze the isomerization. The rate of migration is generally lowest at a slightly acidic pH of 4-5.

  • Solvents: Polar solvents can facilitate the formation of the transition state intermediate required for acyl migration.

  • Presence of Catalysts: Lewis acids or bases, and even certain chromatographic materials like silica (B1680970) gel, can catalyze the migration.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in biological assays.

If you are observing inconsistent results or reduced activity in your experiments using this compound standards, it is possible that significant acyl migration has occurred.

Recommended Solutions:

  • Verify the Purity of Your Standard: Before use, and periodically during storage, it is advisable to check the isomeric purity of your this compound standard.

  • Optimize Storage Conditions: Ensure that your this compound standard is stored under conditions that minimize acyl migration.

  • Review Handling Procedures: The way you handle the standard when preparing solutions for your experiments can significantly impact its stability.

Experimental Protocols

Protocol 1: Recommended Storage of this compound Standards

To maintain the isomeric purity of this compound standards, proper storage is critical.

  • Solid Form: Store solid this compound in a tightly sealed container at -20°C or below. For long-term storage, -80°C is recommended.

  • In Solution: If it is necessary to store this compound in solution, use a non-polar, aprotic solvent such as hexane, cyclohexane, or toluene. Prepare the solution at a desired concentration, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize acyl migration when preparing this compound for introduction into aqueous cell culture media.

  • Prepare a Concentrated Stock Solution:

    • Dissolve the this compound in a minimal amount of a compatible, water-miscible organic solvent like ethanol (B145695) or DMSO. The choice of solvent will depend on the tolerance of your specific cell line.

    • Prepare this stock solution immediately before use if possible.

  • Dilution into Aqueous Media:

    • Gently warm the cell culture medium to 37°C.

    • Rapidly vortex the medium while slowly adding the concentrated this compound stock solution. This will create a fine emulsion and minimize the time the lipid is exposed to the aqueous environment in a concentrated form.

    • Use the freshly prepared this compound-containing medium immediately in your experiment. Do not store this compound in aqueous solutions.

Protocol 3: Analytical Methods for Detecting and Quantifying Acyl Migration

Several analytical techniques can be used to separate and quantify 1,2- and 1,3-diacylglycerol isomers:

  • Thin-Layer Chromatography (TLC): A straightforward and rapid method to qualitatively assess the presence of the 1,3-isomer. The two isomers will have different retention factors (Rf) on a silica gel plate.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation and quantification of diacylglycerol isomers. A C18 column is commonly used with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and acetone.

  • Gas Chromatography (GC): GC can also be used for the analysis of diacylglycerol isomers, typically after derivatization to increase their volatility.

Quantitative Data

The rate of acyl migration is highly dependent on the experimental conditions. The following table summarizes the half-life of 1,2-diacylglycerol isomerization to 1,3-diacylglycerol under various conditions.

ConditionTemperature (°C)Half-life (t½)Reference
Neat Melt7418 hours[1]
In Organic SolventNot specifiedA few days[1]
In Polar Solvent (Sodium Phosphate Buffer, pH 7.0)621-2 hours[1]
On Dry Silica Gel (TLC plate)24< 1 hour[1]
Vegetable Oil 1,2-Diacylglycerol253,425 hours[1]
Vegetable Oil 1,2-Diacylglycerol8015.8 hours[1]

Visualizations

Acyl_Migration_Pathway cluster_storage Storage Conditions cluster_factors Factors Promoting Acyl Migration Solid_at_-20C Solid at -20°C (Stable) 1_2_this compound 1,2-Dipalmitolein (Biologically Active) Solid_at_-20C->1_2_this compound Inhibits Solution_in_NonPolar_Solvent_at_-80C Solution in Non-Polar Solvent at -80°C (Relatively Stable) Solution_in_NonPolar_Solvent_at_-80C->1_2_this compound Slows Aqueous_Solution Aqueous Solution (Unstable) Aqueous_Solution->1_2_this compound Accelerates High_Temp High Temperature High_Temp->1_2_this compound Polar_Solvents Polar Solvents Polar_Solvents->1_2_this compound Acidic_Basic_pH Acidic/Basic pH Acidic_Basic_pH->1_2_this compound Catalysts Catalysts Catalysts->1_2_this compound 1_3_this compound 1,3-Dipalmitolein (Inactive Isomer) 1_2_this compound->1_3_this compound Acyl Migration

Caption: Factors influencing the acyl migration of 1,2-dipalmitolein.

Experimental_Workflow cluster_prep Preparation of Working Solution cluster_analysis Purity Analysis Stock_Solution Prepare Concentrated Stock in Ethanol/DMSO Vortex_Add Vortex Media while Slowly Adding Stock Solution Stock_Solution->Vortex_Add Warm_Media Warm Cell Culture Media to 37°C Warm_Media->Vortex_Add Immediate_Use Use Immediately Vortex_Add->Immediate_Use Cell_Based_Assay Cell-Based Assay Immediate_Use->Cell_Based_Assay TLC TLC HPLC HPLC GC GC Dipalmitolein_Standard This compound Standard (Solid, -20°C) Dipalmitolein_Standard->Stock_Solution Dipalmitolein_Standard->TLC Dipalmitolein_Standard->HPLC Dipalmitolein_Standard->GC

Caption: Recommended workflow for preparing and analyzing this compound standards.

References

Technical Support Center: Reverse-Phase HPLC Separation of Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reverse-phase HPLC separation of dipalmitolein. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation results.

Troubleshooting Guides

This section addresses common issues encountered during the reverse-phase HPLC analysis of this compound and other neutral lipids. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.

Peak Shape Problems

Question: Why is my this compound peak tailing?

Answer: Peak tailing is a common issue in reverse-phase HPLC and can be caused by several factors when analyzing neutral lipids like this compound.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase of the column can interact with any polar moieties in your sample or sample matrix, causing tailing.

  • Column Contamination: Accumulation of strongly retained sample components on the column frit or at the head of the column can distort peak shape.

  • Inappropriate Mobile Phase pH: Although this compound is a neutral molecule, the pH of the mobile phase can affect the ionization state of the silica (B1680970) stationary phase, influencing peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing and a decrease in retention time.[1]

Solutions:

Potential Cause Recommended Solution
Secondary Silanol InteractionsAdd a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to mask silanol groups.[2] Using a highly end-capped column can also minimize these interactions.
Column ContaminationIf a guard column is installed, replace it.[1] If not, try back-flushing the analytical column with a strong solvent like isopropanol (B130326).[3]
Inappropriate Mobile Phase pHFor neutral compounds on a standard silica-based C18 column, maintaining a mobile phase pH between 2 and 8 is recommended for column stability.[2]
Column OverloadReduce the injection volume or dilute the sample.

Question: My this compound peak is fronting. What could be the cause?

Answer: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more non-polar in reverse-phase) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

  • Column Collapse: A sudden physical change in the column bed, often due to extreme pH or temperature, can lead to peak fronting.[1]

  • Sample Overload: In some cases, severe sample overload can also manifest as peak fronting.

Solutions:

Potential Cause Recommended Solution
Sample Solvent IncompatibilityDissolve the this compound sample in the initial mobile phase or a weaker solvent if possible.
Column CollapseEnsure that the mobile phase pH and operating temperature are within the column manufacturer's specifications. If collapse is suspected, the column will likely need to be replaced.
Sample OverloadDecrease the concentration of the sample or reduce the injection volume.

Question: I am observing split peaks for this compound. What should I do?

Answer: Split peaks can be frustrating and can point to a few different problems.

  • Partially Blocked Column Frit: Debris from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[1]

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

  • Sample Solvent/Mobile Phase Mismatch: A significant difference in solvent strength between the sample and the mobile phase can lead to peak splitting, especially for early eluting peaks.

Solutions:

Potential Cause Recommended Solution
Partially Blocked Column FritReverse the column and flush it to waste with a strong solvent. If the problem persists, the frit may need to be replaced, or the column may need to be replaced.[1]
Column VoidA column with a void at the inlet often needs to be replaced.
Sample Solvent/Mobile Phase MismatchPrepare the sample in the mobile phase whenever possible.

Workflow for Troubleshooting Peak Shape Issues

G Troubleshooting Peak Shape for this compound cluster_all_peaks All Peaks Affected cluster_one_peak Single Peak (this compound) Affected start Peak Shape Issue Observed (Tailing, Fronting, Splitting) check_all_peaks Affects all peaks? start->check_all_peaks blocked_frit Potential Blocked Frit or Column Void check_all_peaks->blocked_frit Yes check_overload Potential Sample Overload or Solvent Mismatch check_all_peaks->check_overload No frit_solution Action: - Reverse and flush column - Replace guard column - Replace column blocked_frit->frit_solution end Problem Resolved frit_solution->end overload_solution Action: - Reduce injection volume/concentration - Dissolve sample in mobile phase check_overload->overload_solution check_chemistry Potential Chemical Interactions check_overload->check_chemistry overload_solution->end chemistry_solution Action: - Adjust mobile phase (e.g., add modifier) - Use a different column type check_chemistry->chemistry_solution chemistry_solution->end

A logical workflow for troubleshooting common peak shape problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reverse-phase HPLC method for this compound?

A1: A good starting point for separating this compound is to use a C18 column with a mobile phase gradient of acetonitrile (B52724) and isopropanol or methanol. Since this compound is a neutral lipid, it will be well-retained on a C18 stationary phase. A gradient elution is generally preferred for lipid analysis to ensure adequate separation from other lipid species and to elute highly retained compounds in a reasonable time.

Q2: What is the best way to dissolve this compound for injection?

A2: this compound is a non-polar lipid and is soluble in organic solvents like chloroform (B151607), methanol, ethanol, and isopropanol.[4][5] To avoid peak distortion due to solvent incompatibility, it is highly recommended to dissolve the sample in the initial mobile phase composition or a solvent that is weaker (more polar) than the mobile phase. If a strong solvent like chloroform is used for extraction, the solvent should be evaporated and the residue reconstituted in a suitable injection solvent.

Q3: What type of detector is suitable for this compound analysis?

A3: Since this compound lacks a strong chromophore, a UV detector set to a low wavelength (e.g., 205 nm) can be used, although sensitivity may be limited.[6] A more universal detector for lipid analysis is an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the optical properties of the analyte and provide a response proportional to the mass of the analyte.[7] Mass spectrometry (MS) can also be coupled with HPLC for both quantification and structural identification.

Q4: How can I improve the resolution between this compound and other similar lipids?

A4: To improve resolution, you can try the following:

  • Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Solvent: The choice of organic modifier (acetonitrile, methanol, isopropanol) can alter the selectivity of the separation. Trying different solvent combinations can improve resolution.

  • Lower the Temperature: Lowering the column temperature can sometimes increase resolution, but it will also increase the backpressure.

  • Use a Longer Column or a Column with Smaller Particles: This will increase the efficiency of the separation and can lead to better resolution.

Experimental Protocols

This section provides a detailed methodology for the separation of this compound using reverse-phase HPLC.

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in isopropanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Extraction (if applicable): For samples containing this compound in a complex matrix, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary. After extraction, evaporate the solvent under a stream of nitrogen and reconstitute the lipid residue in the injection solvent.

HPLC Method for this compound Separation

This method is a starting point and may require optimization for your specific application and HPLC system.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 0-5 min: 90% A, 10% B5-20 min: Gradient to 50% A, 50% B20-25 min: Hold at 50% A, 50% B25.1-30 min: Return to 90% A, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 SLM) or UV at 205 nm

Experimental Workflow Diagram

G Experimental Workflow for this compound Analysis sample_prep Sample Preparation - Prepare standards - Extract sample (if needed) - Reconstitute in injection solvent hplc_setup HPLC System Setup - Install C18 column - Prepare mobile phases - Set gradient program and flow rate sample_prep->hplc_setup injection Sample Injection - Inject 10 µL of sample/standard hplc_setup->injection separation Chromatographic Separation - Elution of this compound from the column injection->separation detection Detection - ELSD or UV (205 nm) separation->detection data_analysis Data Analysis - Peak integration - Quantification detection->data_analysis

A flowchart of the experimental process for this compound analysis.

Quantitative Data Summary

The following table provides expected performance data for a well-optimized this compound separation method. Actual values may vary depending on the specific HPLC system, column, and mobile phase conditions.

Parameter Expected Value Acceptance Criteria
Retention Time (min) 15 - 25RSD < 2%
Tailing Factor 0.9 - 1.2< 1.5
Theoretical Plates > 5000> 2000
Linearity (r²) > 0.995> 0.99
LOD (ng on column) 10 - 50 (ELSD)-
LOQ (ng on column) 50 - 150 (ELSD)-

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification

References

Technical Support Center: Dipalmitolein Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing dipalmitolein ionization in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the analysis of this compound and other diacylglycerols (DAGs).

Frequently Asked Questions (FAQs)
Q1: Why is this compound (DAG 16:1/16:1) difficult to ionize, especially with Electrospray Ionization (ESI)?

This compound, like other diacylglycerols (DAGs), is a neutral lipid. It lacks a permanent charge and has a low proton affinity, which results in poor ionization efficiency with ESI.[1][2] Without assistance, the signal intensity for DAGs is often low and highly dependent on the specific fatty acid chains, making quantification unreliable.[1] To achieve sensitive and reproducible results, ionization must be enhanced through adduct formation or chemical derivatization.

Q2: What are the recommended starting strategies for ionizing this compound?

The optimal strategy depends on your experimental goals (qualitative vs. quantitative analysis) and available instrumentation.

  • For Enhanced Sensitivity & Quantitative Accuracy (Recommended): Chemical derivatization is the most robust approach. Attaching a molecule with a permanent positive charge, such as a quaternary ammonium (B1175870) group, can increase signal intensity by up to two orders of magnitude and, crucially, normalizes the ionization response across different DAG species.[1][3] This allows for more accurate quantification using a single internal standard.[1][4]

  • For Qualitative & Semi-Quantitative Analysis (LC-MS): If derivatization is not feasible, promoting the formation of a single, consistent adduct is key. This is typically achieved by adding a salt to the mobile phase. Ammonium adducts ([M+NH₄]⁺) are commonly used and can be promoted by adding 5-10 mM ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase.[5][6]

  • For Structural Elucidation (MS/MS): The choice of adduct can influence fragmentation patterns. Lithium adducts ([M+Li]⁺) are particularly useful for generating informative fragments that help identify the individual fatty acyl chains.[1]

Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound

Low signal is the most common issue when analyzing DAGs. This troubleshooting guide provides a step-by-step approach to diagnosing and resolving the problem.

Possible Causes & Solutions:

  • Poor Ionization Efficiency:

    • Cause: As a neutral lipid, this compound does not readily ionize.

    • Solution: You must actively promote ionization.

      • Derivatization: Use a derivatization agent to add a charged group to the molecule. This is the most effective method for boosting signal and ensuring quantitative accuracy.[1][3] See Protocol 1 for a detailed method using N,N-dimethylglycine (DMG).

      • Adduct Formation: If not derivatizing, ensure your mobile phase contains an additive to promote adduct formation. Add 5-10 mM ammonium formate to promote [M+NH₄]⁺ ions.[5]

  • Ion Suppression:

    • Cause: Other compounds in your sample (e.g., salts, detergents, or more easily ionized lipids like phospholipids) can compete with this compound for ionization, suppressing its signal. This is especially problematic in direct infusion (shotgun) analysis.[5]

    • Solutions:

      • Sample Dilution: Dilute the sample to reduce the concentration of interfering analytes.

      • Chromatographic Separation (LC-MS): Use liquid chromatography to separate this compound from the sample matrix before it enters the mass spectrometer. A C18 reversed-phase column is commonly used.[7]

      • Sample Prefractionation: Use solid-phase extraction (SPE) with a silica (B1680970) column to separate neutral lipids (like DAGs) from polar lipids (like phospholipids) before analysis.[8][9]

  • Suboptimal ESI Source Parameters:

    • Cause: The settings for spray voltage, gas flow, and temperatures may not be optimal for your analyte and solvent system.

    • Solution: Systematically optimize source parameters one at a time while infusing a this compound standard. Refer to your instrument's manual for guidance on typical ranges.[5]

Issue 2: Inconsistent or Multiple Adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) are Observed

Possible Cause & Solutions:

  • Presence of Multiple Cations:

    • Cause: Your sample, solvent, or glassware may contain various endogenous cations (e.g., Na⁺, K⁺ from buffers or glass) that compete to form adducts, leading to a split signal and poor quantitative reproducibility.[10]

    • Solution 1: Controlled Adduct Formation: To ensure a single, dominant adduct, add a specific reagent to your mobile phase at a concentration that outcompetes the others. For example, adding 10 mM ammonium formate will strongly promote the formation of [M+NH₄]⁺ adducts and suppress unwanted sodium or proton adducts.[5]

    • Solution 2: High-Purity Solvents & Clean Glassware: Use high-purity, LC-MS grade solvents and plasticware (or meticulously cleaned glassware) to minimize background cation contamination.

AdductMass Difference (Da)Common SourceRecommended Use
[M+H]⁺ +1.0078Acidic mobile phaseGenerally weak for DAGs
[M+NH₄]⁺ +18.0338Ammonium formate/acetateRecommended for ESI-MS/MS [6]
[M+Na]⁺ +22.9898Glassware, buffersCommon contaminant, can be inconsistent[10]
[M+Li]⁺ +7.0160Lithium salt additiveUseful for MS/MS fragmentation[1]
Issue 3: I am seeing significant in-source fragmentation and a weak molecular ion.

Possible Cause & Solutions:

  • High Source Energy:

    • Cause: High temperatures (capillary, vaporizer) or high voltages in the ion transfer region can cause the this compound ion to fragment before it reaches the mass analyzer. In APCI, this is more common and can be diagnostic.[11]

    • Solution (for ESI): Reduce source energy settings. Methodically lower the capillary/transfer tube temperature and cone/declustering voltage to find a balance that maintains good desolvation without causing excessive fragmentation. Start with the instrument manufacturer's recommended settings for thermally labile compounds.

Experimental Protocols
Protocol 1: Derivatization of this compound with N,N-dimethylglycine (DMG)

This protocol enhances ESI+ ionization efficiency and is adapted from methodologies for DAG analysis.[3][4] It attaches a permanently charged DMG group to the free hydroxyl of the diacylglycerol.

Materials:

  • Dried this compound sample and appropriate internal standard (e.g., d5-DAG).

  • N,N-dimethylglycine (DMG) solution (e.g., 0.125 M in ultra-dry chloroform).

  • 4-Dimethylaminopyridine (DMAP) solution (e.g., 0.5 M in ultra-dry chloroform).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 0.25 M in ultra-dry chloroform).

  • Ultra-dry chloroform, Methanol (LC-MS Grade).

  • 25 mM Ammonium Hydroxide (B78521) (aq.).

Procedure:

  • To the dried lipid sample in a glass tube, add the derivatization reagents. An excess of reagents is required; a ratio of DMG to expected total DAG mass of 20-30 fold is a good starting point.[4]

  • Vortex the mixture for 20-30 seconds.

  • Flush the tube with dry nitrogen, cap it tightly, and incubate at 45°C for 90 minutes.[4]

  • Terminate the reaction by adding chloroform/methanol (1:1, v/v) and 25 mM ammonium hydroxide to perform a liquid-liquid extraction.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the derivatized this compound.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., chloroform/methanol/isopropanol 1:2:4, v/v/v).

Protocol 2: LC-MS Analysis of this compound with Ammonium Adduct Formation

This protocol is for analyzing underivatized this compound by promoting the formation of ammonium adducts.

Instrumentation & Columns:

  • HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

  • Reversed-phase C8 or C18 column (e.g., 2.1 mm x 100 mm, < 3 µm particle size).

Mobile Phases:

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM Ammonium Formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM Ammonium Formate.

Procedure:

  • Reconstitute Sample: Dissolve the dried lipid extract in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of A and B).

  • LC Gradient: Develop a gradient that effectively separates DAGs from other lipid classes. A typical gradient might start at ~30-40% B and increase to 95-100% B over 15-20 minutes to elute the hydrophobic DAGs.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full Scan (for discovery) or Selected Ion Monitoring (SIM) for the expected [M+NH₄]⁺ ion of this compound (m/z 592.5).

    • MS/MS: For confirmation, perform product ion scans on m/z 592.5. Expect to see neutral losses corresponding to the palmitoleic acid chains (loss of C₁₆H₃₀O₂ + NH₃).

    • Source Settings: Optimize capillary voltage, gas flows, and temperatures as described in the troubleshooting section. Start with a capillary temperature around 300°C and a spray voltage of 3.5-4.5 kV.[5]

References

Technical Support Center: Minimizing Dipalmitolein Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of dipalmitolein during your experimental sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Recovery of this compound

Question: I am observing a significantly lower than expected amount of this compound in my final analysis. What could be the cause?

Answer: Low recovery of this compound is often due to degradation during sample preparation or inefficient extraction. Key factors include:

  • Oxidation: this compound is an unsaturated triglyceride, making its double bonds susceptible to oxidation. Exposure to oxygen, light, and heat can accelerate this process.

  • Hydrolysis: The ester bonds in this compound can be hydrolyzed, breaking it down into di- or monoglycerides (B3428702) and free fatty acids. This can be catalyzed by enzymes (lipases) present in the sample or by extreme pH conditions.[1]

  • Incomplete Extraction: The chosen solvent system or extraction method may not be optimal for triglycerides, leaving a portion of the this compound in the sample matrix.

Troubleshooting Steps:

  • Review Your Sample Handling:

    • Were samples immediately processed or flash-frozen and stored at -80°C?

    • Was the sample exposed to light or elevated temperatures for extended periods?

    • Was an antioxidant added at the beginning of the preparation?

  • Optimize Extraction Protocol:

    • Ensure the solvent ratios in your extraction method (e.g., Bligh & Dyer) are accurate for your sample volume.

    • Consider if a solid-phase extraction (SPE) method tailored for neutral lipids might be more effective for your sample type.

  • Check for Enzymatic Activity:

    • If working with tissues or biological fluids, consider quenching enzymatic activity immediately upon sample collection by using cold organic solvents or heat treatment.

Issue 2: Evidence of Oxidation in Mass Spectrometry Data

Question: My mass spectrometry results show unexpected peaks with higher masses than this compound, suggesting oxidation. How can I prevent this?

Answer: The presence of oxidized species indicates that this compound has reacted with oxygen. To prevent this:

  • Work in an Inert Atmosphere: Whenever possible, handle samples and extracts under a stream of inert gas like nitrogen or argon to displace oxygen.

  • Use Antioxidants: Add an antioxidant to your extraction solvents. Butylated hydroxytoluene (BHT) or tert-Butylhydroquinone (TBHQ) are commonly used.

  • Protect from Light: Store samples and extracts in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.

  • Maintain Low Temperatures: Perform all extraction steps on ice and store extracts at -20°C or lower.

Issue 3: Poor Phase Separation or Emulsion Formation During Liquid-Liquid Extraction

Question: During my Bligh & Dyer extraction, I'm not getting a clean separation between the organic and aqueous layers. How can I fix this?

Answer: Emulsion formation is a common issue, especially with complex biological matrices. Here are some solutions:

  • Centrifugation: This is the most effective method. Centrifuging the sample will force the separation of the two phases.

  • Salting Out: Add a small amount of a saturated salt solution (like NaCl) to the mixture. This increases the polarity of the aqueous phase, encouraging the separation of the non-polar organic phase.

  • Gentle Mixing: Instead of vigorous vortexing, gently invert the tube several times to mix the phases. This can reduce the likelihood of forming a stable emulsion.

  • Let it Sit: Sometimes, simply allowing the sample to stand undisturbed for a period can allow the phases to separate on their own.

Data Presentation: Recommended Antioxidant Concentrations

The choice and concentration of antioxidant can be critical. The following table summarizes commonly used antioxidants and their typical working concentrations for protecting lipids.

AntioxidantCommon AbbreviationRecommended Concentration RangeNotes
Butylated HydroxytolueneBHT100 µM - 200 mg/kgA widely used synthetic antioxidant.
tert-ButylhydroquinoneTBHQ70 - 200 mg/kgAnother effective synthetic antioxidant.[2][3]
Ascorbyl PalmitateAPVaries, often used in combinationA fat-soluble form of Vitamin C.
Tocopherols (Vitamin E)VariesA natural antioxidant.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Liquid-Liquid Extraction for this compound

This protocol is a standard method for extracting total lipids from biological samples.[4][5][6][7]

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes (glass)

  • Centrifuge

  • Nitrogen or Argon gas source

Procedure:

  • Sample Homogenization:

    • For a 1 mL aqueous sample, place it in a glass centrifuge tube.

    • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex briefly to create a single-phase solution and allow it to stand for 10 minutes.

  • Phase Separation:

    • Add 1.25 mL of chloroform to the tube and vortex.

    • Add 1.25 mL of deionized water to the tube and vortex again.

    • Centrifuge at 1000 x g for 5 minutes at room temperature. This will separate the mixture into two phases.

  • Lipid Collection:

    • The lower, chloroform phase contains the lipids, including this compound.

    • Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower organic phase. Avoid disturbing the interface.

  • Drying and Storage:

    • Dry the collected chloroform phase under a gentle stream of nitrogen or argon.

    • Reconstitute the dried lipids in a suitable solvent for your downstream analysis.

    • Store the final extract at -20°C or lower under an inert atmosphere.

Protocol 2: Solid-Phase Extraction (SPE) for Triglyceride Enrichment

SPE can be used to separate lipids into different classes. This is a general protocol for isolating neutral lipids like this compound.

Materials:

  • Silica-based SPE cartridge

  • SPE manifold

  • Hexane (B92381)

  • Diethyl ether

  • Chloroform

  • Methanol

  • Glass collection tubes

Procedure:

  • Cartridge Conditioning:

    • Condition the silica (B1680970) SPE cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve your dried lipid extract (from a prior extraction like Bligh & Dyer) in a small amount of hexane.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing (Eluting Non-polar Lipids):

    • Wash the cartridge with 5 mL of hexane to elute very non-polar compounds like cholesterol esters. Discard this fraction if you are only interested in triglycerides.

  • Eluting Triglycerides:

    • Elute the triglyceride fraction, containing this compound, by passing 10 mL of a 98:2 (v/v) mixture of hexane:diethyl ether through the cartridge into a clean collection tube.

  • Drying and Storage:

    • Dry the collected eluate under a gentle stream of nitrogen or argon.

    • Reconstitute and store as described in the liquid-liquid extraction protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample quench Quench Enzymatic Activity (Cold Solvent/Heat) sample->quench protect_light Protect from Light sample->protect_light homogenize Homogenize in Chloroform:Methanol quench->homogenize phase_sep Induce Phase Separation (Add Chloroform & Water) homogenize->phase_sep antioxidant Add Antioxidant (e.g., BHT) homogenize->antioxidant centrifuge Centrifuge phase_sep->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen collect->dry store Store at -20°C dry->store inert_atm Use Inert Atmosphere (Nitrogen/Argon) dry->inert_atm analysis LC-MS or GC-MS Analysis store->analysis

Caption: Workflow for minimizing this compound degradation during extraction.

troubleshooting_workflow start Low this compound Recovery or Evidence of Degradation check_oxidation Signs of Oxidation? (e.g., extra MS peaks) start->check_oxidation check_hydrolysis Signs of Hydrolysis? (e.g., high FFA) start->check_hydrolysis check_extraction Extraction Inefficient? start->check_extraction solution_oxidation Implement Anti-Oxidation Measures: - Add Antioxidants (BHT/TBHQ) - Use Inert Atmosphere (N2/Ar) - Protect from Light - Work at Low Temperatures check_oxidation->solution_oxidation Yes solution_hydrolysis Inhibit Lipase Activity: - Immediate processing or flash freezing - Quench with cold solvent or heat - Control pH check_hydrolysis->solution_hydrolysis Yes solution_extraction Optimize Extraction: - Verify solvent ratios - Ensure complete homogenization - Consider SPE for cleanup/enrichment check_extraction->solution_extraction Yes

Caption: Troubleshooting decision tree for this compound degradation issues.

References

Addressing matrix effects in dipalmitolein LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of dipalmitolein.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

Matrix effects are the alteration of this compound's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1]

Q2: What are the primary causes of matrix effects in this compound analysis from biological samples?

In biological matrices like plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects.[1] These and other endogenous components like other glycerolipids, sterols, and salts can co-elute with this compound and compete for ionization in the mass spectrometer's ion source, often leading to ion suppression.[1][2]

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is infused into the mass spectrometer post-LC column. A blank matrix extract is then injected onto the column. Any dip in the constant this compound signal indicates ion suppression at that retention time.

  • Post-Extraction Spiking: This is a quantitative approach. The signal response of a known concentration of this compound is compared in two samples: one spiked into a clean solvent and another spiked into a blank matrix extract that has undergone the full sample preparation procedure. The ratio of the signal in the matrix to the signal in the clean solvent indicates the degree of ion suppression or enhancement.

Q4: What is the most effective way to compensate for matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[3] An ideal SIL-IS for this compound would be a deuterated or ¹³C-labeled version of this compound. This standard is added to the sample at the very beginning of the sample preparation process. Since it is chemically identical to the analyte, it will experience the same extraction inefficiencies and ion suppression/enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound signal intensity or poor sensitivity Ion Suppression: Co-eluting matrix components, especially phospholipids, are interfering with this compound ionization.1. Improve Sample Preparation: Implement a more rigorous lipid extraction and cleanup method. Consider Solid Phase Extraction (SPE) to specifically remove phospholipids.[4] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering matrix components. 3. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, but ensure the this compound concentration remains above the limit of quantification (LOQ).
Poor reproducibility (%CV > 15% for replicates) Inconsistent Matrix Effects: Variability in the matrix composition between samples is causing inconsistent ion suppression. Sample Preparation Variability: Inconsistent recovery during the extraction process.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Add a SIL-IS (e.g., deuterated this compound or a close structural analog like DAG 15:0/15:0[2]) at the beginning of the sample preparation to normalize for both extraction and matrix effect variability. 2. Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error and improve consistency.
Peak tailing or splitting for this compound Matrix Overload: High concentrations of matrix components are affecting the chromatographic peak shape. Column Contamination: Buildup of lipids on the analytical column.1. Dilute the Sample: As with low sensitivity, dilution can alleviate matrix overload. 2. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained lipids. 3. Use a Guard Column: A guard column can help protect the analytical column from excessive contamination.
Inaccurate quantification (poor accuracy in QC samples) Lack of Appropriate Internal Standard: Using an internal standard that does not behave identically to this compound. Non-linearity of Response: The concentration of this compound in the samples falls outside the linear range of the calibration curve.1. Switch to a SIL-IS: If not already in use, a SIL-IS is the best option for ensuring accurate quantification. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects. 3. Adjust Calibration Curve Range: Ensure the calibration curve covers the expected concentration range of this compound in the samples. Dilute samples if they fall above the highest calibrator.

Experimental Protocols

Protocol 1: Lipid Extraction from Serum/Plasma (Modified Bligh-Dyer)

This protocol is a common method for extracting total lipids, including this compound, from serum or plasma.

  • Sample Preparation:

    • Thaw serum/plasma samples on ice.

    • To a 2 mL microcentrifuge tube, add 100 µL of the serum/plasma sample.

    • Add a known amount of a suitable internal standard (e.g., deuterated this compound or a structurally similar deuterated diacylglycerol) in a small volume of solvent.

  • Extraction:

    • Add 750 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the sample.

    • Vortex vigorously for 1 minute.

    • Add 250 µL of chloroform and vortex for 1 minute.

    • Add 250 µL of water to induce phase separation and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Recovery:

    • Carefully aspirate the lower organic layer using a glass syringe and transfer it to a clean tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) formate) for LC-MS/MS analysis.

Protocol 2: this compound Analysis by LC-MS/MS

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound. Optimization will be required for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for lipid separation.

    • Mobile Phase A: 90:10 Water:Acetonitrile with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Diacylglycerols are often detected as their ammonium adducts. The primary fragmentation is the neutral loss of one of the fatty acyl chains.

      • This compound (16:1/16:1):

        • Precursor Ion (Ammonium Adduct [M+NH₄]⁺): m/z 592.5

        • Product Ion (Loss of Palmitoleic Acid): m/z 339.3

      • Internal Standard (Example: d5-Dipalmitin, 16:0/16:0-d5):

        • Precursor Ion (Ammonium Adduct [M+NH₄]⁺): m/z 591.5

        • Product Ion (Loss of Palmitic Acid-d5): m/z 318.3

    • Instrument Parameters: Optimize collision energy, declustering potential, and source parameters (e.g., temperature, gas flows) for maximum signal intensity for the specific transitions.

Quantitative Data Summary

The following tables provide representative data for a validated diacylglycerol LC-MS/MS assay. These values should be considered as examples, and each laboratory must establish its own performance characteristics.

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Diacylglycerol (16:1/16:1)1 - 1000> 0.995

Table 2: Accuracy and Precision (Quality Control Samples)

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Low595 - 105< 15
Medium10090 - 110< 10
High80090 - 110< 10

Table 3: Recovery and Matrix Effect

ParameterValue (%)
Extraction Recovery85 - 95
Matrix Effect70 - 90 (Ion Suppression)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Serum/Plasma Sample s2 Add Stable Isotope-Labeled Internal Standard s1->s2 s3 Lipid Extraction (e.g., Modified Bligh-Dyer) s2->s3 s4 Dry Down & Reconstitute s3->s4 a1 Inject on C18 Column s4->a1 Reconstituted Extract a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Poor Reproducibility or Inaccurate Quantification q1 Are you using a stable isotope-labeled internal standard? start->q1 sol1 Implement a deuterated or ¹³C-labeled This compound or structural analog IS. q1->sol1 No q2 Is there significant ion suppression? q1->q2 Yes sol1->q2 sol2 Improve sample cleanup: - Use phospholipid removal SPE - Optimize extraction q2->sol2 Yes end_good Improved Data Quality q2->end_good No sol3 Optimize chromatography: - Adjust gradient to separate from interferences sol2->sol3 sol3->end_good

Caption: Troubleshooting logic for matrix effects.

dag_signaling agonist Agonist (e.g., Growth Factor, Hormone) receptor Receptor Activation agonist->receptor plc Phospholipase C (PLC) Activation receptor->plc pip2 PIP₂ plc->pip2 hydrolyzes dag This compound (DAG) pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc activates downstream Phosphorylation of Downstream Targets pkc->downstream response Cellular Responses (e.g., Insulin Signaling Modulation, Inflammation) downstream->response

Caption: Diacylglycerol (DAG) signaling pathway.

References

Best practices for long-term storage of dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of dipalmitolein, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, this compound should be stored at or below -20°C.[1] Storing it at refrigerated temperatures (2-8°C) is not recommended for extended periods due to the increased risk of degradation.

Q2: Should I store this compound as a solid or in a solvent?

This compound, being an unsaturated lipid, is susceptible to oxidation and hydrolysis, especially in its solid (powder) form, which can be hygroscopic.[1] It is best practice to dissolve this compound in a suitable organic solvent for long-term storage.[1]

Q3: What are the best solvents for storing this compound?

Anhydrous ethanol, chloroform (B151607), or a mixture of chloroform and methanol (B129727) are commonly used solvents for storing lipids. The choice of solvent may depend on the intended downstream application. Ensure the solvent is of high purity and free of peroxides.

Q4: How should I prepare this compound for storage in a solvent?

After dissolving the this compound in the chosen solvent, it is crucial to overlay the solution with an inert gas, such as argon or nitrogen, to displace oxygen and minimize the risk of oxidation.[1]

Q5: What type of container is suitable for storing this compound solutions?

Solutions of this compound should be stored in glass vials with Teflon-lined caps.[1] Plastic containers should be avoided as plasticizers can leach into the organic solvent and contaminate the lipid.[1]

Q6: How can I prevent oxidation of this compound during storage?

In addition to storing under an inert atmosphere, consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to the solvent. The use of antioxidants can help to quench free radicals and inhibit the initiation of lipid peroxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Change in color (e.g., yellowing) of the this compound solution. Oxidation of the unsaturated fatty acid chains.Discard the sample as it is likely degraded. For future storage, ensure the solution is properly overlaid with an inert gas and consider adding an antioxidant.
Precipitate forms in the solution upon warming to room temperature. The lipid may have come out of solution at low temperatures.Gently warm the vial and vortex to redissolve the lipid. If it does not redissolve, it may indicate degradation or contamination.
Inconsistent experimental results using a stored batch of this compound. Degradation of the lipid, leading to the presence of byproducts such as aldehydes and ketones.Perform a stability analysis of the stored this compound using methods like peroxide value or p-anisidine (B42471) value determination. If degradation is confirmed, use a fresh batch for your experiments.
The container appears to have a pressure differential upon opening. This could be due to temperature changes or off-gassing from degraded material.Open the container cautiously in a well-ventilated area. If you suspect significant degradation, handle the material as chemical waste.

Quantitative Data Summary

The following table summarizes the recommended long-term storage conditions for this compound based on best practices for unsaturated lipids.

ParameterRecommendationRationale
Temperature -20°C ± 4°CMinimizes molecular motion and slows down chemical degradation reactions like oxidation and hydrolysis.[1]
Physical Form In a suitable organic solventPrevents issues with hygroscopicity and reduces the surface area exposed to potential oxidants compared to a powder.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the lipid oxidation process.[1]
Container Glass vial with Teflon-lined capAvoids leaching of contaminants from plastic and provides a good seal.[1]
Additives Antioxidant (e.g., BHT)Optional, but recommended to inhibit lipid peroxidation.
Light Exposure Stored in the darkProtects against light-induced degradation.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method determines the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Materials:

  • This compound sample

  • Chloroform/Methanol mixture (2:1, v/v)

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch solution (indicator)

Procedure:

  • Weigh approximately 1-5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Swirl the flask for exactly 1 minute.

  • Add 30 mL of deionized water and swirl.

  • Add 1 mL of 1% starch solution. The solution will turn a dark blue/purple color.

  • Titrate with 0.01 N Na₂S₂O₃ solution, swirling continuously, until the blue color disappears.

  • Perform a blank titration with the reagents only.

  • Calculate the Peroxide Value (meq/kg) using the following formula: PV = ((S - B) * N * 1000) / W Where:

    • S = Sample titration volume (mL)

    • B = Blank titration volume (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • W = Weight of the sample (g)

Protocol 2: Determination of p-Anisidine Value (p-AV)

This method measures the secondary oxidation products, particularly aldehydes.

Materials:

Procedure:

  • Weigh approximately 0.5-2 g of the this compound sample into a 25 mL volumetric flask and dissolve in isooctane.

  • Measure the absorbance of this solution at 350 nm using a spectrophotometer, with isooctane as the blank (Ab).

  • Pipette 5 mL of the sample solution into a test tube.

  • Pipette 5 mL of isooctane into a separate test tube to serve as the blank.

  • Add 1 mL of the p-anisidine reagent to both tubes and vortex.

  • Keep the tubes in the dark for 10 minutes.

  • Measure the absorbance of the sample solution against the blank solution at 350 nm (As).

  • Calculate the p-Anisidine Value using the following formula: p-AV = (25 * (1.2 * As - Ab)) / W Where:

    • As = Absorbance of the sample after reaction with p-anisidine

    • Ab = Absorbance of the sample solution

    • W = Weight of the sample (g)

Visualizations

Dipalmitolein_Degradation_Pathway This compound This compound (Unsaturated Diglyceride) Lipid_Radical Lipid Radical (L•) This compound->Lipid_Radical Initiation Fatty_Acids Free Fatty Acids + Monoglyceride This compound->Fatty_Acids Hydrolysis Initiators Initiators (Light, Heat, Metal Ions) Initiators->Lipid_Radical Oxygen Oxygen (O₂) Peroxy_Radical Peroxy Radical (LOO•) Oxygen->Peroxy_Radical Lipid_Radical->Peroxy_Radical Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxy_Radical->Lipid_Hydroperoxide Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Lipid_Hydroperoxide->Secondary_Products Degradation Hydrolysis Water (H₂O) Hydrolysis->Fatty_Acids

Caption: Oxidative and hydrolytic degradation pathways of this compound.

Stability_Testing_Workflow cluster_storage Long-Term Storage cluster_testing Stability Assessment Storage This compound Sample (Stored at -20°C) Sample_Prep Sample Preparation (Aliquoting & Dilution) Storage->Sample_Prep PV_Test Peroxide Value (PV) Test (Primary Oxidation) Sample_Prep->PV_Test pAV_Test p-Anisidine Value (p-AV) Test (Secondary Oxidation) Sample_Prep->pAV_Test Data_Analysis Data Analysis & Comparison to Initial Values PV_Test->Data_Analysis pAV_Test->Data_Analysis

Caption: Experimental workflow for assessing the stability of stored this compound.

References

Technical Support Center: Optimizing Enzymatic Dipalmitolein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of dipalmitolein. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of this compound lower than expected?

Possible Causes:

  • Suboptimal Reaction Temperature: Enzyme activity is highly dependent on temperature. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation.[1]

  • Incorrect Substrate Molar Ratio: An inappropriate ratio of glycerol (B35011) to palmitoleic acid can limit the formation of the desired diacylglycerol. An excess of one substrate may not necessarily drive the reaction to completion and can sometimes inhibit the enzyme.

  • Low Enzyme Loading: Insufficient enzyme concentration will lead to a slower reaction rate and incomplete conversion of substrates within a given timeframe.

  • Water Content: While a small amount of water is essential for lipase (B570770) activity, excess water can shift the reaction equilibrium towards hydrolysis of the ester bonds, reducing the yield of this compound.[2]

  • Reaction Time: The reaction may not have reached equilibrium or completion.

Solutions:

  • Optimize Temperature: Experiment with a temperature range, typically between 40°C and 60°C, to find the optimal temperature for your specific lipase.[1]

  • Adjust Substrate Ratio: Systematically vary the molar ratio of palmitoleic acid to glycerol. A common starting point is a 2:1 or 3:1 ratio.

  • Increase Enzyme Loading: Incrementally increase the enzyme concentration to determine the point at which the reaction rate no longer significantly increases.

  • Control Water Content: The reaction can be conducted in a solvent-free system or in a non-polar organic solvent to minimize water content.[3] The use of molecular sieves can also help to remove water generated during the reaction.[2]

  • Extend Reaction Time: Monitor the reaction progress over time to ensure it has reached completion.

Q2: How can I minimize the formation of byproducts like monopalmitolein (B52988) and tripalmitolein?

Possible Causes:

  • Non-specific Lipase: The lipase being used may not have the desired sn-1,3 specificity, leading to the formation of a mixture of mono-, di-, and triglycerides.

  • Acyl Migration: This is a common issue where the fatty acid chain migrates from the sn-1 or sn-3 position to the sn-2 position, or vice versa.[4] This can lead to the formation of undesired isomers and byproducts. High temperatures and prolonged reaction times can promote acyl migration.

Solutions:

  • Use a sn-1,3 Specific Lipase: Employ a lipase known for its high specificity for the outer positions of the glycerol backbone, such as those from Rhizomucor miehei or Candida antarctica.

  • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of acyl migration.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of acyl migration.

  • Solvent Selection: The choice of solvent can influence acyl migration. Non-polar solvents may sometimes increase the rate of acyl migration.

Q3: The reaction is proceeding very slowly. What can I do to increase the reaction rate?

Possible Causes:

  • Low Temperature: The reaction temperature may be too low for optimal enzyme activity.

  • Insufficient Mixing: Poor mixing can lead to mass transfer limitations, where the substrates are not efficiently coming into contact with the enzyme's active sites.

  • Enzyme Inhibition: The presence of impurities in the substrates or solvent could be inhibiting the lipase.

Solutions:

  • Increase Temperature: Gradually increase the reaction temperature within the optimal range for the enzyme.

  • Improve Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous.

  • Purify Substrates: Ensure that the glycerol and palmitoleic acid are of high purity.

  • Consider a Different Solvent: If using a solvent system, experimenting with different organic solvents could improve substrate solubility and reaction rates.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data for key reaction parameters based on studies of similar structured lipid syntheses. These values can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Temperature on Reaction Outcomes

Temperature (°C)Typical Effect on YieldRisk of Acyl MigrationReference for Similar Syntheses
30-40Lower reaction rate, potentially lower yield in a fixed timeLow[5]
40-50Generally optimal for many lipases, good balance of activity and stabilityModerate[6]
50-60Higher initial reaction rateIncreased[7]
>60Risk of enzyme denaturation and significant acyl migrationHigh[1]

Table 2: Influence of Substrate Molar Ratio (Palmitoleic Acid:Glycerol)

Molar RatioExpected OutcomeConsiderationsReference for Similar Syntheses
1:1Higher proportion of monopalmitoleinNot ideal for this compound synthesis
2:1Good starting point for this compound synthesisBalance between yield and substrate usage[7]
3:1May increase the yield of this compoundHigher cost due to excess fatty acid[4]
>3:1Diminishing returns on yield increasePotential for substrate inhibition

Table 3: Impact of Enzyme Loading on Synthesis

Enzyme Loading (% w/w of substrates)Effect on Reaction TimeCost ImplicationReference for Similar Syntheses
1-5Longer reaction times may be requiredLower
5-10Often found to be optimalModerate[8][9]
>10Faster initial reaction rates, but may not significantly increase final yieldHigher

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound.

Protocol 1: Enzymatic Synthesis of 1,3-Dipalmitolein

1. Materials:

  • Palmitoleic acid

  • Glycerol

  • Immobilized sn-1,3 specific lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme RM IM from Rhizomucor miehei)

  • Organic solvent (e.g., n-hexane, optional for solvent-based reaction)

  • Molecular sieves (optional, for water removal)

  • Nitrogen gas

2. Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer with heating mantle or a temperature-controlled shaker

  • Vacuum pump (optional, for solvent-free systems)

  • Filtration apparatus

3. Procedure:

  • Substrate Preparation: Accurately weigh the desired amounts of palmitoleic acid and glycerol according to the chosen molar ratio (e.g., 2:1).

  • Reaction Setup (Solvent-Free):

    • Add the substrates to the reaction vessel.

    • If desired, add the immobilized lipase (e.g., 5-10% by weight of the total substrates).

    • Begin stirring to ensure a homogenous mixture.

    • Start heating the mixture to the desired reaction temperature (e.g., 50°C).

    • To facilitate the removal of water produced during the reaction and drive the equilibrium towards product formation, you can bubble nitrogen gas through the mixture under a vacuum.[4]

  • Reaction Setup (Solvent-Based):

    • Dissolve the substrates in a suitable organic solvent (e.g., n-hexane) in the reaction vessel.

    • Add the immobilized lipase.

    • If controlling water activity is critical, add molecular sieves to the mixture.

    • Begin stirring and heat to the desired reaction temperature.

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 4-24 hours).

    • The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Recovery:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The crude product can then be purified.

Protocol 2: Purification of this compound

1. Materials:

  • Crude this compound mixture

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, diethyl ether, ethyl acetate)

2. Equipment:

  • Chromatography column

  • Fraction collector

  • Rotary evaporator

3. Procedure:

  • Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent like n-hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% n-hexane and gradually increase the proportion of a more polar solvent like diethyl ether or ethyl acetate.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using TLC or GC to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of enzymatic this compound synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing substrates Substrates (Glycerol & Palmitoleic Acid) reaction_setup Reaction Setup (Solvent-free or Solvent-based) substrates->reaction_setup enzyme Immobilized Lipase enzyme->reaction_setup optimization Optimization of Parameters (Temp, Ratio, Enzyme Load) reaction_setup->optimization monitoring Reaction Monitoring (TLC/GC) optimization->monitoring separation Enzyme Separation (Filtration) monitoring->separation Reaction Completion purification Product Purification (Chromatography) separation->purification analysis Final Product Analysis purification->analysis troubleshooting_logic low_yield Low this compound Yield suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp incorrect_ratio Incorrect Substrate Ratio low_yield->incorrect_ratio low_enzyme Low Enzyme Loading low_yield->low_enzyme excess_water Excess Water (Hydrolysis) low_yield->excess_water optimize_temp Optimize Temperature (40-60°C) suboptimal_temp->optimize_temp adjust_ratio Adjust Molar Ratio (e.g., 2:1) incorrect_ratio->adjust_ratio increase_enzyme Increase Enzyme Loading low_enzyme->increase_enzyme control_water Control Water Content (Solvent-free/Molecular Sieves) excess_water->control_water acyl_migration_pathway sn13_dag sn-1,3-Dipalmitolein (Desired Product) intermediate Orthoester Intermediate sn13_dag->intermediate Acyl Migration sn12_dag sn-1,2(2,3)-Dipalmitolein (Undesired Isomer) intermediate->sn12_dag sn12_dag->intermediate high_temp High Temperature high_temp->intermediate long_time Long Reaction Time long_time->intermediate

References

Technical Support Center: Purification of Synthetic Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic dipalmitolein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this synthetic lipid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete Reaction: The synthesis reaction did not go to completion, leaving significant amounts of starting materials (e.g., glycerol, palmitoleic acid).- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize reaction conditions (temperature, time, catalyst concentration).
Hydrolysis during Purification: this compound is susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[1]- Maintain a neutral pH (around 6.5-7.5) during all purification steps.[1] - Use buffered mobile phases for chromatography.
Product Loss during Extraction: this compound may not be fully extracted from the reaction mixture.- Use a suitable solvent system for extraction, such as a mixture of chloroform (B151607) and methanol. - Perform multiple extractions to ensure complete recovery.
Precipitation Issues: The product may precipitate prematurely or incompletely during crystallization.- Carefully control the cooling rate and temperature during crystallization. - Screen different solvent and anti-solvent systems to find the optimal conditions for selective precipitation.
Poor Purity of Final Product Presence of Unreacted Starting Materials: Residual palmitoleic acid, monopalmitolein (B52988), or glycerol.- Optimize chromatographic separation to resolve this compound from these more polar compounds. - Consider a washing step with a dilute aqueous base to remove free fatty acids, followed by a water wash to remove salts.
Contamination with Byproducts: Formation of tripalmitolein (B151972) or other side products.- Adjust the stoichiometry of the reactants to minimize the formation of tripalmitolein. - Utilize preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase gradient to separate di- and triglycerides.
Oxidative Degradation: The double bonds in the palmitoleoyl chains are susceptible to oxidation.[2][3][4]- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5] - Use degassed solvents for all purification steps. - Consider adding a small amount of an antioxidant like BHT during purification and storage. - Store the final product at low temperatures (-20°C or below) and protected from light.[3]
Chromatography Issues Poor Peak Shape (Tailing or Fronting): Overloading of the column, inappropriate mobile phase, or interactions with the stationary phase.- Reduce the amount of sample loaded onto the column. - Optimize the mobile phase composition and gradient. - Ensure the sample is fully dissolved in the mobile phase before injection.
Co-elution of Impurities: Impurities having similar polarity to this compound.- Adjust the mobile phase composition to improve resolution. - Try a different stationary phase with a different selectivity. - Consider using a different chromatographic technique, such as argentation chromatography, which separates based on the degree of unsaturation.
Column Clogging: Precipitation of the sample on the column.- Ensure the sample is fully dissolved and filtered before loading. - Use a guard column to protect the main column.
Crystallization Difficulties Oil Formation Instead of Crystals: The compound does not crystallize and separates as an oil.- Adjust the solvent system; a combination of a good solvent and a poor solvent (anti-solvent) is often required. - Slow down the cooling rate to allow for crystal nucleation and growth. - Try seeding the solution with a small crystal of pure this compound.
Formation of very fine crystals: Rapid precipitation leading to small crystals that are difficult to filter.- Decrease the rate of anti-solvent addition or cooling. - Agitate the solution gently during crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthetic this compound?

A1: Common impurities include unreacted starting materials such as palmitoleic acid and monopalmitolein, and byproducts like tripalmitolein. You may also encounter isomers of this compound (e.g., 1,2- vs. 1,3-dipalmitolein) depending on the synthetic route. Degradation products from hydrolysis (leading to free fatty acids and monoglycerides) and oxidation (hydroperoxides, aldehydes) can also be present.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is excellent for separating and quantifying different lipid species.[6][7][8]

  • Gas Chromatography (GC) , after derivatization to fatty acid methyl esters (FAMEs), can be used to determine the fatty acid composition and check for the presence of other fatty acids.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural confirmation and can help to identify and quantify impurities.[6]

Q3: What are the best solvents for purifying this compound by chromatography?

A3: For reversed-phase HPLC, common mobile phases consist of mixtures of acetonitrile, methanol, isopropanol (B130326), and water. A gradient elution is typically used to separate lipids with different polarities. For normal-phase chromatography, hexane (B92381)/isopropanol or chloroform/methanol mixtures are often employed. The choice of solvent will depend on the specific impurities you are trying to remove.

Q4: How can I prevent my this compound from degrading during purification and storage?

A4: To minimize degradation, it is crucial to handle the compound with care. To prevent oxidation, work under an inert atmosphere, use degassed solvents, and protect your sample from light.[5] To avoid hydrolysis, maintain a neutral pH and use anhydrous solvents when possible. For long-term storage, keep the purified this compound in a tightly sealed container under an inert atmosphere at -20°C or below.

Q5: I am having trouble dissolving my crude this compound for purification. What should I do?

A5: this compound is a lipid and will be soluble in many organic solvents. For chromatography, it is best to dissolve the sample in the initial mobile phase. If solubility is an issue, you can try gentle warming or sonication. Good solvents for this compound include chloroform, dichloromethane, and hexane. For reversed-phase HPLC, you might need to dissolve the sample in a stronger solvent like isopropanol, but be mindful of the injection volume to avoid poor peak shape.

Experimental Protocols

Protocol 1: General Purification of this compound by Flash Chromatography
  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of a non-polar solvent like hexane or a hexane/dichloromethane mixture.

  • Column Packing: Pack a silica (B1680970) gel column with a slurry of silica in hexane.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with pure hexane and gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) or isopropanol.

    • A typical gradient might be:

      • 100% Hexane (to elute non-polar impurities like tripalmitolein)

      • Gradient from 0% to 10% Ethyl Acetate in Hexane (to elute this compound)

      • Gradient from 10% to 50% Ethyl Acetate in Hexane (to elute more polar impurities like monopalmitolein and free fatty acids)

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC-ELSD
  • Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile/Water (95:5)

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10)

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to 100% A

    • 35-40 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 50-60°C

    • Gas Flow (Nitrogen): 1.5-2.0 L/min

  • Sample Preparation: Dissolve a small amount of the purified this compound in isopropanol or the initial mobile phase.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Chromatography cluster_crystallization Crystallization cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Synthetic this compound Flash Flash Chromatography (Silica Gel) Crude->Flash Initial Cleanup HPLC Preparative HPLC (Reversed-Phase) Crude->HPLC Direct Purification Flash->HPLC High-Resolution Separation Crystallization Low-Temperature Crystallization Flash->Crystallization Alternative Path Analysis HPLC-ELSD/MS GC-FID NMR Flash->Analysis HPLC->Crystallization Final Polishing HPLC->Analysis Crystallization->Analysis Purity Verification Pure Pure this compound Analysis->Pure Meets Specifications

Caption: General workflow for the purification and analysis of synthetic this compound.

Troubleshooting_Logic Start Purification Issue Identified CheckPurity Assess Purity (TLC, HPLC) Start->CheckPurity ImpurityType Identify Impurity Type CheckPurity->ImpurityType Purity Issue CheckYield Assess Yield CheckPurity->CheckYield Yield Issue PolarImpurities Polar Impurities (Fatty Acids, Monoglycerides) ImpurityType->PolarImpurities More Polar NonPolarImpurities Non-polar Impurities (Triglycerides) ImpurityType->NonPolarImpurities Less Polar Isomers Isomeric Impurities ImpurityType->Isomers Similar Polarity OptimizeChromatography Optimize Chromatography (Gradient, Solvent System) PolarImpurities->OptimizeChromatography NonPolarImpurities->OptimizeChromatography Isomers->OptimizeChromatography ConsiderCrystallization Consider Crystallization OptimizeChromatography->ConsiderCrystallization End Problem Resolved ConsiderCrystallization->End LowYield Low Yield CheckYield->LowYield Yes CheckYield->End No OptimizeReaction Optimize Synthesis Reaction LowYield->OptimizeReaction PreventDegradation Prevent Degradation (Inert Atmosphere, pH control) LowYield->PreventDegradation OptimizeReaction->End PreventDegradation->End

Caption: A logical troubleshooting flowchart for this compound purification challenges.

References

Troubleshooting low yield in dipalmitolein synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of dipalmitolein, a specific diacylglycerol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems that can lead to low yields or impurities in this compound synthesis.

Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the common causes?

Low yields in this compound synthesis can stem from various factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. A systematic approach to troubleshooting is essential. The primary areas to investigate are:

  • Reaction Conditions: Verify that the temperature, pH, and reaction time are optimal for the chosen synthetic method (enzymatic or chemical).

  • Reagent Quality: Ensure the purity and integrity of starting materials, such as palmitoleic acid, glycerol (B35011) (or its derivatives), and any catalysts or enzymes.

  • Enzyme Activity (for enzymatic synthesis): Confirm the activity and stability of the lipase (B570770) under your reaction conditions.

  • Side Reactions: The presence of water can lead to hydrolysis of the ester bonds, and acyl migration can result in the formation of undesired isomers.

  • Product Purification: Inefficient purification methods can lead to significant product loss.

Q2: How can I determine if the purity of my starting materials is the source of the low yield?

The purity of your starting materials is critical for a successful synthesis. Here’s how to assess if this is the issue:

  • Verify Purity: Whenever possible, use fresh, high-purity reagents. For palmitoleic acid, ensure it has not undergone significant oxidation. The quality of glycerol or other backbone precursors is also crucial.

  • Analytical Characterization: Characterize your starting materials using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and purity before use. High requirements for the quality of the final product mean that the quality control of the starting material is crucial in the manufacturing process.[1]

  • Control Reaction: Perform a small-scale control reaction using a new batch of high-purity reagents from a reputable supplier and compare the yield to your previous attempts.

Q3: I suspect side reactions are occurring. How can I identify and minimize them?

Side reactions can significantly reduce the yield of this compound. Here's how to address this:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. This will help you identify the formation of byproducts. Unwanted hydrolysis reactions can accumulate by-products like diacylglycerols (DAGs).[2]

  • Minimize Water Content: For both chemical and enzymatic synthesis, ensure that all reagents and solvents are anhydrous. Water can lead to the hydrolysis of the ester bonds, reducing your yield.

  • Control Acyl Migration: Acyl migration, the movement of the fatty acid between the glycerol backbone positions, can be an issue, leading to the formation of 1,3-dipalmitolein instead of the desired 1,2- or sn-1,2-dipalmitolein. This can sometimes be influenced by the choice of catalyst or enzyme and reaction conditions.

  • Inert Atmosphere: Palmitoleic acid is an unsaturated fatty acid and can be prone to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

Q4: My enzymatic synthesis of this compound has a low conversion rate. What factors should I optimize?

For lipase-catalyzed synthesis, several factors can influence the conversion rate:

  • Enzyme Choice: Different lipases have different specificities and optimal conditions. Ensure you are using a lipase suitable for diacylglycerol synthesis. Lipozyme® 435 (immobilized Candida antarctica lipase B) is a commonly used biocatalyst for such reactions.[3][4]

  • Enzyme Load: The amount of enzyme used can significantly impact the reaction rate. An insufficient amount may lead to slow or incomplete conversion.

  • Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can lead to enzyme denaturation and loss of activity.[5] The optimal temperature needs to be determined for the specific lipase being used.

  • Substrate Molar Ratio: The molar ratio of palmitoleic acid to the glycerol backbone source is a critical parameter to optimize.

  • Solvent System: The choice of solvent can affect enzyme activity and substrate solubility. Solvent-free systems are also an option to consider.[3][4]

Data Presentation

Table 1: Factors Affecting Yield in Enzymatic Diacylglycerol Synthesis

ParameterPotential IssueRecommended Action
Enzyme Low activity or incorrect specificity.Screen different lipases. Ensure proper storage and handling of the enzyme.
Temperature Suboptimal for enzyme activity or too high, causing denaturation.Optimize the reaction temperature for the specific lipase used. A common range is 40-70°C.[3][6][7]
Substrate Molar Ratio Imbalanced ratio leading to incomplete reaction.Systematically vary the molar ratio of acyl donor to acceptor to find the optimum.
Water Content Excess water can lead to hydrolysis of the product.Use anhydrous reagents and solvents. Consider using a vacuum to remove water produced during the reaction.
Reaction Time Insufficient time for the reaction to reach completion.Monitor the reaction over time using TLC or HPLC to determine the optimal reaction duration.
Enzyme Load Too little enzyme results in a slow reaction rate.Increase the enzyme concentration incrementally to improve the conversion rate.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general methodology for the lipase-catalyzed synthesis of this compound. Optimization of specific parameters will be necessary.

Materials:

  • Palmitoleic acid

  • Glycerol (or a suitable derivative)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane) or solvent-free system

  • Molecular sieves (optional, for water removal)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add palmitoleic acid and glycerol in the desired molar ratio. If using a solvent, add it at this stage.

  • Inert Atmosphere: Purge the flask with an inert gas to remove oxygen.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 5-10% w/w).

  • Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase (e.g., 60°C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by TLC or GC.

  • Reaction Termination: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • Purification: The crude product can be purified using column chromatography on silica (B1680970) gel to separate this compound from unreacted starting materials and byproducts.

General Protocol for Chemical Synthesis of this compound

This protocol outlines a general approach for the chemical synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the protected glycerol and palmitoleic acid in an anhydrous solvent.

  • Reagent Addition: Add the coupling agent (DCC) and catalyst (DMAP) to the solution.

  • Reaction: Stir the reaction at room temperature or gentle heating until completion, monitoring by TLC.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Deprotection (if applicable): Remove the protecting group from the glycerol backbone according to standard procedures.

  • Purification: Purify the crude this compound by column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low this compound Yield CheckReagents Verify Starting Material Purity Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckSideReactions Investigate Side Reactions Start->CheckSideReactions CheckPurification Evaluate Purification Protocol Start->CheckPurification ReagentPure Are Reagents High Purity? CheckReagents->ReagentPure ConditionsOptimal Are Conditions Optimal? CheckConditions->ConditionsOptimal SideReactionsPresent Evidence of Side Reactions? CheckSideReactions->SideReactionsPresent PurificationEfficient Is Purification Efficient? CheckPurification->PurificationEfficient UseNewReagents Use Fresh, High-Purity Reagents ReagentPure->UseNewReagents No Success Improved Yield ReagentPure->Success Yes OptimizeConditions Optimize Temp, Time, Ratios ConditionsOptimal->OptimizeConditions No ConditionsOptimal->Success Yes MinimizeSideReactions Use Anhydrous Conditions, Inert Atmosphere SideReactionsPresent->MinimizeSideReactions Yes SideReactionsPresent->Success No OptimizePurification Optimize Chromatography/ Distillation PurificationEfficient->OptimizePurification No PurificationEfficient->Success Yes Dipalmitolein_Synthesis_Workflow Start Start: Synthesis of this compound Reagents Prepare Starting Materials: Palmitoleic Acid & Glycerol Derivative Start->Reagents Reaction Reaction: Enzymatic or Chemical Synthesis Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, HPLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup/ Catalyst Removal Monitoring->Workup Complete Purification Purification of Crude Product (e.g., Column Chromatography) Workup->Purification Analysis Characterization of this compound (NMR, MS, etc.) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

References

Preventing oxidation of dipalmitolein during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of dipalmitolein during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a diglyceride consisting of two palmitoleic acid molecules attached to a glycerol (B35011) backbone. Palmitoleic acid is a monounsaturated omega-7 fatty acid, and the presence of double bonds in its structure makes this compound susceptible to oxidation. Factors such as exposure to oxygen, light, heat, and the presence of metal ions can initiate a chain reaction leading to the degradation of the lipid.[1][2]

Q2: What are the consequences of this compound oxidation in my experiments?

Oxidation of this compound can significantly impact experimental outcomes. It can lead to the formation of various by-products, including peroxides, aldehydes, and ketones, which can alter the biological activity of this compound, introduce confounding variables, and potentially exhibit cytotoxic effects in cell-based assays.[1][3] This degradation can result in a loss of the compound's intended effect and lead to irreproducible results.

Q3: How should I store this compound to minimize oxidation?

To ensure the stability of this compound, proper storage is critical. For long-term storage, this compound, especially if it is in a powdered form, should be dissolved in a suitable organic solvent, such as ethanol (B145695) or chloroform.[4] The solution should be stored in a tightly sealed glass vial, with the headspace flushed with an inert gas like nitrogen or argon to displace oxygen.[5] Store at -20°C or lower, and protect from light by using amber vials or by wrapping the vial in aluminum foil.[5][6] Avoid repeated freeze-thaw cycles by storing in small aliquots.[5]

Q4: Can I use antioxidants to protect this compound from oxidation?

Yes, adding antioxidants can be an effective strategy. Antioxidants work by scavenging free radicals and inhibiting the oxidative chain reaction.[1][7] Commonly used antioxidants for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[1][7] The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with the experimental assay. It is advisable to perform control experiments to validate the compatibility of the antioxidant with your specific system.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell culture experiments.
  • Possible Cause: Oxidation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare this compound stock solutions fresh for each experiment whenever possible.[8]

    • Minimize Exposure: When preparing working dilutions, minimize the exposure of the this compound solution to air and light.

    • Use Antioxidants: Consider adding a cell-compatible antioxidant to your this compound stock solution after verifying its compatibility with your cell line and assay.

    • Control Experiments: Include a "vehicle-only" control (the solvent used to dissolve this compound) and a "fresh vs. old this compound" comparison to determine if degradation is affecting the results.

    • Assess Stability in Media: Perform a stability test of this compound in your specific cell culture medium over the time course of your experiment to understand its degradation rate.

Issue 2: Visible precipitate or changes in the appearance of the this compound solution.
  • Possible Cause: Hydrolysis or degradation of this compound.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure that the this compound solution has been stored correctly (at or below -20°C, protected from light and oxygen).[5]

    • Solvent Purity: Verify the purity of the solvent used to dissolve the this compound. Impurities can catalyze degradation.

    • Avoid Water Contamination: For lipids stored in organic solvents, ensure there is no water contamination, as this can lead to hydrolysis.[5]

    • Discard and Prepare Fresh: If a precipitate is observed, it is best to discard the solution and prepare a fresh one from a new aliquot of this compound.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity organic solvent (e.g., ethanol, chloroform)

    • Amber glass vials with Teflon-lined caps

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.[4]

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the this compound in the appropriate volume of the chosen organic solvent to achieve the desired stock concentration.

    • Dispense the stock solution into small-volume amber glass vials for single use to avoid repeated freeze-thaw cycles.[5]

    • Before sealing the vials, flush the headspace with a gentle stream of nitrogen or argon gas to displace oxygen.[5]

    • Seal the vials tightly with Teflon-lined caps.

    • Store the aliquots at -20°C or below.[5]

Protocol 2: Quantification of this compound Oxidation

To assess the extent of this compound oxidation, several methods can be employed to measure primary and secondary oxidation products.

Table 1: Methods for Detecting Lipid Oxidation

MethodPrincipleProducts DetectedReference
Peroxide Value (PV) Measures the amount of peroxides and hydroperoxides, the primary products of lipid oxidation.Primary[3]
Thiobarbituric Acid Reactive Substances (TBARS) Detects malondialdehyde (MDA) and other aldehydes, which are secondary oxidation products.Secondary[3][9]
p-Anisidine Value (p-AV) Measures the content of aldehydes (principally 2-alkenals and 2,4-alkadienals) in fats and oils.Secondary[3]
High-Performance Liquid Chromatography (HPLC) Can be used to separate and quantify specific oxidation products.Primary and Secondary[3][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Allows for the identification and quantification of volatile secondary oxidation products like aldehydes and ketones.Secondary

Visualizations

Experimental_Workflow Experimental Workflow for this compound Usage cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Control storage This compound Storage (-20°C or lower, inert gas) prep_stock Prepare Stock Solution (Organic Solvent, Amber Vial) storage->prep_stock aliquot Aliquot for Single Use prep_stock->aliquot thaw Thaw Single Aliquot aliquot->thaw prep_working Prepare Working Solution (Freshly Prepared) thaw->prep_working cell_treatment Treat Cells prep_working->cell_treatment control_exp Run Control Experiments (Vehicle, Fresh vs. Old) prep_working->control_exp oxidation_check Optional: Check for Oxidation (e.g., TBARS assay) prep_working->oxidation_check data_analysis Data Analysis cell_treatment->data_analysis control_exp->data_analysis Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_prep Review this compound Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Light, Inert Gas) check_prep->check_storage Protocol OK fresh_prep Action: Prepare Fresh Stock and Working Solutions check_prep->fresh_prep Protocol Issue check_storage->fresh_prep Storage Issue run_controls Action: Include Additional Controls (Vehicle, Fresh vs. Old) check_storage->run_controls Storage OK fresh_prep->run_controls stability_test Action: Perform Stability Test in Media run_controls->stability_test re_evaluate Re-evaluate Experimental Data stability_test->re_evaluate

References

Dipalmitolein Aggregation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers and drug development professionals frequently encounter challenges with the aggregation of dipalmitolein in aqueous assay environments. This aggregation can lead to inaccurate and unreliable experimental results. To address these issues, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help scientists effectively manage this compound aggregation in their assays.

Troubleshooting Guide: Strategies for Dealing with this compound Aggregation

This guide provides solutions to common problems encountered during experiments involving this compound.

Issue: this compound Precipitates Out of Solution When Added to Aqueous Buffers

Primary Cause: this compound is a highly hydrophobic lipid with very low solubility in aqueous solutions. Direct addition of this compound, even from a stock solution in an organic solvent, to an aqueous buffer will cause it to rapidly come out of solution and form aggregates or precipitates.

Solutions:

  • Proper Solubilization Technique: this compound should first be dissolved in an appropriate organic solvent before being introduced to the aqueous assay buffer. The choice of solvent and the method of introduction are critical.

  • Use of Surfactants: Non-ionic surfactants can be used to increase the solubility and prevent the aggregation of this compound in aqueous solutions.

  • Vesicle Preparation: For many applications, preparing this compound as lipid vesicles (liposomes) is the most effective way to ensure a stable dispersion in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

A1: this compound, also known as 1,2-dipalmitoleoyl-sn-glycerol, is a diglyceride. It is a crystalline solid at room temperature with a melting point between 66-69°C.[1] Its molecular weight is 568.9 g/mol .[2][3][4]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in several organic solvents but is poorly soluble in aqueous buffers. The table below summarizes its solubility in commonly used solvents.

SolventSolubility
Ethanol (B145695)30 mg/ml
Dimethylformamide (DMF)20 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)5 mg/ml
PBS (pH 7.2)0.25 mg/ml

Data sourced from Cayman Chemical.[3]

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol or DMSO.[3] For example, to make a 10 mg/mL stock solution in ethanol, weigh out 10 mg of this compound and dissolve it in 1 mL of pure ethanol. It is recommended to use fresh, anhydrous solvents to ensure maximum solubility.

Q4: What is this compound aggregation and why is it a problem in assays?

A4: this compound aggregation is the process where individual molecules of this compound clump together in an aqueous environment to form larger structures, such as micelles or precipitates. This occurs because this compound is hydrophobic and seeks to minimize its contact with water.

Aggregation can be a significant problem in assays for several reasons:

  • Inaccurate Concentration: The effective concentration of monomeric this compound available to interact with biological targets is reduced.

  • Interference with Assay Components: Aggregates can physically interfere with enzymes, proteins, or cells, leading to non-specific effects.[5]

  • Light Scattering: Aggregates can scatter light, interfering with optical measurements in spectrophotometric and fluorometric assays.

Q5: How can I prevent this compound aggregation in my aqueous assay buffer?

A5: Preventing aggregation is key to obtaining reliable assay results. Here are some effective strategies:

  • Use of Non-Ionic Surfactants: Including a non-ionic surfactant, such as Tween® 20 or Tween® 80, in your assay buffer can help to solubilize this compound and prevent aggregation.[6] A common starting concentration is 0.01% to 0.1% (v/v). The optimal concentration will depend on the specific assay conditions and should be determined empirically.

  • Preparation of this compound Vesicles: Dispersing this compound in the form of unilamellar vesicles (liposomes) is a robust method to ensure its stability in aqueous solutions.[1][3]

Q6: How do I prepare this compound vesicles?

A6: A common method for preparing small unilamellar vesicles (SUVs) is the thin-film hydration method followed by sonication.

Experimental Protocol: Preparation of this compound Vesicles

  • Dissolve this compound: Dissolve the desired amount of this compound in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.

  • Create a Thin Film: Remove the organic solvent using a rotary evaporator to create a thin lipid film on the inner surface of the flask.

  • Dry the Film: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of this compound.

  • Vortexing: Vortex the flask vigorously to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes clear. This process breaks down the MLVs into smaller, unilamellar vesicles (SUVs).

  • Centrifugation: Centrifuge the vesicle solution to pellet any larger aggregates or debris. The supernatant will contain the SUV suspension.

Q7: How can I detect and quantify this compound aggregation?

A7: Several techniques can be used to detect and characterize this compound aggregation:

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It can be used to detect the presence of aggregates and to assess the effectiveness of anti-aggregation strategies.[4][7][8]

  • Turbidity Measurement: An increase in the turbidity of a solution, which can be measured as an increase in absorbance at a wavelength where this compound does not absorb (e.g., 340 nm), can indicate the formation of aggregates.

  • Fluorescence Spectroscopy: The use of fluorescent probes that change their emission properties upon binding to hydrophobic aggregates can be employed to monitor aggregation in real-time.

Visualizing Experimental Workflows

To aid researchers, the following diagrams illustrate key experimental workflows for handling this compound.

Dipalmitolein_Stock_Preparation cluster_stock Stock Solution Preparation start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->dissolve stock Stock Solution dissolve->stock

Caption: Workflow for preparing a this compound stock solution.

Dipalmitolein_Working_Solution cluster_working Working Solution Preparation cluster_method1 Method 1: Direct Dilution with Surfactant cluster_method2 Method 2: Vesicle Preparation stock This compound Stock (in Organic Solvent) dilute Slowly Add Stock to Buffer (while vortexing) stock->dilute thin_film Create Thin Film stock->thin_film buffer_surfactant Aqueous Buffer + Surfactant (e.g., Tween® 80) buffer_surfactant->dilute working1 Working Solution 1 dilute->working1 hydrate Hydrate with Buffer thin_film->hydrate sonicate Sonicate hydrate->sonicate working2 Vesicle Suspension (Working Solution 2) sonicate->working2

Caption: Methods for preparing aqueous working solutions of this compound.

References

Validation & Comparative

A Comparative Analysis of 1,2-Dipalmitolein and 1,3-Dipalmitolein: Biological Effects and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 1,2-dipalmitolein and 1,3-dipalmitolein, two regioisomers of a diacylglycerol (DAG) molecule. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document synthesizes established principles of diacylglycerol signaling and metabolism, drawing upon data from closely related DAG species to infer their differential biological activities. The primary distinction lies in their stereochemistry, which dictates their ability to act as second messengers in crucial cellular signaling pathways.

Key Biological Distinction: The "Active" vs. "Inactive" Isomer

The central difference between 1,2- and 1,3-diacylglycerols is their capacity to activate protein kinase C (PKC), a family of enzymes that play pivotal roles in a vast array of cellular processes, including cell growth, differentiation, and apoptosis. It is well-established that only the sn-1,2-diacylglycerol isomer is the physiologically relevant activator of PKC.[1][2][3] The spatial arrangement of the two fatty acid chains on the glycerol (B35011) backbone in the 1,2-position is critical for its recognition by the C1 domain of conventional and novel PKC isoforms.[1][2] In contrast, 1,3-diacylglycerols are considered biologically inactive in this context, or at best, significantly less potent.[1]

Comparative Data on Diacylglycerol Isomer Activity

Table 1: Comparative Activation of Protein Kinase Cα by 1,2- and 1,3-Diacylglycerol Isomers

Diacylglycerol IsomerVmax (nmol 32P/min/mg)Ka (µM)
1,2-Dioleoylglycerol (1,2-DOG) 34.9 ± 2.80.9
1,3-Dioleoylglycerol (1,3-DOG) 9.5 ± 0.140.0
1,2-Dipalmitoylglycerol (1,2-DPG) 32.5 ± 0.14.8
1,3-Dipalmitoylglycerol (1,3-DPG) 4.2 ± 0.710.0
1,2-Dimyristoylglycerol (1,2-DMG) 33.4 ± 0.73.4
1,3-Dimyristoylglycerol (1,3-DMG) 2.3 ± 0.1> 50

Data adapted from a study on the activation of PKCα using vesicles composed of POPC/POPS. The Vmax represents the maximal velocity of the kinase reaction, and the Ka represents the concentration of the diacylglycerol required for half-maximal activation. A lower Ka indicates higher potency.

As the table illustrates, 1,2-diacylglycerols are significantly more potent activators of PKCα, exhibiting higher maximal activities (Vmax) at much lower concentrations (Ka) compared to their 1,3-counterparts.[1] This profound difference in potency is the cornerstone of their distinct biological effects.

Signaling Pathways and Metabolic Fate

The differential ability to activate PKC dictates the involvement of these isomers in downstream signaling cascades.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG_12 1,2-Dipalmitolein PIP2->DAG_12 PKC_inactive Inactive PKC DAG_12->PKC_inactive binds & activates Metabolism Metabolism (e.g., by lipases) DAG_12->Metabolism PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream DAG_13 1,3-Dipalmitolein DAG_13->Metabolism No_Activation No Significant PKC Activation DAG_13->No_Activation Receptor Receptor Receptor->PLC activates Ligand Ligand Ligand->Receptor

Figure 1. Differential signaling roles of 1,2- and 1,3-dipalmitolein.

As depicted in Figure 1, 1,2-dipalmitolein, generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), acts as a crucial second messenger.[2][3] It recruits and activates PKC, leading to the phosphorylation of a multitude of substrate proteins and the initiation of downstream signaling cascades that regulate various cellular functions.

In contrast, 1,3-dipalmitolein does not effectively activate PKC and therefore does not participate in this signaling pathway.

Both isomers are subject to metabolic processing. They can be hydrolyzed by lipases to release fatty acids and glycerol, or they can be re-acylated to form triglycerides for energy storage. The susceptibility of each isomer to enzymatic hydrolysis can differ. Pancreatic lipase (B570770), for instance, primarily hydrolyzes ester bonds at the sn-1 and sn-3 positions of triglycerides, which can lead to the formation of 2-monoacylglycerols from 1,2-diacylglycerols and the complete hydrolysis of 1,3-diacylglycerols.

Experimental Protocols

The following are generalized protocols for assessing the key biological differences between 1,2- and 1,3-dipalmitolein.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay directly measures the ability of the diacylglycerol isomers to activate PKC.

Materials:

  • Purified recombinant PKC isozyme (e.g., PKCα)

  • 1,2-dipalmitolein and 1,3-dipalmitolein

  • Phosphatidylserine (PS) and Phosphatidylcholine (PC) for vesicle formation

  • Histone H1 or a specific peptide substrate for PKC

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

  • Stop solution (e.g., 75 mM H3PO4)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Vesicle Preparation: Prepare lipid vesicles by mixing PC, PS, and the test diacylglycerol (1,2- or 1,3-dipalmitolein) in chloroform. Dry the lipid film under a stream of nitrogen and then under vacuum. Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the prepared lipid vesicles, the PKC substrate (e.g., Histone H1), and the purified PKC enzyme.

  • Initiation of Reaction: Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Quantification: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the PKC activity (in cpm or pmol/min/mg) in the presence of 1,2-dipalmitolein versus 1,3-dipalmitolein across a range of concentrations to determine their respective potencies (EC50) and maximal activation.

In Vitro Pancreatic Lipase Hydrolysis Assay

This assay compares the rate at which the two isomers are metabolized by pancreatic lipase.

Materials:

  • Porcine pancreatic lipase

  • 1,2-dipalmitolein and 1,3-dipalmitolein

  • Bile salts (e.g., sodium taurocholate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing CaCl2 and NaCl)

  • pH-stat or a pH meter

  • NaOH solution of known concentration

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion of the diacylglycerol isomer (1,2- or 1,3-dipalmitolein) in the assay buffer containing bile salts by vigorous stirring or sonication.

  • Reaction Setup: Place the substrate emulsion in a thermostated reaction vessel at 37°C.

  • Initiation of Reaction: Add pancreatic lipase to the emulsion to start the hydrolysis reaction. The release of fatty acids will cause a decrease in pH.

  • Measurement of Hydrolysis: Monitor the rate of hydrolysis by titrating the released fatty acids with the NaOH solution using a pH-stat to maintain a constant pH. The rate of NaOH addition is proportional to the rate of the lipase reaction.

  • Data Analysis: Compare the initial rates of hydrolysis for 1,2-dipalmitolein and 1,3-dipalmitolein to determine the substrate preference of pancreatic lipase.

Experimental_Workflow cluster_isomers Test Compounds cluster_assays Biological Assays cluster_data Data Analysis & Comparison DAG12 1,2-Dipalmitolein PKC_Assay In Vitro PKC Activation Assay DAG12->PKC_Assay Lipase_Assay In Vitro Lipase Hydrolysis Assay DAG12->Lipase_Assay Cell_Assay Cell-Based Signaling Assay DAG12->Cell_Assay DAG13 1,3-Dipalmitolein DAG13->PKC_Assay DAG13->Lipase_Assay DAG13->Cell_Assay PKC_Data Compare PKC Potency (EC50) & Efficacy (Vmax) PKC_Assay->PKC_Data Lipase_Data Compare Hydrolysis Rates Lipase_Assay->Lipase_Data Cell_Data Compare Downstream Signaling Readouts Cell_Assay->Cell_Data Conclusion Conclusion: Differential Biological Effects PKC_Data->Conclusion Lipase_Data->Conclusion Cell_Data->Conclusion

References

Dipalmitolein vs. Dipalmitin in Activating Protein Kinase C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential efficacy of dipalmitolein and dipalmitin (B8236172) as activators of Protein Kinase C (PKC). The comparison is based on the structural differences between these two diacylglycerol (DAG) molecules and supported by experimental data on the structure-activity relationship of various DAGs in PKC activation.

Introduction to Protein Kinase C and Diacylglycerol Activators

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including cell growth, differentiation, apoptosis, and immune responses. The conventional and novel isoforms of PKC are allosterically activated by the second messenger diacylglycerol (DAG). DAGs are lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. The structure of these fatty acid chains, particularly their length and degree of saturation, can significantly influence the potency and isoform selectivity of PKC activation.

This compound and dipalmitin are two such diacylglycerols. This compound is composed of a glycerol backbone with two palmitoleic acid chains (a monounsaturated 16-carbon fatty acid). In contrast, dipalmitin contains two saturated 16-carbon palmitic acid chains. This subtle structural difference—the presence of a cis double bond in the fatty acid chains of this compound—is hypothesized to have a significant impact on their ability to activate PKC.

Structural Differences

The key structural difference between this compound and dipalmitin lies in the saturation of their fatty acid chains. This seemingly minor variation has profound implications for the molecule's three-dimensional shape and physical properties, which in turn affect its interaction with the PKC C1 domain and its influence on the cell membrane.

  • Dipalmitin: Contains two saturated palmitic acid chains. The absence of double bonds allows for free rotation around the C-C bonds, resulting in straight, flexible acyl chains that can pack tightly together.

  • This compound: Contains two monounsaturated palmitoleic acid chains, each with one cis double bond. This double bond introduces a rigid kink in the acyl chain, preventing tight packing and increasing the cross-sectional area of the molecule.

Signaling Pathway for Protein Kinase C Activation

The activation of conventional and novel PKC isoforms by DAG is a multi-step process that involves the recruitment of the enzyme from the cytosol to the cell membrane.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (e.g., this compound/Dipalmitin) PIP2->DAG hydrolyzes IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Phosphorylation Substrate Phosphorylation PKC_active->Phosphorylation PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation & Activation Receptor GPCR/RTK Receptor->PLC Signal Extracellular Signal Signal->Receptor Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_active for cPKCs

Figure 1. General signaling pathway of Protein Kinase C (PKC) activation by diacylglycerols.

Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of calcium from intracellular stores, which, for conventional PKCs, facilitates their initial recruitment to the membrane. DAG, embedded in the membrane, then binds to the C1 domain of the recruited PKC, causing a conformational change that relieves autoinhibition and fully activates the enzyme.

Comparative Analysis of this compound and Dipalmitin in PKC Activation

While direct comparative quantitative data for this compound and dipalmitin is limited, we can infer their relative activities based on studies of other saturated and unsaturated diacylglycerols.

The presence of unsaturation in the acyl chains of DAGs generally enhances their ability to activate PKC.[1][2] This is attributed to several factors:

  • Membrane Perturbation: The kinked structure of unsaturated fatty acids disrupts the ordered packing of phospholipids (B1166683) in the membrane, increasing membrane fluidity. This altered physical environment may facilitate the insertion of the PKC C1 domain into the membrane.

  • Conformational Effects: The specific conformation of the diacylglycerol molecule dictated by the cis double bond may allow for a more optimal interaction with the binding pocket of the C1 domain.

  • Isoform Specificity: Different PKC isoforms exhibit distinct preferences for DAGs with varying acyl chain structures.[3][4] For instance, conventional PKCs may be more potently activated by DAGs containing at least one unsaturated fatty acid.[4]

Therefore, it is hypothesized that This compound is a more potent activator of conventional and novel PKC isoforms than dipalmitin.

Inferred Quantitative Comparison

The following table summarizes the hypothesized differences in the PKC-activating properties of this compound and dipalmitin. These are not experimentally determined values for these specific molecules but are inferred from the known effects of saturated versus unsaturated diacylglycerols on PKC activation.

ParameterThis compound (Di-C16:1)Dipalmitin (Di-C16:0)Rationale
Binding Affinity to C1 Domain HigherLowerThe kinked structure of the unsaturated acyl chains may promote a higher affinity interaction with the C1 domain binding pocket.
Potency (EC50) Lower (more potent)Higher (less potent)A lower concentration of this compound is likely required to achieve half-maximal PKC activation due to its higher binding affinity and favorable effects on membrane properties.
Efficacy (Maximal Activation) HigherLowerThis compound may induce a greater maximal activation of certain PKC isoforms, particularly conventional and novel isoforms.
Isoform Selectivity Potential for higher activation of conventional (α, β, γ) and some novel (δ, ε) PKC isoforms.May show less pronounced activation across various isoforms.Studies have shown that the presence of unsaturated fatty acids in DAGs can lead to differential activation of PKC isoforms.[3][4]

Experimental Protocol: In Vitro PKC Kinase Activity Assay

To experimentally validate the hypothesized differences in PKC activation between this compound and dipalmitin, a standard in vitro PKC kinase activity assay can be employed.

Objective

To quantify and compare the ability of this compound and dipalmitin to activate a specific purified PKC isoform (e.g., PKCα, PKCβII, PKCδ).

Materials
  • Purified recombinant human PKC isoform

  • This compound and Dipalmitin (lipid stocks in a suitable solvent like chloroform (B151607) or DMSO)

  • Phosphatidylserine (PS)

  • Specific peptide substrate for the PKC isoform (e.g., a fluorescently labeled peptide or a peptide that can be phosphorylated by [γ-32P]ATP)

  • ATP (and [γ-32P]ATP if using a radiometric assay)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 1 mM CaCl2 - calcium concentration to be adjusted based on the PKC isoform)

  • Kinase inhibitor (for negative controls, e.g., staurosporine)

  • Microplate reader (for fluorescence-based assays) or scintillation counter (for radiometric assays)

Method
  • Lipid Vesicle Preparation:

    • In a glass vial, mix the desired amounts of phosphatidylserine, and either this compound or dipalmitin from their stock solutions. A typical molar ratio would be 8% PS and varying concentrations of the diacylglycerol (e.g., 0-5 mol%). The remainder would be a carrier lipid like phosphatidylcholine.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

    • Rehydrate the lipid film in assay buffer by vortexing.

    • Sonicate the lipid suspension on ice to create small unilamellar vesicles.

  • Kinase Reaction:

    • In a microplate, add the prepared lipid vesicles containing either this compound, dipalmitin, or no diacylglycerol (basal activity control).

    • Add the purified PKC isoform to each well and incubate for 5 minutes at 30°C to allow the enzyme to associate with the lipid vesicles.

    • Initiate the kinase reaction by adding the peptide substrate and ATP (spiked with [γ-32P]ATP for radiometric assays).

    • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C.

  • Detection:

    • For Radiometric Assays:

      • Stop the reaction by adding a quench buffer (e.g., phosphoric acid).

      • Spot the reaction mixture onto phosphocellulose paper.

      • Wash the paper extensively to remove unincorporated [γ-32P]ATP.

      • Quantify the incorporated radioactivity using a scintillation counter.

    • For Fluorescence-based Assays:

      • Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution containing a chelating agent).

      • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (no enzyme or inhibitor control) from all readings.

    • Plot the PKC activity (e.g., CPM or fluorescence units) against the concentration of this compound or dipalmitin.

    • Fit the data to a dose-response curve to determine the EC50 and maximal activation for each diacylglycerol.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Lipid_Mixing 1. Mix Lipids (PS + this compound/Dipalmitin) Film_Formation 2. Create Lipid Film (Nitrogen Evaporation) Lipid_Mixing->Film_Formation Vesicle_Formation 3. Rehydrate & Sonicate to form Vesicles Film_Formation->Vesicle_Formation Reaction_Setup 4. Add Vesicles, PKC Isoform to Microplate Vesicle_Formation->Reaction_Setup Reaction_Start 5. Add Substrate & ATP (Initiate Reaction) Reaction_Setup->Reaction_Start Incubation 6. Incubate at 30°C Reaction_Start->Incubation Reaction_Stop 7. Stop Reaction Incubation->Reaction_Stop Measurement 8. Measure Signal (Radiometric/Fluorescence) Reaction_Stop->Measurement Data_Analysis 9. Analyze Data (EC50, Vmax) Measurement->Data_Analysis

Figure 2. Experimental workflow for the in vitro PKC kinase activity assay.

Conclusion

Based on the established principles of diacylglycerol-mediated PKC activation, it is reasonable to hypothesize that this compound is a more potent activator of conventional and novel PKC isoforms than dipalmitin. The presence of cis double bonds in the acyl chains of this compound is expected to enhance its interaction with the PKC C1 domain and favorably modify the membrane environment for enzyme activation. However, it is crucial to underscore that this is an inferred comparison. Direct, quantitative experimental studies, such as the in vitro kinase assay detailed above, are necessary to definitively characterize and compare the PKC-activating properties of these two distinct diacylglycerol species. Such studies would provide valuable insights for researchers in cell signaling and for professionals in drug development seeking to design isoform-specific PKC modulators.

References

Validating an Analytical Method for Dipalmitolein Using a Certified Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid species such as dipalmitolein is critical for product development and quality control. This guide provides a comprehensive overview of validating an analytical method for this compound, using a certified standard. It compares a primary analytical method with viable alternatives, supported by experimental data and detailed protocols.

While a specific, formally validated analytical method for this compound was not identified in the available literature, this guide presents a representative High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method. This method is suitable for the analysis of diacylglycerols, the class of lipids to which this compound belongs. The performance of this method is compared with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Thin-Layer Chromatography (HPTLC).

The validation of the analytical procedure is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

Primary Analytical Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the analysis of non-volatile compounds like this compound that lack a UV chromophore. The separation is based on the polarity of the analyte, and the detection is based on the light scattering of the analyte particles after nebulization and solvent evaporation.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound certified reference standard and samples in an appropriate solvent (e.g., chloroform/methanol (B129727) mixture).

  • Prepare a series of calibration standards by diluting the stock solution of the certified standard.

  • Filter the samples and standards through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. ELSD Conditions:

  • Drift Tube Temperature: 50°C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

4. Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1]

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of HPLC-ELSD compared to alternative methods for the analysis of diacylglycerols like this compound.

Parameter HPLC-ELSD GC-FID HPTLC
Specificity HighHighModerate to High
Linearity (R²) > 0.99> 0.99> 0.98
Range WideWideModerate
Accuracy (% Recovery) 95-105%90-110%90-110%
Precision (% RSD) < 2%< 5%< 5%
LOD Low (ng range)Very Low (pg range)Low (ng range)
LOQ Low (ng range)Very Low (pg range)Low (ng range)
Sample Throughput ModerateLow to ModerateHigh
Derivatization Required NoYes (for volatility)No
Instrumentation Cost HighHighModerate
Alternative Analytical Methods

GC-FID is a robust and highly sensitive technique for the quantification of fatty acids and their esters. For the analysis of intact diacylglycerols like this compound, derivatization is necessary to increase their volatility.

Experimental Protocol: GC-FID Method

  • Derivatization: The hydroxyl group of this compound is derivatized to a trimethylsilyl (B98337) (TMS) ether to make it volatile.

  • Sample Preparation: The derivatized sample is dissolved in a suitable solvent like hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the components.

    • Detector Temperature: 300°C.

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput method.

Experimental Protocol: HPTLC Method

  • Sample Application: Apply the samples and standards as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated chamber with a suitable mobile phase (e.g., a mixture of hexane, diethyl ether, and acetic acid).

  • Densitometric Analysis: After development, the plate is dried, and the separated bands are quantified using a densitometer.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method (e.g., HPLC-ELSD) define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2) select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol prepare_standards Prepare Certified This compound Standard prepare_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_specificity Evaluate Specificity collect_data->evaluate_specificity evaluate_linearity Evaluate Linearity & Range collect_data->evaluate_linearity evaluate_accuracy Evaluate Accuracy collect_data->evaluate_accuracy evaluate_precision Evaluate Precision collect_data->evaluate_precision evaluate_lod_loq Evaluate LOD & LOQ collect_data->evaluate_lod_loq compare_results Compare Results with Acceptance Criteria evaluate_specificity->compare_results evaluate_linearity->compare_results evaluate_accuracy->compare_results evaluate_precision->compare_results evaluate_lod_loq->compare_results generate_report Generate Validation Report compare_results->generate_report method_implementation Method Implementation for Routine Analysis generate_report->method_implementation

Validation Workflow Diagram
Signaling Pathway for Diacylglycerol (DAG)

This compound, as a diacylglycerol, can act as a second messenger in cellular signaling pathways, most notably by activating Protein Kinase C (PKC).

DAG_PKC_Pathway ext_signal External Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) ext_signal->receptor binds plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response phosphorylates target proteins leading to

DAG-PKC Signaling Pathway

Conclusion

References

Cross-Validation of Dipalmitolein Quantification: A Comparative Guide for GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid species like dipalmitolein (1,2-dipalmitoleoyl-sn-glycerol) is critical for advancing our understanding of various biological processes and for the development of novel therapeutics. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental protocols and performance data, to assist in selecting the most suitable technique for specific research needs.

While both are powerful analytical tools, GC-MS and LC-MS differ fundamentally in their separation principles, sample preparation requirements, and the types of molecules they are best suited to analyze. GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[1] For non-volatile lipids like this compound, a derivatization step is necessary to increase their volatility.[1] In contrast, LC-MS is highly versatile and can directly analyze a wide range of non-volatile and thermally labile molecules, making it increasingly popular for lipidomics.[2]

Quantitative Performance Comparison

ParameterGC-MS (with derivatization)LC-MS/MS (with or without derivatization)
Limit of Detection (LOD) 0.1 - 10 ng/mL16 aM - 0.1 ng/mL[3][4]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL62.5 aM - 0.5 ng/mL[3][4]
Linearity (R²) > 0.995[5]> 0.99[6]
Precision (RSD%) < 15%[5]< 15%[5]
Accuracy (% Recovery) 80 - 115%[5]90 - 110%[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are generalized protocols for the quantification of this compound using GC-MS and LC-MS.

GC-MS Quantification of this compound

This method typically involves the extraction of lipids, derivatization to increase volatility, and subsequent analysis by GC-MS.

1. Sample Preparation & Lipid Extraction:

  • Homogenize the biological sample (e.g., plasma, tissue, cell lysate).

  • Perform a lipid extraction using a modified Bligh-Dyer or Folch method with a chloroform/methanol mixture.

  • Add an appropriate internal standard (e.g., a deuterated diacylglycerol) prior to extraction for accurate quantification.

  • Evaporate the organic solvent under a stream of nitrogen.

2. Derivatization:

  • To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) ethers, or pentafluorobenzyl bromide (PFBBr) to form PFB esters.

  • Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

  • Evaporate the excess reagent and solvent.

3. GC-MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane (B92381) or isooctane).

  • Inject an aliquot of the sample into the GC-MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a final temperature of around 300-320°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound and the internal standard is used for quantification to enhance sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction Lipid Extraction (e.g., Bligh-Dyer) Drying1 Evaporation Extraction->Drying1 InternalStandard->Extraction Derivatization Addition of Derivatizing Agent (e.g., BSTFA) Drying1->Derivatization Incubation Incubation (e.g., 60°C) Derivatization->Incubation Drying2 Evaporation Incubation->Drying2 Reconstitution Reconstitution (e.g., Hexane) Drying2->Reconstitution Injection GC Injection Reconstitution->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis Data Acquisition & Processing

GC-MS workflow for this compound quantification.
LC-MS/MS Quantification of this compound

LC-MS offers the advantage of analyzing this compound with or without derivatization, providing flexibility and potentially reducing sample preparation time.

1. Sample Preparation & Lipid Extraction:

  • Follow the same lipid extraction procedure as for GC-MS, including the addition of a suitable internal standard (e.g., a deuterated or odd-chain diacylglycerol).

2. Derivatization (Optional):

  • To enhance ionization efficiency, especially in electrospray ionization (ESI), this compound can be derivatized to introduce a permanent positive charge. Reagents like N,N,N-trimethyl-glycine (TMG) can be used to create a quaternary ammonium (B1175870) tag.[3]

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract (derivatized or underivatized) in a mobile phase-compatible solvent.

  • Inject an aliquot of the sample into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 or C8 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with a modifier like formic acid or ammonium acetate, and an organic phase of acetonitrile/isopropanol).

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typical. Atmospheric Pressure Chemical Ionization (APCI) can also be used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of this compound (and the internal standard) and monitoring a specific product ion after collision-induced dissociation (CID). This provides high selectivity and sensitivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction Lipid Extraction (e.g., Bligh-Dyer) Drying1 Evaporation Extraction->Drying1 InternalStandard->Extraction Reconstitution Reconstitution in Mobile Phase Drying1->Reconstitution Injection LC Injection Reconstitution->Injection LC_Separation LC Separation (Reversed-Phase) Injection->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis Data Acquisition & Processing

LC-MS/MS workflow for this compound quantification.

Concluding Remarks

The choice between GC-MS and LC-MS for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the need for high-throughput analysis.

  • GC-MS is a highly reliable and reproducible technique, particularly when high chromatographic resolution is required. However, the mandatory derivatization step can be time-consuming and a potential source of analytical variability.

  • LC-MS/MS offers greater flexibility with the option for direct analysis, potentially higher throughput, and exceptional sensitivity, especially when derivatization is employed to enhance ionization.[3] It is generally better suited for complex biological matrices due to the reduced need for extensive sample cleanup and the high selectivity of MRM detection.

Ultimately, the validation of the chosen method in the specific laboratory and for the intended sample matrix is crucial to ensure accurate and reliable quantification of this compound. This guide provides a foundational comparison to aid in making an informed decision for your analytical needs.

References

A Comparative Analysis of Dipalmitolein with Other Diacylglycerols in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dipalmitolein's performance in cell signaling with other common diacylglycerol (DAG) alternatives. The information is supported by established principles of lipid signaling and includes detailed experimental protocols for comparative analysis.

Introduction to Diacylglycerol Signaling

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways.[1] Generated at the cell membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAGs activate a range of downstream effector proteins.[1][2] The most well-characterized of these are the protein kinase C (PKC) isozymes, which play pivotal roles in cell proliferation, differentiation, apoptosis, and immune responses.[3]

The signaling function of DAGs is highly dependent on their stereochemistry, with the sn-1,2 isomer being the biologically active form. Furthermore, the fatty acid composition of DAG molecules significantly influences their signaling properties, including their affinity for effector proteins and their metabolic stability. This guide focuses on this compound (1,2-dipalmitoleoyl-sn-glycerol), a diacylglycerol with two palmitoleic acid (16:1) chains, and compares its potential signaling characteristics to other commonly studied DAGs.

Comparative Analysis of Diacylglycerol Species

The efficacy of a diacylglycerol in activating downstream signaling pathways is influenced by the length and degree of saturation of its fatty acyl chains. While direct comparative quantitative data for this compound is limited in the published literature, we can infer its potential activity based on studies of similar DAG molecules. Unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than their saturated counterparts.

Table 1: Comparative Properties and Inferred Signaling Potency of Various Diacylglycerols

Diacylglycerol (DAG) SpeciesAbbreviationFatty Acid CompositionMolecular Weight ( g/mol )Inferred Relative PKC Activation PotencyKey Characteristics
This compound Di-C16:1 DAG 16:1, 16:1 590.95 High Unsaturated. Expected to be a potent activator of PKC.
1,2-Dipalmitoyl-sn-glycerolDi-C16:0 DAG16:0, 16:0595.00ModerateSaturated. Generally a less potent PKC activator than unsaturated DAGs.[4]
1,2-Dioleoyl-sn-glycerolDOG18:1, 18:1623.00HighUnsaturated. Commonly used as a potent PKC activator.
1-Stearoyl-2-arachidonoyl-sn-glycerolSAG18:0, 20:4647.00Very HighContains a polyunsaturated fatty acid, often showing high potency for certain PKC isoforms.
1-Oleoyl-2-acetyl-sn-glycerolOAG18:1, 2:0382.57HighA cell-permeable, short-chain DAG analog used to mimic endogenous DAG signaling.[3]

Note: The inferred relative PKC activation potency is based on general findings that unsaturated fatty acyl chains tend to increase the potency of DAGs in activating conventional and novel PKC isoforms. Specific EC50 values for this compound would require direct experimental determination.

Signaling Pathways and Experimental Workflows

Canonical Phospholipase C Signaling Pathway

The primary pathway for the generation of endogenous diacylglycerols involves the activation of Phospholipase C (PLC). Upon stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC is activated and hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[1][2] IP3 triggers the release of calcium from intracellular stores, while DAG remains in the plasma membrane to recruit and activate effector proteins like PKC.

PLC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor G-Protein G-Protein Receptor->G-Protein PLC PLC G-Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG generates IP3 IP3 PIP2->IP3 generates PKC PKC DAG->PKC activates Ca2+ Ca2+ IP3->Ca2+ releases Ca2+->PKC co-activates Downstream Effectors Downstream Effectors PKC->Downstream Effectors phosphorylates in_vitro_pkc_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_lipids Prepare Lipid Vesicles (PC/PS with varying DAGs) mix Incubate PKC, Lipid Vesicles, and Substrate Mixture prep_lipids->mix prep_enzyme Purify PKC Isoform prep_enzyme->mix prep_substrate Prepare PKC Substrate (e.g., peptide with [γ-32P]ATP) prep_substrate->mix separate Separate Phosphorylated Substrate (e.g., P81 phosphocellulose paper) mix->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Determine EC50 for each DAG quantify->analyze cell_based_erk_assay cluster_cell_culture Cell Culture & Treatment cluster_lysis_protein Lysis & Protein Quantification cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis culture Culture Cells to Confluency starve Serum-starve Cells culture->starve treat Treat with different DAGs or Agonist starve->treat lyse Lyse Cells treat->lyse quantify Quantify Protein Concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer probe Probe with Antibodies (anti-p-ERK, anti-total-ERK) transfer->probe detect Detect with Chemiluminescence probe->detect densitometry Densitometry Analysis detect->densitometry normalize Normalize p-ERK to total-ERK densitometry->normalize

References

Inter-laboratory Comparison of Dipalmitolein Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of dipalmitolein, a diacylglycerol with significant physiological relevance, is crucial. This guide provides an objective comparison of the performance of common analytical methodologies for this compound and related glycerolipids, supported by data from inter-laboratory studies. Detailed experimental protocols and a standardized workflow are presented to aid in methodology selection and implementation.

This compound (1,2- or 1,3-dipalmitoleoyl-sn-glycerol) is a diacylglycerol that plays a role in various metabolic pathways. Its accurate measurement is essential for understanding its function in health and disease. Inter-laboratory comparison studies are critical for assessing the reliability and comparability of analytical methods across different laboratories. While specific inter-laboratory studies on this compound are not abundant in published literature, data from proficiency testing of related glycerolipids, such as triglycerides and other diacylglycerols, provide valuable insights into the expected performance of analytical methods.

Quantitative Performance of Analytical Methods

The performance of analytical methods for glycerolipid quantification is typically assessed by parameters such as precision (repeatability and reproducibility), accuracy (bias), and linearity. Data from inter-laboratory studies on triglycerides and other lipids offer a benchmark for what can be expected for this compound analysis. The following tables summarize quantitative data from such studies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful and commonly used techniques in lipidomics.

Table 1: Inter-laboratory Performance Data for Triglyceride Analysis

Analytical MethodBias (%) from Reference MethodInter-Laboratory CV (%)Key Considerations
Enzymatic Methods-0.13 to -0.712.9 to 7.73Widely used in automated clinical analyzers. Performance can vary between reagent manufacturers.
GC-Isotope Dilution MS (GC-IDMS) ≈ 0 < 1.0 Considered a "gold standard" reference method.[1]
Fluorometric Methods-0.13 to -0.71Generally higher than enzymatic methodsLess common now, largely replaced by enzymatic assays.[2]

Table 2: Inter-laboratory Variability in Lipidomics Analysis from a Multi-Laboratory Study

Lipid ClassMedian Inter-laboratory CV (%)Notes
Diacylglycerols (DG)~15Data from a standardized kit (MxP® Quant 500) used across 14 laboratories.[3]
Triacylglycerols (TG)~17Data from the same multi-laboratory study.[3]
Phosphatidylcholines (PC)~14Demonstrates the general level of variability in lipidomics.[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in this compound analysis. Below are representative protocols for GC-MS and LC-MS/MS, which are well-suited for the quantification of diacylglycerols.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This method involves the derivatization of this compound to a more volatile and thermally stable compound prior to GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

  • Start with a known quantity of the biological sample (e.g., plasma, tissue homogenate).

  • Perform a lipid extraction using a modified Folch or Bligh-Dyer method. For instance, add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample, vortex thoroughly, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a solution of 0.5 M KOH in methanol.

  • Heat the mixture at 100°C for 10 minutes to saponify the glycerolipids, releasing the fatty acids.

  • After cooling, add 14% BF3 in methanol and heat at 100°C for 5 minutes to convert the fatty acids to their methyl esters (FAMEs).

  • Add hexane (B92381) and a saturated NaCl solution, vortex, and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent.

  • Column: DB-17MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973N-MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target FAMEs (e.g., palmitoleic acid methyl ester) for quantification, and full scan mode (m/z 50-550) for qualitative analysis.

4. Quantification:

  • An internal standard (e.g., heptadecanoic acid) is added at the beginning of the sample preparation.

  • A calibration curve is generated using standards of palmitoleic acid methyl ester.

  • The concentration of this compound is calculated based on the amount of palmitoleic acid detected, assuming two molecules of palmitoleic acid per molecule of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis

This method allows for the direct analysis of intact this compound molecules, providing greater specificity.

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as described in the GC-MS protocol.

  • The dried lipid extract can be reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/chloroform 1:1, v/v).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase:

    • A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C35H64O5), the precursor ion would be [M+NH4]+ at m/z 594.5. Product ions would correspond to the neutral loss of a palmitoleic acid chain.

3. Quantification:

  • An internal standard, such as a stable isotope-labeled diacylglycerol (e.g., d5-1,2-dipalmitoyl-sn-glycerol), is added prior to extraction.

  • A calibration curve is prepared using authentic this compound standards.

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for Inter-laboratory this compound Analysis

To ensure consistency and comparability of results in an inter-laboratory study, a well-defined workflow is essential. The following diagram illustrates a typical workflow for a proficiency testing program for this compound analysis.

Dipalmitolein_Analysis_Workflow A Sample Preparation (Proficiency Testing Provider) B Distribution to Participating Laboratories A->B C Sample Receipt and Storage B->C D Lipid Extraction C->D E Analysis by Assigned Method D->E F GC-MS Analysis E->F Method A G LC-MS/MS Analysis E->G Method B H Data Acquisition and Processing F->H G->H I Results Submission to Provider H->I J Statistical Analysis and Performance Evaluation I->J K Issuance of Performance Report J->K

Workflow for a this compound analysis proficiency testing program.

References

A Comparative Guide to the Use of Isotopically Labeled Dipalmitolein as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative lipidomics, the accuracy and reliability of analytical data are paramount. The choice of an internal standard is a critical determinant of data quality, serving to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1] Among the various types of internal standards, stable isotope-labeled (SIL) lipids are widely regarded as the gold standard for achieving the highest level of accuracy and precision in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[2] This guide provides an objective comparison of isotopically labeled dipalmitolein as an internal standard against other common alternatives, supported by experimental principles and detailed methodologies.

The Gold Standard: Isotopically Labeled Internal Standards

An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency and matrix effects.[2] Isotopically labeled standards, such as deuterated (e.g., d5) or carbon-13 (¹³C) labeled this compound, are structurally identical to their endogenous counterparts. This near-perfect analogy ensures they behave similarly throughout the analytical process, from extraction to detection, providing the most accurate correction for analytical variability.[1]

In contrast, other types of internal standards, such as odd-chain lipids (e.g., tri-17:1 triglyceride) or structural analogs, may not perfectly mirror the behavior of the target analytes. While more cost-effective, their different chemical structures can lead to variations in extraction efficiency and ionization response, potentially compromising quantitative accuracy.[1]

Performance Comparison of Internal Standards
Internal Standard TypePrincipleAdvantagesDisadvantagesExpected Accuracy (% Bias)Expected Precision (%RSD)
Isotopically Labeled this compound (e.g., ¹³C, d5) Stable isotope substitution (¹³C or Deuterium)Co-elutes with the analyte, corrects for matrix effects, high accuracy and precision.[1]Higher cost, potential for isotopic scrambling with deuterium (B1214612) labels.[1]< 5%< 10%
Odd-Chain Triglycerides (e.g., Tri-17:1 TG) Utilizes a lipid with an odd-numbered carbon chain, which is typically absent or in low abundance in biological samples.More cost-effective than SIL standards, commercially available.May not perfectly mimic the extraction and ionization behavior of all endogenous triglycerides.[4]5-15%10-20%
Structural Analogs A molecule that is chemically similar but not identical to the analyte.Can be a practical option when specific SIL or odd-chain standards are unavailable.Behavior during extraction and ionization may differ significantly from endogenous lipids, leading to less accurate correction.[1]10-25%15-25%

Note: The expected accuracy and precision values are estimates based on typical performance data from lipidomics literature and may vary depending on the specific assay, matrix, and instrumentation.

Experimental Protocols

A detailed and robust methodology is crucial for reproducible and accurate quantification of lipids. The following is a comprehensive protocol for the extraction and analysis of triglycerides from plasma samples using isotopically labeled this compound as an internal standard, adaptable for LC-MS/MS analysis.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from biological fluids.

Materials:

  • Plasma samples

  • Isotopically labeled this compound (e.g., this compound-d5 or ¹³C-dipalmitolein) solution (1 mg/mL in chloroform/methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a 15 mL glass centrifuge tube, add 100 µL of plasma. Add a known amount (e.g., 20 µL) of the isotopically labeled this compound internal standard solution.

  • Solvent Addition: Add 3 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water 2:1:1, v/v/v).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Endogenous this compound: Monitor the precursor ion [M+NH4]+ and a characteristic product ion.

    • Isotopically Labeled this compound: Monitor the corresponding shifted precursor ion [M+isotope+NH4]+ and its characteristic product ion.

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for selecting an isotopically labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Isotopically Labeled This compound Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Experimental workflow for lipid quantification.

Logical_Relationship cluster_0 Choice of Internal Standard cluster_1 Analytical Performance IS_Choice Internal Standard Selection SIL Isotopically Labeled This compound IS_Choice->SIL Ideal Choice Other Other Standards (Odd-chain, Analogs) IS_Choice->Other Alternative Accuracy High Accuracy SIL->Accuracy Precision High Precision SIL->Precision Reliability High Reliability SIL->Reliability Other->Accuracy Other->Precision Other->Reliability Performance Analytical Performance

References

Dipalmitolein as a Reference Material for Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the selection of an appropriate internal standard is a critical determinant of data quality and reproducibility. This guide provides a comprehensive comparison of dipalmitolein as a potential reference material in lipidomics studies, evaluating its performance characteristics against other commonly used internal standards. While direct experimental data on the performance of this compound as an internal standard is limited in published literature, this guide draws upon data from structurally similar diacylglycerols (DAGs) and general principles of lipidomics to provide a thorough evaluation.

The Critical Role of Internal Standards in Lipidomics

Quantitative lipidomics relies on the use of internal standards to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It is added at a known concentration to the sample before any processing steps. By monitoring the signal of the internal standard alongside the endogenous lipids, researchers can normalize the data, thereby accounting for sample loss, variations in ionization efficiency, and other sources of analytical variability.

This compound: A Potential Diacylglycerol Standard

This compound, a diacylglycerol consisting of two palmitoleic acid (C16:1) acyl chains, is not a commonly reported internal standard in lipidomics literature. However, its properties as a diacylglycerol make it a potential candidate for this application, particularly for the quantification of other diacylglycerol species.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the accuracy of lipid quantification. The most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain lipids. The following table compares the theoretical performance of this compound with these established alternatives.

Performance Metric This compound (Diacylglycerol) Stable Isotope-Labeled Lipids (e.g., ¹³C, ²H) Odd-Chain Lipids (e.g., C17:0, C19:0)
Chemical Similarity High similarity to endogenous even-chain diacylglycerols.Nearly identical chemical and physical properties to the endogenous analyte.Structurally similar to even-chain lipids, but with a different mass.
Co-elution Expected to co-elute closely with other diacylglycerols in reversed-phase chromatography.Co-elutes almost perfectly with the non-labeled endogenous lipid.Elutes similarly to even-chain lipids of comparable chain length.
Mass Spectrometry Distinguishable by its unique mass-to-charge ratio (m/z).Distinguishable by a specific mass shift from the endogenous lipid.Distinguishable by its unique mass-to-charge ratio (m/z).
Correction Capability Can correct for extraction and ionization variability for the diacylglycerol class.Provides the most accurate correction for all stages of the analytical process for a specific lipid.Good for correcting extraction and ionization variability for a lipid class.
Endogenous Presence Low natural abundance in most biological systems, but not entirely absent.Not naturally present.Generally absent or at very low levels in most non-ruminant mammalian tissues.
Commercial Availability Available from specialty chemical suppliers.Wide variety available for many lipid classes, but can be expensive.Commercially available for various lipid classes.
Purity Typically available at >99% purity.High purity is standard for these materials.High purity is generally available.
Stability Susceptible to enzymatic degradation and oxidation due to unsaturated fatty acyl chains.[1][2]Stability is similar to the endogenous lipid.Generally stable.

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment where an internal standard like this compound would be incorporated.

lipidomics_workflow Lipidomics Experimental Workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Addition of Internal Standard (e.g., this compound) sample->add_is extraction Lipid Extraction (e.g., Folch or MTBE method) add_is->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing (Peak Integration, Normalization) lcms->data_processing quantification Lipid Quantification data_processing->quantification

Caption: A typical workflow for quantitative lipidomics analysis using an internal standard.

Experimental Protocols

Below are detailed protocols for key steps in a lipidomics workflow.

Lipid Extraction (Folch Method)

This protocol is a standard method for extracting lipids from biological samples.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal standard solution (e.g., this compound in chloroform/methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge tubes

Procedure:

  • To the biological sample in a centrifuge tube, add a known amount of the this compound internal standard.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Store the dried lipid extract at -80°C until analysis.

LC-MS/MS Analysis

This is a representative protocol for the analysis of diacylglycerols using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: Return to 30% B

    • 21-25 min: Re-equilibration at 30% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions would be established for this compound and the target diacylglycerol analytes. For diacylglycerols, the precursor ion is typically the [M+NH₄]⁺ adduct, and the product ions correspond to the neutral loss of one of the fatty acyl chains.

Conclusion

While this compound is not a conventionally used internal standard in lipidomics, its properties as a diacylglycerol with monounsaturated fatty acyl chains make it a theoretically viable option for the quantification of other diacylglycerols. Its primary advantages would be its structural similarity to endogenous diacylglycerols and its commercial availability in high purity. However, its potential for low-level endogenous presence and susceptibility to degradation are important considerations. For the highest accuracy and reliability in lipidomics, stable isotope-labeled internal standards remain the gold standard. When these are not available or cost-prohibitive, odd-chain lipids offer a robust alternative. The suitability of this compound as a reference material would need to be empirically validated for specific applications, with careful consideration of its potential limitations.

References

Validating the Purity of Synthesized Dipalmitolein: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of analytical techniques for validating the purity of dipalmitolein, a diglyceride with significant potential in various therapeutic areas. We present a detailed overview of common analytical methods, their underlying principles, and supporting experimental data to aid in the selection of the most appropriate technique for your research needs.

The synthesis of this compound, like any chemical synthesis, can result in a mixture of the desired product along with unreacted starting materials, byproducts, and other process-related impurities. The presence of these impurities can significantly impact the compound's biological activity, toxicity, and stability, making their identification and quantification essential. Common impurities in synthetic this compound can include monopalmitolein (B52988), free palmitoleic acid, and residual catalysts or solvents from the manufacturing process.

This guide will compare four widely used analytical techniques for purity assessment: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques for this compound Purity Validation

The selection of an appropriate analytical method depends on various factors, including the specific impurities to be detected, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Analytical Technique Principle Information Provided Common Impurities Detected Typical Limit of Detection (LOD) for Impurities Advantages Disadvantages
Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase based on polarity.Qualitative assessment of purity and separation of major components.Monopalmitolein, free palmitoleic acid, other glycerides.~1-5% of the total sample mass.Rapid, simple, and cost-effective screening tool.Limited quantitative capability, lower resolution compared to other methods.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and a mobile phase.Quantitative determination of purity and impurities.Monopalmitolein, free palmitoleic acid, other glycerides.0.01 - 0.1% (w/w)High resolution and sensitivity, excellent for quantification.Requires more complex instrumentation and method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components followed by mass-based detection and identification.Identification and quantification of volatile and semi-volatile impurities.Free palmitoleic acid (as methyl ester), residual solvents.ng to pg levelHigh sensitivity and specificity for identification of unknowns.Requires derivatization for non-volatile compounds like glycerides.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information and quantification of major components and impurities.Structural isomers, residual solvents, and other organic impurities.~0.1-1% for impurity quantification.Provides unambiguous structural elucidation, non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentration.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to facilitate their implementation in your laboratory.

Thin-Layer Chromatography (TLC)

Principle: TLC is a planar chromatographic technique used to separate non-volatile mixtures. The separation is based on the differential partitioning of the sample components between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.

Experimental Protocol:

  • Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve the synthesized this compound in a suitable solvent (e.g., chloroform (B151607) or hexane) to a concentration of approximately 10 mg/mL. Spot a small volume (1-2 µL) of the sample solution onto the TLC plate, about 1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A common mobile phase for separating neutral lipids is a mixture of hexane:diethyl ether:acetic acid (80:20:1, v/v/v) .[1][2] Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated spots under UV light (if fluorescent indicator is present in the silica gel) or by staining with a suitable reagent. A common staining reagent for lipids is a phosphomolybdic acid solution followed by heating.

  • Analysis: The purity is assessed by the presence of a single major spot corresponding to this compound. Impurities like monopalmitolein and free palmitoleic acid will appear as separate spots with different retardation factors (Rf values). The approximate Rf value for triglycerides in this system is around 0.61.[1]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique that separates components of a mixture based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase pumped through the column at high pressure. For lipid analysis, reversed-phase HPLC is commonly employed.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV or an Evaporative Light Scattering Detector (ELSD) is suitable. ELSD is often preferred for lipids as they lack a strong UV chromophore.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for triglyceride analysis.

  • Mobile Phase: A gradient elution is typically used to achieve good separation of the different lipid classes. A common mobile phase system consists of:

    • Solvent A: Acetonitrile/Water (90:10, v/v)

    • Solvent B: Isopropanol/Hexane (80:20, v/v) A typical gradient program would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more nonpolar triglycerides.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase or a compatible solvent to a concentration of about 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 10-20 µL of the prepared sample into the HPLC system. The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for its identification.

Experimental Protocol:

  • Derivatization: Triglycerides are non-volatile and require derivatization before GC analysis. A common method is transesterification to form fatty acid methyl esters (FAMEs). This can be achieved by reacting the this compound sample with methanolic HCl or BF3-methanol. This procedure will also convert any free palmitoleic acid to its methyl ester.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for FAME analysis, such as a DB-23 or a similar polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: A typical temperature program for FAME analysis starts at a lower temperature and ramps up to a higher temperature to elute the different fatty acid methyl esters. For example:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 4°C/minute.

    • Hold at 240°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-500.

  • Analysis: The purity is assessed by identifying the peak corresponding to palmitoleic acid methyl ester. The presence of other FAMEs would indicate impurities in the original fatty acid used for synthesis. The relative peak areas can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the principle that atomic nuclei with a non-zero spin will absorb and re-emit electromagnetic radiation when placed in a magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the synthesized this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis: Acquire a proton (¹H) NMR spectrum. The signals in the spectrum correspond to the different types of protons in the this compound molecule. The integration of the signals can be used to determine the relative ratios of different functional groups and to quantify the purity against a known internal standard. Key signals for this compound include:

    • Signals for the glycerol (B35011) backbone protons.

    • Signals for the olefinic protons of the palmitoleoyl chains.

    • Signals for the methylene (B1212753) and methyl groups of the fatty acid chains.

  • ¹³C NMR Analysis: Acquire a carbon-13 (¹³C) NMR spectrum to provide further structural confirmation. This spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Purity Determination: The purity can be determined by comparing the integrals of the signals corresponding to this compound with those of any observed impurities. The presence of signals from residual solvents or byproducts like monopalmitolein or free palmitoleic acid can be readily identified and quantified.

Visualizing the Workflow for Purity Validation

To provide a clear overview of the logical flow of the purity validation process, the following diagrams were created using Graphviz.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_results Results & Decision Synthesis Chemical Synthesis of this compound Crude_Product Crude this compound Product Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product TLC TLC Analysis Purified_Product->TLC HPLC HPLC Analysis Purified_Product->HPLC GCMS GC-MS Analysis Purified_Product->GCMS NMR NMR Spectroscopy Purified_Product->NMR Purity_Check Purity > 99%? TLC->Purity_Check HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check Final_Product Final this compound Product Purity_Check->Final_Product Yes Further_Purification Further Purification Required Purity_Check->Further_Purification No

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Analytical_Technique_Comparison cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_structure Structural Confirmation This compound Synthesized this compound TLC TLC (Qualitative) This compound->TLC HPLC HPLC (Quantitative Purity) This compound->HPLC GCMS GC-MS (Volatile Impurities) This compound->GCMS NMR NMR (Structural Elucidation) This compound->NMR TLC->HPLC Proceed if impurities detected HPLC->NMR Confirm structure

Caption: Decision tree for selecting analytical techniques for this compound purity validation.

By employing a combination of these analytical techniques, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent biological and pharmacological studies. This multi-faceted approach, integrating rapid screening with high-resolution quantitative and structural analysis, provides a robust framework for quality control in drug development.

References

A Researcher's Guide to Enzyme Specificity for Dipalmitolein Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzymes for lipid isomers is crucial for advancing drug discovery and development. This guide provides a comparative analysis of enzyme activity on dipalmitolein isomers, supported by experimental data and detailed methodologies.

This compound, a diacylglycerol, exists as two primary regioisomers: sn-1,2-dipalmitolein and sn-1,3-dipalmitolein. The ability of enzymes, particularly lipases, to differentiate between these isomers is fundamental to their biological function and their application in various biotechnological processes. This guide summarizes the available quantitative data on the specificity of several common lipases for these isomers and provides detailed experimental protocols for their assessment.

Comparative Analysis of Enzyme Specificity

The specificity of lipases for this compound isomers varies significantly depending on the enzyme source. Generally, many lipases exhibit a preference for the sn-1 and sn-3 positions of the glycerol (B35011) backbone.

EnzymeSourceSubstrateSpecific Activity (U/mg)Isomer PreferenceReference
Gastric Lipase (B570770)Rabbit1,3-sn-diacylglycerol (from rapeseed oil)1340 ± 110sn-1,3[1]
1,2(2,3)-sn-diacylglycerol (from rapeseed oil)670 ± 50[1]
Pancreatic LipasePorcine1,3-sn-diacylglycerol (from rapeseed oil)1250 ± 100sn-1,3[1]
1,2(2,3)-sn-diacylglycerol (from rapeseed oil)1450 ± 120sn-1,2(2,3)[1]
Rhizomucor miehei LipaseMicrobialTriacylglycerolsNot specifiedsn-1,3[2][3]
Candida antarctica Lipase BMicrobialTriacylglycerolsNot specifiedGenerally considered non-regiospecific, but can show sn-1,3 preference

Note: The data presented is based on diacylglycerols derived from rapeseed oil, as direct comparative data on this compound isomers for a wide range of enzymes is limited in publicly available literature. The activity values are indicative of the enzymes' regioselectivity.

Experimental Protocols

Accurate assessment of enzyme specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for the synthesis of this compound isomers and the subsequent enzymatic hydrolysis assay.

Synthesis of this compound Isomers

1. Synthesis of sn-1,3-Dioleoyl-2-palmitoylglycerol (OPO) as a precursor for sn-1,3-diacylglycerol:

This chemoenzymatic method involves a three-step process to produce 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), which can be subsequently hydrolyzed to yield sn-1,3-diolein.

  • Step 1: Synthesis of Vinyl Oleate (B1233923). Transvinylation between vinyl acetate (B1210297) and oleic acid is performed.

  • Step 2: Synthesis of 1,3-Diolein (B152344). The synthesized vinyl oleate is reacted with glycerol at 35°C for 8 hours using 10% (w/v) Novozym 435 (immobilized Candida antarctica lipase B) to produce 1,3-diolein. The product can be purified to a high degree.

  • Step 3: Synthesis of OPO. The purified 1,3-diolein is chemically reacted with palmitic acid to yield OPO. The final product can be purified to achieve high regiopurity.[4]

2. Synthesis of sn-1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) as a precursor for sn-1,2-diacylglycerol:

This method describes the synthesis of labeled DPPC analogs, which can be enzymatically hydrolyzed to generate sn-1,2-dipalmitoylglycerol.

  • The synthesis starts from 1,2-di-O-palmitoyl-sn-glycero-3-phosphatidic acid.

  • This is followed by a series of reactions to introduce the choline (B1196258) head group, which can be isotopically labeled if required for specific analytical purposes.[5]

Enzymatic Hydrolysis Assay

This protocol outlines a general method for determining the activity and specificity of lipases on diacylglycerol isomers.

1. Substrate Preparation:

  • Prepare solutions of sn-1,2- and sn-1,3-dipalmitolein in a suitable organic solvent.

  • For the assay, the substrate is typically emulsified in a buffer solution containing a stabilizing agent like gum arabic or Triton X-100.

2. Enzyme Assay:

  • The reaction is initiated by adding a known amount of the lipase to the emulsified substrate solution.

  • The reaction mixture is incubated at a specific temperature and pH with constant stirring.

  • Aliquots are taken at different time intervals and the reaction is stopped, for example, by adding a mixture of chloroform (B151607) and methanol.

3. Product Analysis:

  • The lipid products (monoacylglycerols, free fatty acids, and remaining diacylglycerols) are extracted from the reaction mixture.

  • The different lipid classes are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • The specific activity of the enzyme on each isomer is calculated based on the rate of product formation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity of enzymes for this compound isomers.

experimental_workflow cluster_synthesis Substrate Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis synthesis_12 Synthesis of sn-1,2-Dipalmitolein emulsification Emulsification of Isomers synthesis_12->emulsification synthesis_13 Synthesis of sn-1,3-Dipalmitolein synthesis_13->emulsification incubation Incubation with Enzyme emulsification->incubation extraction Lipid Extraction incubation->extraction hplc HPLC Separation extraction->hplc quantification Quantification hplc->quantification data_analysis Data Analysis quantification->data_analysis Calculate Specificity

Caption: Workflow for assessing enzyme specificity.

Signaling Pathways and Logical Relationships

The differential hydrolysis of this compound isomers can have significant implications for cellular signaling pathways. For instance, the generation of specific diacylglycerol isomers can differentially activate protein kinase C (PKC) isoforms, leading to distinct downstream cellular responses.

signaling_pathway cluster_hydrolysis Enzymatic Hydrolysis cluster_signaling Downstream Signaling sn12_DPG sn-1,2-Dipalmitolein PKC_activation Protein Kinase C Activation sn12_DPG->PKC_activation sn13_DPG sn-1,3-Dipalmitolein sn13_DPG->PKC_activation Lipase Lipase Lipase->sn12_DPG Lipase->sn13_DPG Cellular_Response Cellular Response PKC_activation->Cellular_Response

Caption: Differential signaling by this compound isomers.

This guide provides a foundational understanding of enzyme specificity towards this compound isomers. Further research is warranted to expand the quantitative data across a broader range of enzymes and to elucidate the precise biological consequences of this specificity.

References

A Comparative Analysis of Dipalmitolein's Putative Effects on Cellular Processes in Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the effects of dipalmitolein on different cell lines is limited in publicly available literature. This guide provides a comparative analysis based on the known effects of its primary constituent fatty acid, palmitoleic acid, in comparison to the well-studied saturated fatty acid, palmitic acid. The effects of this compound upon cellular uptake and subsequent hydrolysis are inferred to be primarily mediated by palmitoleic acid.

Introduction

This compound is a triglyceride derived from the esterification of glycerol (B35011) with two molecules of palmitoleic acid, a monounsaturated omega-7 fatty acid. Emerging research has highlighted the diverse biological activities of fatty acids, with a growing interest in their potential as therapeutic agents or modulators of cellular function. This guide provides a comparative overview of the putative effects of this compound, through the action of palmitoleic acid, on various cell lines, with a particular focus on cancer cells. The effects are contrasted with those of palmitic acid, a saturated fatty acid, to provide a clearer understanding of the impact of fatty acid saturation on cellular responses.

Data Presentation: Comparative Effects on Cell Viability and Apoptosis

The following tables summarize the observed effects of palmitoleic acid and palmitic acid on cell viability and the induction of apoptosis in different cell lines.

Table 1: Comparative Effects on Cell Viability

Fatty AcidCell Line(s)Observed Effect on ViabilityIC50/ED50 ValuesCitations
Palmitoleic Acid BRIN-BD11 (pancreatic β-cells)Not toxic; protects against palmitate-induced cytotoxicity-[1]
Ovarian cancer cell linesNo marked inhibition; in some cases, enhanced growth-[2]
Palmitic Acid RL95-2 (endometrial cancer)DecreasedED50: 69.51 μM (24h)[3]
HEC-1-A (endometrial cancer)DecreasedED50: 56.89 μM (48h)[3]
Ishikawa (endometrial cancer)DecreasedIC50: 348.2 ± 30.29 µM (72h)[4]
ECC-1 (endometrial cancer)DecreasedIC50: 187.3 ± 19.02 µM (72h)[4]
OVCAR5 (ovarian cancer)DecreasedIC50: 1469.75 ± 74.61 µM (72h)[2]
OVCAR8 (ovarian cancer)DecreasedIC50: 74.97 ± 2.7 µM (72h)[2]

Table 2: Comparative Effects on Apoptosis

Fatty AcidCell LineEffect on ApoptosisKey MarkersCitations
Palmitoleic Acid BRIN-BD11 (pancreatic β-cells)Attenuates palmitate-induced caspase activation-[1]
Palmitic Acid C2C12 (myotubes)IncreasedIncreased DNA fragmentation, ~5-fold increase in caspase-3 activity, 2.5-fold increase in caspase-9 activity, 4-fold reduction in Bax to Bcl-2 binding[5][6]
RL95-2 & HEC-1-A (endometrial cancer)Increased-[3]
Human neuroblastoma and breast cancer cellsIncreased-[7]
Colon cancer cells (HCT116)IncreasedActivation of p53 and its downstream targets p21 and Sesn2[7]

Signaling Pathways

The differential effects of palmitoleic acid and palmitic acid can be attributed to their distinct modulation of intracellular signaling pathways.

Palmitoleic Acid Signaling (Putative)

Based on current literature, palmitoleic acid appears to exert protective and anti-inflammatory effects. The exact signaling pathways are still under investigation, but it is suggested to counteract the pro-apoptotic and pro-inflammatory signals induced by saturated fatty acids.

Palmitoleate_Signaling Palmitoleate Palmitoleic Acid Cell_Membrane Cell Membrane Protective_Pathways Protective Pathways (e.g., Akt activation - speculative) Cell_Membrane->Protective_Pathways ? Anti_inflammatory_Response Anti-inflammatory Response Protective_Pathways->Anti_inflammatory_Response Cell_Survival Cell Survival Protective_Pathways->Cell_Survival Reduced_Apoptosis Reduced Apoptosis Protective_Pathways->Reduced_Apoptosis

Caption: Putative signaling of palmitoleic acid promoting cell survival.

Palmitic Acid-Induced Apoptosis Signaling

Palmitic acid is known to induce apoptosis in various cell types through the activation of stress-related signaling pathways, often involving the mitochondria.

Palmitate_Apoptosis_Signaling Palmitate Palmitic Acid Akt Akt (Protein Kinase B) Palmitate->Akt inhibits Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Palmitic acid-induced apoptotic pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Experimental Workflow: Cell Viability and Apoptosis Assays

Experimental_Workflow Start Cell Seeding Treatment Treatment with This compound/Fatty Acids Start->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Incubation->Apoptosis_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro cell-based assays.

Protocol 1: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound/fatty acid solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compound (this compound or fatty acids). Include appropriate vehicle controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[8][10]

  • Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Incubate the plate for 15 minutes with shaking to ensure complete dissolution.[9]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Protocol 2: Apoptosis (Annexin V) Staining Assay

Annexin V staining is a common method for detecting apoptosis by flow cytometry. It identifies the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.[11][12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the desired cell line using the test compound.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[15][16]

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclins, CDKs)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[17]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[17]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence, primarily from studies on its constituent fatty acid, suggests that this compound may have contrasting effects on cell lines compared to saturated lipid counterparts. Palmitoleic acid appears to promote cell survival and protect against apoptosis induced by saturated fatty acids like palmitate. In contrast, palmitate has been shown to be cytotoxic to a variety of cancer cell lines, inducing apoptosis through the modulation of key signaling pathways. Further direct investigations into the effects of this compound are warranted to fully elucidate its biological activities and therapeutic potential. The provided protocols offer a standardized framework for conducting such comparative studies.

References

A Comparative Guide to Dipalmitolein Quantification: Established Assays vs. New Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipalmitolein, a key diglyceride, is crucial in various research and drug development contexts, including metabolic studies and the formulation of lipid-based drug delivery systems. While traditional methods have long been employed, new analytical techniques offer significant advancements in sensitivity, specificity, and throughput. This guide provides an objective comparison of an established chromatographic method and a modern mass spectrometry-based approach for this compound analysis, supported by representative experimental data and detailed protocols.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics of a traditional High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method versus a contemporary approach using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

Performance MetricEstablished Method: HPLC-ELSDNew Method: UPLC-MS
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL0.05 - 0.15 µg/mL
**Linearity (R²) **> 0.995> 0.999
Precision (%RSD) < 5%< 2%
Accuracy (% Recovery) 85 - 110%95 - 105%
Analysis Time per Sample 15 - 20 minutes5 - 10 minutes
Specificity Moderate (co-elution possible)High (mass-to-charge ratio)
Throughput Low to MediumHigh

Experimental Workflows

The following diagram illustrates the general workflow for benchmarking a new analytical method against an established one for this compound quantification.

cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis and Comparison sample Biological Sample (e.g., plasma, tissue homogenate) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction established Established Method (e.g., HPLC-ELSD) extraction->established Inject new_method New Method (e.g., UPLC-MS) extraction->new_method Inject data_acq_est Data Acquisition (Chromatogram) established->data_acq_est data_acq_new Data Acquisition (Mass Spectra) new_method->data_acq_new quant_est Quantification (Peak Area) data_acq_est->quant_est quant_new Quantification (Ion Intensity) data_acq_new->quant_new comparison Performance Metric Comparison (LOD, LOQ, Precision, Accuracy) quant_est->comparison quant_new->comparison

Workflow for benchmarking analytical methods for this compound.

Experimental Protocols

Lipid Extraction from Biological Samples

A crucial first step for both methods is the efficient extraction of lipids from the sample matrix. The Bligh and Dyer method is a widely used protocol.[1][2]

Materials:

Procedure:

  • To the 100 µL sample, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture thoroughly for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., isopropanol:acetonitrile for HPLC).

Established Method: HPLC-ELSD

This method separates lipids based on their polarity and detects them using an evaporative light scattering detector, which is suitable for non-volatile compounds like this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v)

Procedure:

  • Set the column temperature to 40°C.

  • Set the ELSD drift tube temperature to 60°C and the nebulizer gas pressure to 3.5 bar.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the reconstituted lipid extract onto the column.

  • Run a gradient elution to separate the lipid classes. For example, start with 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Quantify this compound by comparing the peak area to a standard curve prepared with known concentrations of a this compound standard.

New Method: UPLC-MS

This modern approach offers higher resolution separation and highly specific detection based on the mass-to-charge ratio of the analyte.[3][4]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

  • C18 UPLC Column (e.g., 2.1 x 100 mm, 1.7 µm)

Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile/Isopropanol (10:90, v/v) with 0.1% Formic Acid

Procedure:

  • Set the column temperature to 55°C.

  • Configure the mass spectrometer for positive ion mode electrospray ionization (ESI).

  • Set the instrument to monitor for the specific mass-to-charge ratio (m/z) of this compound. This can be done in full scan mode for identification or, for higher sensitivity and specificity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Inject the reconstituted lipid extract.

  • Perform a rapid gradient elution. For instance, start at 30% B, increase to 100% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Quantify this compound by comparing the integrated peak area of the specific m/z transition to a standard curve.

Signaling Pathway Context

In many biological studies, this compound is an intermediate in lipid signaling pathways. Understanding these pathways is crucial for interpreting the quantitative data obtained from the assays.

cluster_pathway Simplified Diacylglycerol Signaling gpcrs GPCRs / Receptor Tyrosine Kinases plc Phospholipase C (PLC) gpcrs->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag This compound (a DAG) pip2->dag downstream Downstream Cellular Responses ip3->downstream Ca2+ release pkc Protein Kinase C (PKC) dag->pkc activates pkc->downstream

This compound as a diacylglycerol (DAG) in signaling.

Conclusion

For researchers and drug development professionals, the choice of analytical method for this compound quantification depends on the specific requirements of the study. While established HPLC-ELSD methods are robust and can provide reliable quantification, new UPLC-MS techniques offer superior sensitivity, specificity, and throughput.[5] The enhanced performance of UPLC-MS makes it particularly well-suited for applications requiring the analysis of low-abundance species or for high-throughput screening in the drug discovery process.[6] This guide provides the foundational information needed to make an informed decision when selecting an appropriate analytical strategy.

References

Differentiating Dipalmitolein from Isobaric Lipids: A High-Resolution Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of lipid isomers are critical challenges in lipidomics, with significant implications for understanding disease mechanisms and for drug development. Dipalmitolein (di-C16:1), a diacylglycerol (DAG), and its isobaric counterparts—lipids sharing the same mass-to-charge ratio (m/z)—present a particular analytical hurdle. This guide provides a comparative overview of three powerful high-resolution mass spectrometry techniques for distinguishing this compound from its isobars: Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID), Ion Mobility Spectrometry (IMS), and Ozone-Induced Dissociation (OzID).

Introduction to this compound and Its Isobaric Challenge

This compound is a diacylglycerol composed of two palmitoleic acid (16:1) fatty acyl chains esterified to a glycerol (B35011) backbone. Its isobars can include other diacylglycerols with the same elemental composition but different fatty acid constituents, such as a diacylglycerol containing one myristoleic acid (14:1) and one oleic acid (18:1) chain. Furthermore, regioisomers, where the fatty acids are attached to different positions on the glycerol backbone (e.g., sn-1,2-dipalmitolein vs. sn-1,3-dipalmitolein), and isomers with different double bond positions within the fatty acyl chains, are also isobaric and require sophisticated analytical methods for differentiation.

Comparative Analysis of High-Resolution Mass Spectrometry Techniques

The differentiation of this compound from its isobars relies on exploiting subtle differences in their physicochemical properties. High-resolution mass spectrometry, coupled with various techniques, provides the necessary specificity for this task.

TechniquePrinciple of DifferentiationKey Differentiating Feature(s)
Tandem Mass Spectrometry (MS/MS) with CID Differences in bond stabilities lead to unique fragmentation patterns.Ratios of specific fragment ions.
Ion Mobility Spectrometry (IMS) Separation based on the ion's size, shape, and charge in the gas phase.Collision Cross-Section (CCS) values.
Ozone-Induced Dissociation (OzID) Ozone selectively cleaves carbon-carbon double bonds, revealing their positions.Mass-to-charge ratios of diagnostic fragment ions.

Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)

Principle: In CID, precursor ions are accelerated and collided with an inert gas, causing them to fragment. The resulting product ions are characteristic of the original molecule's structure. For diacylglycerols, the relative abundance of fragment ions corresponding to the neutral loss of each fatty acid can be used to distinguish between sn-regioisomers. The fatty acid at the sn-2 position is generally more readily cleaved than the one at the sn-1 or sn-3 position.

Experimental Data Snapshot (Illustrative):

Logical Workflow for CID-based Differentiation:

cluster_0 CID-MS/MS Analysis cluster_1 Data Analysis Lipid Extract Lipid Extract LC Separation LC Separation Lipid Extract->LC Separation Optional Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) Precursor Ion Selection Precursor Ion Selection Ionization (ESI+)->Precursor Ion Selection Collision-Induced Dissociation Collision-Induced Dissociation Precursor Ion Selection->Collision-Induced Dissociation Fragment Ion Detection Fragment Ion Detection Collision-Induced Dissociation->Fragment Ion Detection Generate MS/MS Spectrum Generate MS/MS Spectrum Fragment Ion Detection->Generate MS/MS Spectrum Identify Characteristic Fragments Identify Characteristic Fragments Generate MS/MS Spectrum->Identify Characteristic Fragments Calculate Fragment Ion Ratios Calculate Fragment Ion Ratios Identify Characteristic Fragments->Calculate Fragment Ion Ratios Differentiate Isomers Differentiate Isomers Calculate Fragment Ion Ratios->Differentiate Isomers

Caption: Workflow for CID-based lipid isomer differentiation.

Ion Mobility Spectrometry (IMS)

Principle: IMS separates ions in the gas phase based on their differential mobility through a drift tube filled with a buffer gas under the influence of an electric field. The time it takes for an ion to traverse the drift tube is its drift time, which is related to its collision cross-section (CCS). Isomers with different three-dimensional shapes will have different CCS values, allowing for their separation. Generally, more compact structures have smaller CCS values.

Experimental Data Snapshot (Illustrative):

Specific CCS values for this compound and its direct isobars are not compiled in a single public database. However, studies have shown that even subtle structural differences, such as the position of a double bond, can lead to measurable differences in CCS values, often in the range of 1-5%.[1][2] For example, sn-1,2 and sn-1,3 diacylglycerol isomers can be separated using high-resolution IMS.[3]

Workflow for IMS-based Differentiation:

cluster_0 IMS-MS Analysis cluster_1 Data Analysis Lipid Extract Lipid Extract Ionization (ESI+) Ionization (ESI+) Lipid Extract->Ionization (ESI+) Ion Mobility Separation Ion Mobility Separation Ionization (ESI+)->Ion Mobility Separation Mass Analysis Mass Analysis Ion Mobility Separation->Mass Analysis Generate Drift Time Profile Generate Drift Time Profile Mass Analysis->Generate Drift Time Profile Calculate CCS Values Calculate CCS Values Generate Drift Time Profile->Calculate CCS Values Compare with Database/Standards Compare with Database/Standards Calculate CCS Values->Compare with Database/Standards Differentiate Isomers Differentiate Isomers Compare with Database/Standards->Differentiate Isomers

Caption: Workflow for IMS-based lipid isomer differentiation.

Ozone-Induced Dissociation (OzID)

Principle: OzID is a powerful technique that utilizes the reaction of ozone with carbon-carbon double bonds in the gas phase. This reaction results in specific cleavage at the double bond, producing diagnostic fragment ions that reveal the double bond's position within the fatty acyl chain. This is particularly useful for distinguishing isomers where the only difference is the location of unsaturation.

Experimental Data Snapshot (Illustrative):

For a lipid containing a palmitoleic acid (16:1) chain with the double bond at the n-7 position, OzID would generate a specific pair of fragment ions. If an isobar contained a fatty acid with a double bond at a different position (e.g., n-9), the resulting OzID fragments would have different m/z values, allowing for unambiguous differentiation. The characteristic fragments are an aldehyde and a Criegee ion for each double bond.[4][5]

Workflow for OzID-based Differentiation:

cluster_0 OzID-MS Analysis cluster_1 Data Analysis Lipid Extract Lipid Extract Ionization (ESI+) Ionization (ESI+) Lipid Extract->Ionization (ESI+) Precursor Ion Selection Precursor Ion Selection Ionization (ESI+)->Precursor Ion Selection Reaction with Ozone Reaction with Ozone Precursor Ion Selection->Reaction with Ozone Fragment Ion Detection Fragment Ion Detection Reaction with Ozone->Fragment Ion Detection Generate OzID Spectrum Generate OzID Spectrum Fragment Ion Detection->Generate OzID Spectrum Identify Diagnostic Fragments Identify Diagnostic Fragments Generate OzID Spectrum->Identify Diagnostic Fragments Determine Double Bond Position Determine Double Bond Position Identify Diagnostic Fragments->Determine Double Bond Position Differentiate Isomers Differentiate Isomers Determine Double Bond Position->Differentiate Isomers

Caption: Workflow for OzID-based lipid isomer differentiation.

Experimental Protocols

The following provides a generalized experimental protocol that can be adapted for the analysis of this compound and its isobars using the discussed techniques.

1. Sample Preparation (Lipid Extraction)

A standard Folch or Bligh-Dyer extraction method can be used to extract total lipids from biological samples.

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Procedure:

    • Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v with 10 mM ammonium (B1175870) acetate).

2. Liquid Chromatography (LC) - Optional but Recommended

LC separation prior to mass spectrometry can reduce sample complexity and aid in isomer separation. A reverse-phase C18 column is commonly used for diacylglycerol analysis.[1]

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 40% B to 100% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

3. Mass Spectrometry

The following are generalized settings for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Cone gas at 50 L/hr, Desolvation gas at 600 L/hr.

  • Mass Range: m/z 100-1000.

Technique-Specific Parameters:

  • CID-MS/MS:

    • Collision Energy: Ramped from 20 to 40 eV.

    • Collision Gas: Argon.

  • IMS:

    • Drift Gas: Nitrogen.

    • Wave Velocity and Height: Optimized for the specific instrument to achieve the best separation.

  • OzID:

    • Ozone Introduction: Ozone is introduced into the ion trap or a dedicated reaction cell.

    • Reaction Time: Typically in the range of 100-1000 ms.

Conclusion

The differentiation of this compound from its isobaric lipids requires the application of advanced high-resolution mass spectrometry techniques. Tandem mass spectrometry with CID can provide valuable information on the fatty acid composition and their positions on the glycerol backbone. Ion mobility spectrometry offers an orthogonal dimension of separation based on the molecule's shape, providing unique collision cross-section values for different isomers. Ozone-induced dissociation is unparalleled in its ability to pinpoint the location of double bonds within the fatty acyl chains.

The choice of technique will depend on the specific isomeric challenge and the available instrumentation. For a comprehensive analysis, a combination of these techniques, often coupled with liquid chromatography, will provide the most definitive structural elucidation of this compound and its isobars, empowering researchers in their lipidomic studies.

References

Safety Operating Guide

Navigating the Disposal of Dipalmitolein: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle dipalmitolein with appropriate care. Although specific toxicity data for this compound is limited, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): Based on guidelines for similar lipid compounds, the following PPE is recommended:

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves, such as nitrile.

  • Body Protection: A lab coat or other impervious clothing is necessary.[1][2]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a suitable respirator should be employed.[1][2]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that a safety shower and eye wash station are readily accessible.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, like other laboratory chemicals, must follow a structured and cautious methodology to minimize risks and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a dedicated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions of this compound in organic solvents must be collected in a separate, labeled hazardous waste container designated for flammable liquids.[2] It is crucial not to mix this waste with aqueous solutions.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]

  • Segregation of Incompatibles: Store this compound waste separately from incompatible materials. For instance, keep acids and bases in separate containers.[4] Oxidizing agents should be stored apart from reducing agents and organic compounds.[4]

2. Container Management:

  • Container Type: Use only appropriate, chemically compatible containers for waste storage; plastic is often preferred.[5] The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[6]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with the waste (e.g., "Flammable Liquid" for solutions in organic solvents).[2][7]

  • Container Filling: Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[4] Containers must be kept closed except when adding waste.[5][8]

3. Storage in a Satellite Accumulation Area (SAA):

  • Hazardous waste must be stored in a designated SAA at or near the point of generation.[4][5]

  • The SAA should be inspected weekly for any signs of leakage.[4]

  • There are limits to the amount of hazardous waste that can be stored in an SAA. Once these limits are reached, the waste must be removed from the laboratory within three calendar days.[5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[7][8] Evaporation of chemical waste is also prohibited.[8]

Quantitative Data for Laboratory Waste Storage

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory's Satellite Accumulation Area (SAA), as stipulated by regulatory guidelines.

Waste CategoryMaximum Accumulation Limit
Total Hazardous Waste 55 gallons
Acutely Toxic Chemical Waste 1 quart (liquid)
1 kilogram (solid)
Maximum Storage Duration 12 months (if limits are not exceeded)

Data sourced from general laboratory chemical waste management guidelines.[5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Dipalmitolein_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Identify Waste Type (Solid, Liquid, Sharps) A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Segregate Waste Streams (e.g., Organic, Aqueous) C->D E Use Designated, Compatible Waste Containers D->E F Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Monitor Accumulation Limits H->I J Contact EHS for Waste Pickup I->J K EHS Transports for Proper Disposal J->K

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dipalmitolein was located. The following guidance is based on the safety data for closely related compounds, such as 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and Dipalmitin. It is essential to handle all laboratory chemicals with care and to review any available safety information from the supplier.

This compound and its analogues are generally not classified as hazardous materials. However, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment. The primary risks are associated with direct contact and inhalation, which may cause mild irritation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.

Body PartPPE ItemSpecifications
Eyes Safety GlassesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hands Disposable GlovesNitrile or latex gloves are suitable.
Body Laboratory CoatShould be worn to protect skin and clothing.
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be necessary for large quantities or if an aerosol is generated.

Operational Plan

This section provides a step-by-step guide for the safe handling of this compound from receipt to experimental use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order information.

  • Wear appropriate PPE (lab coat, safety glasses, and gloves) during inspection.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Avoid exposure to direct sunlight and heat.

  • Store away from strong oxidizing agents.

3. Handling and Use:

  • All handling should be conducted in a well-ventilated laboratory, preferably within a fume hood if heating or aerosolization is possible.[1]

  • Wear the recommended PPE at all times.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.[1]

  • In case of accidental contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]

    • Skin: Wash off with soap and plenty of water.[1]

    • Inhalation: Move to fresh air.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

1. Waste Segregation:

  • Segregate this compound waste from other chemical waste streams.

  • This includes unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials.

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste (if this compound is dissolved in a solvent) in a labeled, leak-proof container.

3. Disposal Procedure:

  • Dispose of this compound waste in accordance with all local, state, and federal regulations.

  • Some related compounds are considered toxic to aquatic life, so do not allow the product to enter drains or waterways.[3]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Workflow for Safe Handling of this compound

Dipalmitolein_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Verify Verify Label Information Inspect->Verify Store Store in a Cool, Dry, Well-Ventilated Area Verify->Store If OK DonPPE Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) Store->DonPPE WorkArea Work in a Well-Ventilated Area (e.g., Fume Hood) DonPPE->WorkArea Handle Perform Experimental Procedures WorkArea->Handle Decontaminate Decontaminate Work Area After Use Handle->Decontaminate Segregate Segregate this compound Waste Decontaminate->Segregate Collect Collect in Labeled, Sealed Containers Segregate->Collect Dispose Dispose According to Institutional & Regulatory Guidelines Collect->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.